Delanzomib
Description
This compound has been used in trials studying the treatment of Solid Tumors, Multiple Myeloma, and Lymphoma, Non-Hodgkin.
This compound is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. This compound represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
a P2 threonine boronic acid orally active proteasome imhibitor; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BN3O5/c1-13(2)12-18(22(29)30)24-21(28)19(14(3)26)25-20(27)17-11-7-10-16(23-17)15-8-5-4-6-9-15/h4-11,13-14,18-19,26,29-30H,12H2,1-3H3,(H,24,28)(H,25,27)/t14-,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFBTAPEPRWNKH-CCKFTAQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C1=CC=CC(=N1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025656 | |
| Record name | Delanzomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847499-27-8 | |
| Record name | Delanzomib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847499-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delanzomib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847499278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delanzomib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11956 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Delanzomib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELANZOMIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IF28942WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Delanzomib in Multiple Myeloma
Introduction
This compound (CEP-18770) is a novel, orally active, and reversible proteasome inhibitor that was investigated for the treatment of multiple myeloma (MM) and other malignancies.[1][2] As a P2 threonine boronic acid derivative, it demonstrated potent anti-myeloma effects in preclinical studies by targeting the ubiquitin-proteasome pathway, a cornerstone of protein homeostasis and a critical therapeutic target in multiple myeloma.[3][4] This pathway is responsible for the degradation of damaged or unneeded proteins, including key regulators of cell cycle progression, apoptosis, and transcription.[5][6] In MM cells, which are characterized by the mass production of monoclonal proteins, maintaining proteostasis is crucial for survival, making them particularly vulnerable to proteasome inhibition.[7]
Despite promising preclinical data, the clinical development of this compound for multiple myeloma was discontinued based on the efficacy results from a Phase I/II study in patients with relapsed and refractory disease.[3][4] This guide provides a detailed overview of this compound's mechanism of action, summarizing the key signaling pathways it modulates, presenting quantitative data from preclinical and clinical studies, and outlining the methodologies of key experiments.
Core Mechanism of Action: Inhibition of the 26S Proteasome
The primary mechanism of action of this compound is the potent and selective inhibition of the 26S proteasome. This large, multi-catalytic protease complex is the central executioner of the ubiquitin-proteasome pathway (UPP).[6]
This compound primarily targets the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the 20S catalytic core of the proteasome.[4] It demonstrates only marginal inhibition of the trypsin-like (β2) and peptidylglutamyl (β5) activities.[2] By reversibly binding to these subunits, this compound blocks their proteolytic activity, leading to a cellular accumulation of polyubiquitinated proteins.[2][5] This disruption of protein degradation has profound downstream consequences, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Key Downstream Signaling Pathways
The inhibition of the proteasome by this compound triggers several critical anti-tumor signaling cascades.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade for the survival, proliferation, and drug resistance of multiple myeloma cells.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The canonical activation of NF-κB requires the ubiquitination and subsequent proteasomal degradation of IκBα, which frees NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB promotes the transcription of a wide array of pro-survival genes, including anti-apoptotic proteins (e.g., XIAP), cell cycle regulators, and cytokines like IL-6 that are crucial in the myeloma microenvironment.[2][6]
This compound blocks the degradation of IκBα, thereby preventing NF-κB activation.[2][9] This leads to a time- and concentration-dependent suppression of NF-κB DNA-binding activity, resulting in the decreased expression of NF-κB target genes that mediate the growth and survival of tumor cells.[2]
Induction of Apoptosis via Stabilization of Tumor Suppressors
Proteasome inhibition prevents the degradation of numerous pro-apoptotic proteins and tumor suppressors, tipping the cellular balance towards programmed cell death. A key player in this process is the tumor suppressor protein p53.[10] By blocking its proteasomal degradation, this compound leads to the stabilization and accumulation of p53.[10][11] This, in turn, transcriptionally upregulates downstream pro-apoptotic target genes, including p21 (a cell cycle inhibitor) and the BH3-only proteins PUMA and Noxa, which are critical initiators of the intrinsic mitochondrial apoptosis pathway.[10][11]
The accumulation of pro-apoptotic proteins and the activation of stress pathways ultimately converge on the activation of caspases, the executioners of apoptosis. This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3 (or caspase-7 in caspase-3 deficient cells), which are hallmark indicators of apoptosis.[11]
Activation of p38/JNK Stress Pathways
Proteasome inhibition is a significant cellular stressor that can activate the p38 and c-Jun N-terminal kinase (JNK) stress-activated protein kinase pathways.[10] Activation and phosphorylation of p38 and JNK are associated with the intrinsic cell death pathway and can contribute to p53 activation, further amplifying the pro-apoptotic signal.[10][12] Studies have shown that this compound treatment leads to the upregulation and phosphorylation of both p38 and JNK.[10][11]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| RPMI-8226 | Multiple Myeloma | 5.6 | [2] |
| U266 | Multiple Myeloma | - | [2] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2 | [2] |
| LoVo | Colon Cancer | 11.3 | [2] |
| A2780 | Ovarian Cancer | 13.7 | [2] |
| PC3 | Prostate Cancer | 22.2 | [2] |
| H460 | Lung Cancer | 34.2 | [2] |
| MDA-MB-361 | Breast Cancer (Luminal B) | 5.0 | [11] |
| MDA-MB-468 | Breast Cancer (TNB) | 13.0 | [11] |
| MDA-MB-231 | Breast Cancer (TNB) | 27.0 | [11] |
Note: The U266 cell line was shown to be sensitive to this compound, but a specific IC₅₀ value was not provided in the cited source.
Table 2: Clinical Trial Results (Phase I/II Study NCT01023880)
| Parameter | Result | Reference |
| Patient Population | 61 patients with relapsed/refractory multiple myeloma | [3] |
| Dosing Schedule | Intravenous administration on Days 1, 8, and 15 in 28-day cycles | [3] |
| Maximum Tolerated Dose (MTD) | 2.1 mg/m² | [3] |
| Dose-Limiting Toxicities (DLTs) | Rash and thrombocytopenia (observed at 2.4 mg/m²) | [3] |
| Most Common Adverse Events | Nausea, vomiting, anorexia, fatigue, pyrexia | [3] |
| Grade 3/4 Hematologic Events | Thrombocytopenia (53%), Neutropenia (23%) | [3] |
| Peripheral Neuropathy | 21% of patients (limited to Grades 1/2) | [3] |
| Efficacy at MTD (n=47) | Partial Response (PR): 9% (4 patients) | [3] |
| Stable Disease (SD): 55% (26 patients) | [3] | |
| Median Time to Progression | 2.5 months | [3] |
| Development Status for MM | Discontinued based on efficacy results | [3] |
Experimental Protocols
Proteasome Activity Assay (Fluorogenic Peptide Substrate)
This assay measures the specific catalytic activities of the proteasome in cell lysates. The chymotrypsin-like activity is most commonly assayed as it is considered the most important for proteasome function.[13][14]
Methodology:
-
Cell Lysis: Human multiple myeloma cells are washed with cold phosphate-buffered saline (PBS) and lysed in a homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 5 mM MgCl₂, 2 mM ATP, 250 mM sucrose) at 4°C.[2] Cell debris is removed by centrifugation to obtain the supernatant containing the proteasome.
-
Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method like the Bradford or BCA assay to ensure equal protein loading.[13]
-
Enzymatic Reaction: The cell lysate is incubated with a specific fluorogenic peptide substrate. For chymotrypsin-like activity, Suc-LLVY-AMC is commonly used.[13][14]
-
Fluorescence Measurement: As the proteasome cleaves the substrate, the fluorescent aminomethylcoumarin (AMC) group is released. The increase in fluorescence is measured over time using a microplate reader at an excitation wavelength of approximately 380 nm and an emission wavelength of 460 nm.[13]
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity. Results are often normalized to the total protein concentration.
Cell Viability Assay (CCK-8 or similar)
This assay quantifies the number of viable cells in a culture after treatment with a cytotoxic agent like this compound, allowing for the determination of IC₅₀ values.
Methodology:
-
Cell Seeding: Multiple myeloma cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are incubated with a range of concentrations of this compound (e.g., 0.001–1 μM) for a specified duration (e.g., 72 hours).[11] A vehicle-only control is included.
-
Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8), which contains a WST-8 tetrazolium salt, is added to each well.
-
Incubation: The plate is incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the WST-8 salt to a soluble, colored formazan product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at approximately 450 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability relative to the control is calculated, and IC₅₀ values are determined from the dose-response curve.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with fluorescently-conjugated Annexin V and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15]
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)
-
Conclusion
This compound is a potent, reversible inhibitor of the chymotrypsin-like and caspase-like activities of the 26S proteasome. Its mechanism of action in multiple myeloma is centered on the disruption of protein homeostasis, which leads to the inhibition of the pro-survival NF-κB pathway and the induction of apoptosis through the stabilization of tumor suppressor proteins like p53 and the activation of stress-related p38/JNK signaling. Preclinical studies demonstrated significant anti-myeloma activity at nanomolar concentrations. However, in a Phase I/II clinical trial for relapsed/refractory multiple myeloma, this compound showed limited clinical efficacy, with a low overall response rate, which ultimately led to the discontinuation of its development for this indication. The comprehensive data gathered on its mechanism provides valuable insights into the biological consequences of proteasome inhibition and informs the continued development of novel therapeutics for multiple myeloma.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A critical role for the NFkB pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Delanzomib Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (formerly CEP-18770) is a second-generation, orally bioavailable, and reversible proteasome inhibitor that has been investigated for the treatment of various malignancies, including multiple myeloma and solid tumors.[1][2] As a P2 threonine boronic acid derivative, its mechanism of action involves the potent and selective inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key regulator of intracellular protein degradation.[1][3][4] This inhibition leads to the accumulation of ubiquitinated proteins, disruption of downstream signaling pathways, and ultimately, induction of apoptosis in cancer cells.[1][3][4] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Structure and Mechanism of Action
This compound's core structure features a dipeptidyl boronic acid that forms a reversible covalent bond with the active site threonine residue of the proteasome's β5 subunit, which is responsible for the CT-L activity.[5] The boronic acid moiety is crucial for its inhibitory activity. This compound also demonstrates some inhibition of the caspase-like (C-L) activity mediated by the β1 subunit.[2]
Quantitative Biological Activity of this compound
The biological activity of this compound has been characterized by its potent inhibition of the proteasome and its cytotoxic effects on various cancer cell lines.
Table 1: In Vitro Proteasome Inhibition by this compound
| Target | IC50 (nM) | Ki (nM) | Notes |
| Chymotrypsin-like (CT-L) activity of the proteasome | 3.8[3][4] | 1.4[6] | Potent and primary target. |
| Caspase-like (C-L) activity of the proteasome | >100 | - | Marginal inhibition.[5] |
| Tryptic-like activity of the proteasome | >100 | - | Marginal inhibition.[3] |
Table 2: In Vitro Cytotoxicity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | 5.6[3] |
| U266 | Multiple Myeloma | - |
| A2780 | Ovarian Cancer | 13.7[3] |
| PC3 | Prostate Cancer | 22.2[3] |
| H460 | Lung Cancer | 34.2[3] |
| LoVo | Colon Cancer | 11.3[3] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2[3] |
| T-47D | Breast Cancer | <20 |
| MDA-MB-361 | Breast Cancer | <20 |
| MCF-7 | Breast Cancer | >500 |
Signaling Pathway and Experimental Workflow
Ubiquitin-Proteasome Pathway and this compound Inhibition
Caption: this compound inhibits the 26S proteasome, blocking protein degradation.
General Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's in vitro efficacy.
Experimental Protocols
Proteasome Activity Assay in Cell Extracts
This protocol is adapted from methodologies used to assess proteasome inhibition.[3]
-
Cell Lysis:
-
Wash human multiple myeloma cells twice with cold phosphate-buffered saline (PBS).
-
Pellet the cells and lyse them with one volume of glass beads (<106 microns) and an equal volume of homogenization buffer (50 mM Tris pH 7.4, 1 mM dithiothreitol, 5 mM MgCl2, 2 mM ATP, and 250 mM sucrose).
-
Vortex at high speed for 15-30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 5 minutes to remove beads, membrane fractions, nuclei, and cell debris.
-
Quantify the protein content of the supernatant using a Bradford assay.
-
-
Proteasome Activity Measurement:
-
Assay proteasome activity using a fluorogenic substrate, such as Suc-LLVY-AMC for the chymotrypsin-like activity.
-
Incubate cell extracts with the substrate in the presence or absence of varying concentrations of this compound.
-
Measure the fluorescence generated from the cleavage of the AMC group over time using a fluorometer.
-
Calculate the rate of substrate cleavage to determine the level of proteasome activity and the inhibitory effect of this compound.
-
Cell Viability/Cytotoxicity Assay (CCK-8 Assay)
This protocol is based on a method to determine the cytotoxic effects of this compound on breast cancer cell lines.[7]
-
Cell Seeding:
-
Seed breast cancer cells in 96-well clear-bottom plates at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Add increasing concentrations of this compound (e.g., 0.001–1 µM) to the wells.
-
Incubate the cells for 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well containing 190 µL of medium.
-
Incubate for 1 hour.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the data to generate a cell viability curve and calculate the IC50 value.
-
Immunoblotting for Protein Accumulation
This protocol is a standard method to detect the accumulation of specific proteins following proteasome inhibition.[7]
-
Cell Treatment and Lysis:
-
Treat cells with this compound for the desired time points.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on a rotator at 4°C for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 60 µg) by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ubiquitinated proteins, IκBα, cleaved caspases).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Structure-Activity Relationship Insights
While a comprehensive library of this compound analogs with corresponding activity data is not publicly available, several SAR insights can be inferred from its structure and comparison with other boronic acid-based proteasome inhibitors like bortezomib.
-
Boronic Acid Moiety: This is the critical pharmacophore responsible for the reversible covalent interaction with the N-terminal threonine of the proteasome's active site. Modification or replacement of this group would likely abrogate activity.
-
Dipeptide Backbone: The peptide-like structure mimics the natural substrates of the proteasome, facilitating its binding to the active site. The specific amino acid residues influence the selectivity and potency for the different catalytic subunits (β1, β2, and β5). This compound's P2 threonine is a key feature.
-
N-terminal Capping Group: The pyrazinylcarbonyl group of bortezomib is replaced by a 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide group in this compound. This modification significantly impacts the molecule's properties, including oral bioavailability and potentially its off-target effects. The lack of significant neurotoxicity observed with this compound compared to bortezomib may be attributed to differences in this capping group and its interactions with off-target proteins.[2]
-
Stereochemistry: The stereochemistry of the amino acid residues and the boronic acid-containing carbon is crucial for proper orientation and binding within the proteasome's active site.
Conclusion
This compound is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome. Its structure, centered around a P2 threonine boronic acid, dictates its mechanism of action and biological activity. While detailed SAR studies with a wide range of analogs are not extensively published, the available data on its potent in vitro activity against various cancer cell lines, coupled with an understanding of its core structural features, provide a solid foundation for its further investigation and the design of next-generation proteasome inhibitors. The experimental protocols detailed herein offer standardized methods for the continued evaluation of this compound and related compounds in a research setting.
References
- 1. This compound | C21H28BN3O5 | CID 24800541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Delanzomib and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delanzomib (CEP-18770) is a potent, orally bioavailable, and reversible proteasome inhibitor that has been investigated for the treatment of various cancers, including multiple myeloma. As a peptide boronic acid, its synthesis involves the strategic coupling of amino acid and peptide fragments with a boronic acid-containing moiety. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the necessary precursors, reaction steps, and experimental protocols. Furthermore, it explores the synthesis of related analogs, presents key quantitative data in a comparative format, and visualizes the critical signaling pathways affected by this compound's mechanism of action.
Introduction
This compound, with the chemical name [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid, is a dipeptidyl boronic acid that selectively and reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[1][2] This inhibition leads to the accumulation of ubiquitinated proteins, disrupting cellular processes and inducing apoptosis in cancer cells.[3] The synthesis of this compound is a multi-step process requiring careful control of stereochemistry and protecting group strategies, typical for peptide synthesis, combined with the unique chemistry of boronic acids.
Retrosynthetic Analysis of this compound
A logical retrosynthetic analysis of this compound breaks the molecule down into three key building blocks:
-
6-Phenylpicolinic Acid (1): The N-terminal capping group.
-
L-Threonine (2): The central amino acid residue.
-
(R)-1-amino-3-methylbutylboronic acid (Boroleucine) (3): The C-terminal residue responsible for proteasome inhibition.
The primary synthetic challenge lies in the stereospecific coupling of these fragments and the protection/deprotection of the boronic acid moiety. A common strategy involves using a protected form of boroleucine, such as a pinanediol ester, to facilitate purification and prevent unwanted side reactions.
Synthesis of Precursors
Synthesis of 6-Phenylpicolinic Acid (1)
6-Phenylpicolinic acid can be synthesized via several methods, including Suzuki coupling of a halogenated picolinic acid with phenylboronic acid. Commercially, it is also readily available from various chemical suppliers.[1][4]
Synthesis of (R)-1-amino-3-methylbutylboronic acid Pinanediol Ester (Protected Boroleucine) (7)
The synthesis of the chiral aminoboronic acid is a critical step. A common approach utilizes the Matteson homologation of a chiral boronic ester with a dichloromethyl)lithium, followed by displacement of the chlorides with an azide and subsequent reduction. The amine is often protected (e.g., as a trifluoroacetate salt) for stability and handling. The commercially available (R)-Boroleucine (+)-pinanediol ester trifluoroacetate salt is a convenient starting material for the synthesis of this compound.[5][6]
Total Synthesis of this compound
The total synthesis of this compound can be achieved through a convergent approach, as outlined in the workflow below.
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-(6-Phenylpicolinoyl)-L-threonine methyl ester (Intermediate A)
To a solution of 6-phenylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) is added a peptide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. L-threonine methyl ester hydrochloride (1.0 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford Intermediate A.
Step 2: Synthesis of N-(6-Phenylpicolinoyl)-L-threonine (Intermediate B)
Intermediate A is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then acidified to pH 2-3 with 1N HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield Intermediate B, which is often used in the next step without further purification.
Step 3: Synthesis of Protected this compound (Pinanediol Ester)
To a solution of Intermediate B (1.0 eq) in anhydrous DCM are added HATU (1.1 eq) and DIPEA (2.0 eq). The mixture is stirred for 15 minutes at room temperature. (R)-1-amino-3-methylbutylboronic acid pinanediol ester (1.0 eq) is then added, and the reaction is stirred overnight at room temperature. The workup is similar to Step 1, and the crude product is purified by flash chromatography to yield the protected this compound.
Step 4: Deprotection to Yield this compound
The protected this compound (1.0 eq) is dissolved in a biphasic mixture of methanol and hexane. 2-Methylpropylboronic acid (isobutylboronic acid) (2.8 eq) and 2N aqueous hydrochloric acid (1.0 eq) are added. The mixture is stirred vigorously at room temperature for 24 hours. The hexane layer is removed, and the methanolic layer is washed with fresh hexane. Ethyl acetate is added to the methanol layer, and the solution is concentrated. The residue is taken up in ethyl acetate and washed with a mixture of saturated NaCl solution and 10% NaHCO3. The organic phase is dried over sodium sulfate and concentrated. The resulting solid is triturated with diethyl ether to afford this compound as a white amorphous solid.[7]
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows the same synthetic strategy, with variations in one of the three key building blocks.
-
Variation of the N-terminal capping group: Replacing 6-phenylpicolinic acid with other substituted aromatic or heterocyclic carboxylic acids allows for the exploration of the S3 binding pocket of the proteasome.
-
Variation of the central amino acid: Substituting L-threonine with other natural or unnatural amino acids can probe the importance of the hydroxyl group and the overall stereochemistry for biological activity.
-
Variation of the boronic acid residue: Modification of the leucine side chain in the boroleucine fragment can influence potency and selectivity.
The modular nature of the synthesis allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Quantitative Data
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data | Reference |
| 6-Phenylpicolinic Acid | C₁₂H₉NO₂ | 199.21 | - | Commercially Available | [1] |
| (R)-Boroleucine (+)-Pinanediol Ester Amine | C₁₅H₂₈BNO₂ | 265.20 | - | Commercially Available | [5] |
| Protected this compound | C₃₆H₅₁BN₃O₆ | 632.62 | 60-70 (from Intermediate B) | ¹H NMR, LC-MS | - |
| This compound | C₂₁H₂₈BN₃O₅ | 413.28 | ~65 (Deprotection Step) | ¹H NMR, ¹³C NMR, HRMS | [7] |
| This compound Analog (Bortezomib) | C₁₉H₂₅BN₄O₄ | 384.24 | - | IC₅₀ (20S proteasome): ~0.6 nM | - |
| This compound Analog (Ixazomib) | C₁₄H₁₇BCl₂N₂O₄ | 363.02 | - | IC₅₀ (β5 subunit): ~0.93 nM | - |
In Vitro Activity of this compound
| Target | IC₅₀ (nM) | Cell Lines | Reference |
| Chymotrypsin-like proteasome activity | 3.8 | - | [3] |
| RPMI-8226 (Multiple Myeloma) | 5.6 | Human | - |
| HS-Sultan (Anaplastic Non-Hodgkin Lymphoma) | 8.2 | Human | - |
| LoVo (Colon Cancer) | 11.3 | Human | - |
| A2780 (Ovarian Cancer) | 13.7 | Human | - |
| PC3 (Prostate Cancer) | 22.2 | Human | - |
| H460 (Lung Cancer) | 34.2 | Human | - |
Signaling Pathways
This compound exerts its anticancer effects primarily through the inhibition of the ubiquitin-proteasome pathway, which in turn affects downstream signaling cascades critical for cancer cell survival and proliferation.
Inhibition of the NF-κB Pathway
In unstimulated cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-survival signals, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes. This compound, by inhibiting the proteasome, prevents the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.[2][3][8]
Caption: this compound inhibits the proteasome, preventing IκBα degradation and subsequent NF-κB activation.
Stabilization of the p53 Tumor Suppressor
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low through continuous ubiquitination by E3 ligases like MDM2 and subsequent degradation by the proteasome. In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to accumulate and activate the transcription of genes that promote cell cycle arrest or apoptosis. By inhibiting the proteasome, this compound prevents the degradation of p53, leading to its accumulation and the induction of apoptosis in cancer cells.[9][10][11][12]
Caption: this compound's inhibition of the proteasome leads to the stabilization and accumulation of the p53 tumor suppressor protein.
Conclusion
The synthesis of this compound and its analogs is a well-defined process rooted in modern peptide and boronic acid chemistry. This guide provides a foundational understanding of the synthetic strategies, experimental considerations, and the biological context of this compound's action. The modularity of the synthesis offers a robust platform for the development of novel proteasome inhibitors with potentially improved therapeutic indices. A thorough understanding of the synthetic pathways and the molecular mechanisms of action is crucial for the continued development of this important class of anticancer agents.
References
- 1. scbt.com [scbt.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 39774-28-2|6-Phenylpicolinic acid| Ambeed [ambeed.com]
- 5. (R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine | C15H28BNO2 | CID 44244714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-Boroleucine (1S,2S,3R,5S)-(+)-2,3-pinanediol ester trifluoroacetate 179324-87-9 [sigmaaldrich.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P53: Stability from the Ubiquitin–Proteasome System and Specific 26S Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Boronic Acid Chemistry and Reactivity of Delanzomib
Introduction
Delanzomib (formerly known as CEP-18770) is a second-generation, orally bioavailable proteasome inhibitor investigated for the treatment of various cancers, including multiple myeloma.[1][2] It belongs to the class of P2 threonine boronic acid derivatives, a group of compounds designed to specifically target the catalytic core of the proteasome.[3][4][] The clinical efficacy of proteasome inhibitors stems from their ability to disrupt the ubiquitin-proteasome system, a critical pathway for protein degradation that is often dysregulated in cancer cells. The heart of this compound's pharmacological activity lies in the unique chemistry and reactivity of its boronic acid "warhead," which engages in a specific and reversible interaction with its target. This guide provides a detailed examination of this core chemistry for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic dipeptidyl boronic acid analog. Its structure is characterized by a peptide backbone that directs the molecule to the proteasome's active site and a terminal boronic acid group that acts as the reactive moiety.
-
Chemical Name: [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]-1-oxobutyl]amino]-3-methylbutyl]boronic acid[2]
-
Molecular Weight: 413.28 g/mol [6]
The key functional groups are the boronic acid (-B(OH)₂), a secondary alcohol, and multiple amide bonds, which contribute to its binding specificity through hydrogen bonding interactions within the proteasome's catalytic pocket.
The Boronic Acid Moiety: Core Chemistry and Reactivity
The boronic acid functional group is central to this compound's mechanism of action. Boron, in its sp² hybridized state in a boronic acid, possesses a vacant p-orbital, rendering it electron-deficient and a potent Lewis acid. This electrophilic nature allows it to readily and reversibly react with nucleophiles, most notably the hydroxyl groups of serine or threonine residues found in the active sites of certain proteases.
The primary reaction is the formation of a stable, yet reversible, tetrahedral boronate complex with the N-terminal threonine residue of the proteasome's active site. This covalent interaction effectively blocks the catalytic activity of the enzyme. The reversibility of this bond is a defining characteristic of boronic acid inhibitors like this compound, distinguishing them from irreversible inhibitors such as the epoxyketone-based carfilzomib.[7][8][9]
Mechanism of Proteasome Inhibition
The 26S proteasome is a multi-subunit complex responsible for degrading ubiquitinated proteins. Its catalytic activity resides within the 20S core particle, which contains three types of active sites: β1 (caspase-like), β2 (trypsin-like), and β5 (chymotrypsin-like). This compound, like bortezomib, primarily targets the chymotrypsin-like activity of the β5 subunit, which is crucial for the degradation of many regulatory proteins in cancer cells.[10][11][12] It also demonstrates inhibitory activity against the β1 subunit.[10][13]
The inhibition process is a two-step mechanism:
-
Initial Non-covalent Binding: this compound's peptide-like structure first docks into the active site of the β5 subunit.
-
Reversible Covalent Bond Formation: The electrophilic boron atom is attacked by the hydroxyl oxygen of the catalytic N-terminal threonine residue, forming a tetrahedral boronate adduct. This adduct mimics the transition state of peptide bond hydrolysis, thereby locking the enzyme in an inactive state.
Figure 1: Mechanism of this compound's interaction with the proteasome active site.
Disruption of Key Signaling Pathways
By inhibiting the proteasome, this compound prevents the degradation of numerous regulatory proteins, leading to the disruption of downstream signaling pathways critical for tumor cell survival and proliferation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for degrading phosphorylated IκBα, which frees NF-κB to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. This compound's inhibition of the proteasome stabilizes IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its activity.[3][4][][6] This leads to decreased expression of genes involved in cell adhesion, proliferation, and angiogenesis, ultimately promoting apoptosis.[6][14]
Figure 2: this compound's inhibition of the NF-κB signaling pathway.
Quantitative Data
Inhibitory Activity
This compound is a potent inhibitor of the proteasome's chymotrypsin-like activity and demonstrates cytotoxicity across a range of cancer cell lines.
| Parameter | Value | Cell Line / Target | Reference |
| IC₅₀ (Proteasome) | 3.8 nM | Chymotrypsin-like activity (β5) | [6][12][14] |
| IC₅₀ (Proteasome) | ~70 nM | Caspase-like activity (β1) | [12] |
| IC₅₀ (Cell Viability) | 5.6 nM | RPMI8226 (Multiple Myeloma) | [6] |
| IC₅₀ (Cell Viability) | 8.2 nM | HS-Sultan (Non-Hodgkin Lymphoma) | [6] |
| IC₅₀ (Cell Viability) | 11.3 nM | LoVo (Colon Cancer) | [6] |
| IC₅₀ (Cell Viability) | 13.7 nM | A2780 (Ovarian Cancer) | [6] |
| IC₅₀ (Cell Viability) | 22.2 nM | PC3 (Prostate Cancer) | [6] |
| IC₅₀ (Cell Viability) | 34.2 nM | H460 (Lung Cancer) | [6] |
| IC₅₀ (Cell Viability) | 8 - 38 nM | HER2+ Breast Cancer Cells | [15] |
Table 1: Summary of this compound's in vitro inhibitory concentrations.
Comparative Reaction Kinetics
A key differentiator among boronic acid-based proteasome inhibitors is their binding and dissociation kinetics. This compound is characterized by a particularly slow dissociation rate from the proteasome, leading to sustained target inhibition.[7][13]
| Inhibitor | Kᵢ (nM) | Dissociation Half-Life (t₁/₂) | Reference |
| This compound | 1.4 nM | >138 min | [9][16] |
| Bortezomib | 1.6 nM | 43.8 min | [9][16] |
| Ixazomib | 4.9 nM | 7.2 min | [9][16] |
Table 2: Comparison of equilibrium and kinetic parameters for boronic acid proteasome inhibitors.
Experimental Protocols
Protocol 1: Cell-Free Proteasome Activity Assay
This protocol outlines a method to determine the IC₅₀ of this compound against the chymotrypsin-like activity of the 20S proteasome.
-
Reagents: Purified human 20S proteasome, fluorogenic substrate (e.g., Suc-LLVY-AMC), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), this compound stock solution in DMSO, 96-well black microplates.
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the this compound dilutions (or DMSO vehicle control) to wells containing assay buffer and purified 20S proteasome. c. Incubate for 15-30 minutes at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to all wells. e. Monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm) over time using a plate reader. f. Calculate the rate of reaction for each concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability (Crystal Violet) Assay
This protocol measures the cytotoxic effect of this compound on cancer cells.
-
Reagents: Cancer cell line of interest, complete culture medium, this compound stock solution, 96-well clear microplates, crystal violet staining solution (0.5% crystal violet in 25% methanol), solubilization solution (e.g., 1% SDS in water).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).[15] c. Remove the medium and gently wash the cells with PBS. d. Fix the cells with methanol for 10-15 minutes. e. Stain the fixed cells with crystal violet solution for 20 minutes at room temperature. f. Wash away excess stain with water and allow the plate to air dry. g. Solubilize the stain by adding a solubilization solution to each well. h. Measure the absorbance at ~570 nm using a microplate reader. i. Normalize the data to the vehicle control and plot to calculate the IC₅₀.
Protocol 3: Immunoblotting for IκBα Stabilization
This protocol visualizes the pharmacodynamic effect of this compound on the NF-κB pathway.
-
Reagents: Cancer cell line, complete culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), primary antibody against IκBα, secondary HRP-conjugated antibody, ECL substrate.
-
Procedure: a. Culture cells and treat with this compound (e.g., 20 nM) or vehicle for various time points (e.g., 0, 2, 4, 8 hours).[6][14] b. Harvest and lyse the cells on ice. c. Determine protein concentration using a BCA assay. d. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. e. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[6] f. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. g. Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C. h. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. i. Wash again and apply ECL substrate to visualize the protein bands using a chemiluminescence imaging system. An increase in the IκBα band intensity over time indicates proteasome inhibition.
Synthesis and Potential Bioactivation
This compound is produced via multi-step organic synthesis. While specific proprietary routes are not fully public, patent literature describes general methods for creating dipeptidyl boronic acids. A common final step involves the deprotection of the boronic acid moiety from a boronate ester (e.g., a pinanediol ester) to yield the free boronic acid.
Figure 3: High-level workflow for the final deprotection step in this compound synthesis.
A noteworthy aspect of the reactivity of peptide boronic acids is their potential for metabolic bioactivation. Studies on related compounds like bortezomib and ixazomib have shown that they can be metabolized in vitro to form electrophilic imine amide intermediates.[17] These reactive metabolites can be subsequently trapped by endogenous nucleophiles like glutathione (GSH), forming GSH conjugates. This represents a potential pathway for detoxification but also a potential source of off-target effects. While not specifically detailed for this compound in the available literature, it is a plausible metabolic pathway given its structural similarity to other drugs in its class.
Conclusion
The chemistry and reactivity of this compound are intrinsically linked to its boronic acid core. This electrophilic moiety enables a potent, specific, and reversible covalent inhibition of the proteasome's chymotrypsin-like active site. The kinetic profile of this interaction, particularly its slow dissociation rate, provides sustained target engagement. This inhibition disrupts the degradation of key cellular proteins, most notably IκBα, leading to the suppression of the pro-survival NF-κB pathway and the induction of apoptosis in cancer cells. A thorough understanding of this boronic acid chemistry is fundamental for the rational design of future proteasome inhibitors and for optimizing the clinical application of this important class of therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Facebook [cancer.gov]
- 4. This compound | C21H28BN3O5 | CID 24800541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sapphire Bioscience [sapphirebioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vitro Anti-Cancer Spectrum of Delanzomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is an orally bioavailable, synthetic P2 threonine boronic acid derivative that acts as a potent and reversible inhibitor of the 26S proteasome.[1][2][3] It primarily targets the chymotrypsin-like (CT-L) activity of the proteasome, a crucial component of the ubiquitin-proteasome system (UPS) responsible for the degradation of intracellular proteins.[4][5] The UPS plays a vital role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[6][7] Dysregulation of this system is a hallmark of many cancers, making the proteasome an attractive therapeutic target.[6][7] this compound has demonstrated significant anti-tumor activity across a range of hematologic and solid tumor cell lines, positioning it as a noteworthy compound in the landscape of anti-cancer drug development.[8]
Core Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the chymotrypsin-like activity of the proteasome with a high degree of potency (IC50: 3.8 nM).[4][5] This inhibition disrupts the normal protein degradation machinery within the cancer cell, leading to several downstream anti-neoplastic effects:
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation and is often constitutively active in cancer cells.[9][10] Its activation depends on the proteasomal degradation of its inhibitor, IκBα.[1][9] By blocking this degradation, this compound sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[1][5]
-
Stabilization of Tumor Suppressor Proteins: Many tumor suppressor proteins, such as p53, p21, and p27, are short-lived and are targeted for degradation by the proteasome.[6][11] this compound's inhibition of the proteasome leads to the accumulation of these proteins.[6][11] The stabilization of p53, for instance, can trigger the transcription of pro-apoptotic target genes like NOXA and PUMA, inducing programmed cell death.[6][11][12]
-
Induction of Apoptosis: The culmination of NF-κB inhibition, accumulation of tumor suppressors, and disruption of cellular homeostasis leads to the activation of the apoptotic cascade.[4] This is evidenced by the cleavage and activation of caspases (caspase-3, -7, -9) and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][6][13]
-
Activation of Stress-Related Pathways: Studies show that this compound can enhance the phosphorylation of stress-activated protein kinases (SAPKs) such as JNK and p38, which are essential mediators of doxorubicin-induced cell death, suggesting a synergistic potential with conventional chemotherapies.[6][11]
Quantitative Data: In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Proteasome Activity | - | 3.8 | [4][5] |
| Multiple Myeloma | RPMI-8226 | 5.6 | [5] |
| Non-Hodgkin Lymphoma | HS-Sultan | 8.2 | [5] |
| Colon Cancer | LoVo | 11.3 | [5] |
| Ovarian Cancer | A2780 | 13.7 | [5] |
| Prostate Cancer | PC3 | 22.2 | [5] |
| Lung Cancer | H460 | 34.2 | [5] |
| Breast Cancer | SK-BR-3 | 8 - 38 | [6] |
| MDA-MB-468 | 13 | [6] | |
| T-47D | < 20 | [6] | |
| MDA-MB-361 | < 20 | [6] | |
| MDA-MB-231 | 27 | [6] | |
| HCC1954 | 38 | [6] | |
| BT-549 | 100 | [6] | |
| MCF-7 | > 500 | [6] | |
| Cervical Cancer | HeLa, SiHa, ME-180, C33A, Caski | Relatively Low IC50 values reported | [11] |
Note: IC50 values can vary between studies depending on the specific assay conditions and duration of drug exposure.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro anti-cancer activity of this compound.
Cell Viability and Proliferation Assay (CCK-8 / MTT)
This assay quantifies the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Principle: Tetrazolium salts (like WST-8 in CCK-8 or Thiazolyl Blue in MTT) are reduced by metabolically active cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (DMSO).[6]
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).[6]
-
Reagent Addition: After incubation, CCK-8 or MTT reagent is added to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Plates are incubated for 1-4 hours to allow for formazan formation.
-
Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated using non-linear regression analysis from the dose-response curves.[6]
-
Apoptosis Analysis by Western Blot
This method detects the activation of the apoptotic cascade by monitoring the cleavage of key proteins.
-
Principle: Apoptosis involves the activation of a cascade of cysteine proteases called caspases. Activated caspases cleave specific substrate proteins, such as PARP. Detecting these cleavage products by Western blot is a hallmark of apoptosis.
-
Protocol:
-
Cell Treatment: Cells are treated with this compound (e.g., 2 µM) for various time points (e.g., 2, 4, 8, 24 hours).[13]
-
Protein Extraction: Whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved PARP, cleaved caspase-3, and/or cleaved caspase-7.[6] An antibody against a housekeeping protein (e.g., α-tubulin) is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathway Analysis by Western Blot
This protocol is used to investigate this compound's effect on specific signaling pathways.
-
Principle: Similar to the apoptosis analysis, this method uses specific antibodies to detect changes in the expression or phosphorylation status of key signaling proteins.
-
Protocol: The protocol is identical to the one described for apoptosis analysis, but it utilizes a different set of primary antibodies.
-
Antibodies Used: To analyze the p53 and MAPK pathways, antibodies against total and phosphorylated forms of p38 and JNK, as well as antibodies against p53 and its downstream targets p21, p27, PUMA, and NOXA, are used.[6][11][12]
Anchorage-Independent Growth (Soft Agar Colony Formation Assay)
This assay assesses the effect of this compound on the tumorigenic potential of cancer cells.
-
Principle: The ability of cells to grow and form colonies in a semi-solid medium (soft agar) without attachment to a solid substrate is a characteristic of transformed, cancerous cells.
-
Protocol:
-
Base Agar Layer: A layer of 0.6-0.8% agar in culture medium is cast in 6-well plates and allowed to solidify.
-
Cell-Agar Layer: Cells are suspended in a lower concentration of agar (e.g., 0.3-0.4%) mixed with culture medium containing various concentrations of this compound or a vehicle control.
-
Plating: The cell-agar suspension is layered on top of the solidified base layer.
-
Incubation: The plates are incubated for an extended period (e.g., 3 weeks) under standard cell culture conditions to allow for colony formation.[6]
-
Staining and Counting: After incubation, visible colonies are stained with a solution like crystal violet and counted manually or using an automated colony counter.
-
Analysis: The number and size of colonies in this compound-treated wells are compared to the control wells to determine the inhibition of anchorage-independent growth.[6]
-
Visualizations
Caption: Experimental workflow for assessing the in vitro anti-cancer activity of this compound.
Caption: Signaling pathways modulated by this compound leading to cancer cell apoptosis.
Conclusion
This compound demonstrates a broad spectrum of in vitro anti-cancer activity against various hematological and solid tumor cell lines.[5][6] Its primary mechanism, the potent inhibition of the proteasome's chymotrypsin-like activity, effectively disrupts key cellular pathways essential for cancer cell survival and proliferation, notably the NF-κB and p53 pathways.[1][6][11] The resulting accumulation of tumor suppressor proteins and pro-apoptotic factors, coupled with the suppression of pro-survival signaling, culminates in robust induction of apoptosis.[4][6] Furthermore, this compound shows synergistic potential with conventional chemotherapeutic agents like doxorubicin, enhancing their cytotoxic effects.[6][11][12] While clinical development for myeloma was discontinued due to toxicity concerns in a specific trial, the compelling preclinical data and its distinct efficacy profile warrant further investigation into its therapeutic potential, possibly in other malignancies or in different combination regimens.[3][14]
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Delanzomib: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Pharmacological Profile of Delanzomib as a Proteasome Inhibitor for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (CEP-18770) is an orally bioavailable, reversible, second-generation proteasome inhibitor that belongs to the class of P2 threonine boronic acid derivatives.[1][2] It primarily targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS plays a critical role in cellular protein homeostasis by degrading ubiquitinated proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells. This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, pharmacokinetic and pharmacodynamic properties, and clinical findings.
Mechanism of Action
This compound exerts its therapeutic effects by reversibly inhibiting the catalytic activity of the 20S proteasome. It demonstrates potent and selective inhibition of the chymotrypsin-like activity, which is primarily mediated by the β5 subunit of the proteasome.[3][4] To a lesser extent, it also inhibits the caspase-like activity associated with the β1 subunit.[3] The inhibition of these subunits disrupts the normal degradation of intracellular proteins, leading to a state of cellular stress and the activation of apoptotic pathways.
A key downstream effect of this compound-mediated proteasome inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5] In normal cellular function, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. The proteasome is responsible for the degradation of IκBα, which allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, this compound prevents the degradation of IκBα, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[3][5]
References
- 1. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
Delanzomib Target Engagement in Cancer Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of delanzomib, a novel proteasome inhibitor, in cancer cell lines. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret experiments related to this compound. This document details this compound's mechanism of action, summarizes its activity in various cancer cell lines, and provides detailed protocols for key experimental assays.
Core Concepts: this compound and Proteasome Inhibition
This compound (CEP-18770) is an orally bioavailable, synthetic P2 threonine boronic acid inhibitor that specifically targets the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1] The proteasome is a critical cellular complex responsible for the degradation of ubiquitinated proteins, playing a key role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which in turn disrupts cellular homeostasis and can trigger apoptosis in cancer cells.[3] A primary consequence of proteasome inhibition by this compound is the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in cell survival, proliferation, and inflammation.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
Table 1: this compound Inhibition of Proteasome Activity and Cancer Cell Viability
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Chymotrypsin-like activity of the proteasome | 3.8 nM | [3] |
| IC50 | A2780 (Ovarian Cancer) | 13.7 nM | [3] |
| IC50 | PC3 (Prostate Cancer) | 22.2 nM | [3] |
| IC50 | H460 (Lung Cancer) | 34.2 nM | [3] |
| IC50 | LoVo (Colon Cancer) | 11.3 nM | [3] |
| IC50 | RPMI-8226 (Multiple Myeloma) | 5.6 nM | [3] |
| IC50 | U266 (Multiple Myeloma) | Not explicitly stated, but NF-κB activity is significantly inhibited. | [3] |
| IC50 | HS-Sultan (Anaplastic Non-Hodgkin Lymphoma) | 8.2 nM | [3] |
| IC50 | T-47D (Breast Cancer) | < 0.02 µM | [2] |
| IC50 | MDA-MB-361 (Breast Cancer) | < 0.02 µM | [2] |
| IC50 | MCF-7 (Breast Cancer) | > 0.5 µM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflows for the experimental protocols described in this guide.
Caption: this compound's inhibition of the proteasome prevents IκBα degradation, sequestering NF-κB in the cytoplasm.
Caption: General experimental workflows for assessing this compound's target engagement and downstream effects.
Detailed Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay in Cell Lysates
This protocol is adapted from methodologies described in the literature and is designed to quantify the inhibitory effect of this compound on the proteasome's chymotrypsin-like activity.[4][5]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer. Scrape the cells and collect the lysate.
-
Lysate Clarification: Centrifuge the cell lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Setup: In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer.
-
Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50-100 µM) to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. Normalize the activity of this compound-treated samples to the vehicle-treated control to determine the percent inhibition. Plot the percent inhibition against the this compound concentration to determine the IC50 value.
Western Blot for Detection of Ubiquitinated Proteins
This protocol outlines the steps to visualize the accumulation of ubiquitinated proteins in response to this compound treatment.[1][6]
Materials:
-
Cancer cell lines of interest
-
This compound
-
RIPA lysis buffer supplemented with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described in the previous protocol. Lyse the cells in RIPA buffer containing deubiquitinase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against ubiquitin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A high molecular weight smear is indicative of the accumulation of polyubiquitinated proteins.
Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell lines of interest
-
This compound
-
PBS
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
PCR tubes or similar heat-resistant tubes
-
Thermal cycler or heating blocks
-
Western blotting or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at a desired concentration for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding lysis buffer and sonicating.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Protein: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein (a proteasome subunit, e.g., PSMB5) remaining in the soluble fraction at each temperature point. This can be done by Western blotting or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: For Western blot analysis, quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates stabilization of the target protein upon drug binding, confirming target engagement. The difference in the melting temperature (ΔTm) can be quantified.
Conclusion
This compound demonstrates potent and specific inhibition of the chymotrypsin-like activity of the proteasome in a variety of cancer cell lines. This target engagement leads to the accumulation of ubiquitinated proteins and the downstream inhibition of the pro-survival NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular effects of this compound and other proteasome inhibitors. While direct quantitative data from Cellular Thermal Shift Assays for this compound is not currently available, the provided protocol offers a methodology to generate such valuable target engagement data. This comprehensive guide serves as a valuable resource for the continued exploration of this compound's therapeutic potential in oncology.
References
- 1. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Ubiquitinated Proteins [labome.com]
- 7. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays [elifesciences.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Delanzomib: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of Delanzomib (CEP-18770), a novel, orally bioavailable proteasome inhibitor. This compound has been investigated for its therapeutic potential in various malignancies, including multiple myeloma and solid tumors.[1][2] Its primary mechanism of action revolves around the reversible inhibition of the 26S proteasome, a critical cellular machine responsible for protein degradation.[1][3] This inhibition triggers a cascade of events, disrupting cellular homeostasis and leading to tumor cell death. This document details the core pathways modulated by this compound, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual diagrams of the described signaling cascades.
Core Mechanism: Inhibition of the 26S Proteasome
This compound is a P2 threonine boronic acid derivative that potently and selectively inhibits the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit, with an IC50 of 3.8 nM.[4][5] It exhibits only marginal inhibition of the tryptic (β2) and peptidylglutamyl (β1) activities.[4] The ubiquitin-proteasome system (UPS) is the principal pathway for the degradation of over 80% of intracellular proteins, including those that regulate cell cycle progression, apoptosis, and signal transduction.[6][7] By blocking the proteasome, this compound causes the accumulation of ubiquitinated proteins, leading to cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[5][8]
Key Cellular Pathways Modulated by this compound
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[9] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. The activation of NF-κB is tightly controlled by its inhibitor, IκBα. In the canonical pathway, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome.[10] This frees NF-κB to translocate to the nucleus and initiate transcription.
This compound treatment prevents the proteasomal degradation of IκBα.[3][4] This leads to the accumulation of the IκBα-NF-κB complex in the cytoplasm, effectively sequestering NF-κB and blocking its pro-survival signaling.[3][11] This inhibition results in the decreased expression of NF-κB target genes, including anti-apoptotic proteins (e.g., XIAP) and pro-inflammatory cytokines.[4]
Induction of Apoptosis via p53 and MAPK Pathways
This compound is a potent inducer of apoptosis in various cancer cell lines.[6][8] This programmed cell death is triggered through multiple interconnected pathways.
-
p53 Pathway Stabilization: The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. Under normal conditions, p53 levels are kept low via proteasomal degradation. This compound treatment inhibits this degradation, leading to the stabilization and accumulation of p53.[6][8] Elevated p53 acts as a transcription factor, upregulating the expression of downstream targets such as the cell cycle inhibitors p21 and p27, and the pro-apoptotic proteins NOXA and PUMA.[6][12] This response pushes the cell towards cell cycle arrest and apoptosis.
-
MAPK Pathway Activation: this compound treatment leads to the phosphorylation and activation of stress-activated mitogen-activated protein kinases (MAPKs), specifically JNK and p38.[6][8] The activation of these kinases is a common response to cellular stress and contributes to the induction of apoptosis through mitochondria-dependent mechanisms.[6]
-
Caspase Activation: The convergence of these pro-apoptotic signals leads to the activation of the caspase cascade. This compound treatment results in the cleavage and activation of initiator caspases (caspase-9) and executioner caspases (caspase-3 and caspase-7).[5] Activated caspases then cleave critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[6][13]
Induction of the Unfolded Protein Response (UPR)
High-secretory cancer cells, such as those in multiple myeloma, are particularly dependent on the proteasome for clearing misfolded proteins from the endoplasmic reticulum (ER) via ER-associated degradation (ERAD).[14][15] Inhibition of the proteasome by this compound disrupts ERAD, leading to the accumulation of misfolded and ubiquitinated proteins within the ER lumen.[14] This condition, known as ER stress, activates a signaling network called the Unfolded Protein Response (UPR).[14][16]
The UPR is initially a pro-survival response aimed at restoring proteostasis.[15] However, prolonged and severe ER stress, as induced by continuous proteasome inhibition, overwhelms the adaptive capacity of the UPR.[14] This shifts the UPR towards a terminal, pro-apoptotic phase, characterized by the activation of pathways involving PERK, ATF4, and the pro-apoptotic transcription factor CHOP/GADD153.[14][16] The induction of a terminal UPR is a key mechanism contributing to the selective toxicity of proteasome inhibitors in myeloma cells.[14][17]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various human cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines [6]
| Cell Line | Subtype | IC50 (µM) |
| T-47D | Luminal A | < 0.02 |
| MDA-MB-361 | Luminal B | < 0.02 |
| MCF-7 | Luminal A | > 0.5 |
| MDA-MB-231 | Triple-Negative | ~0.05-0.1 |
| MDA-MB-468 | Triple-Negative | ~0.05-0.1 |
| BT-549 | Triple-Negative | ~0.05-0.1 |
| HCC-1954 | HER2+ | ~0.1-0.2 |
| SK-BR-3 | HER2+ | ~0.1-0.2 |
Table 2: IC50 Values of this compound (CEP-18770) in Various Cancer Cell Lines [4]
| Cell Line | Cancer Type | IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | 5.6 |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2 |
| LoVo | Colon Cancer | 11.3 |
| A2780 | Ovarian Cancer | 13.7 |
| PC3 | Prostate Cancer | 22.2 |
| H460 | Lung Cancer | 34.2 |
Experimental Protocols
This section provides generalized protocols for key experiments used to elucidate the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effect of this compound and calculate IC50 values.
Workflow Diagram:
References
- 1. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Targeting NF-κB Signaling for Multiple Myeloma | MDPI [mdpi.com]
- 11. Frontiers | this compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab [frontiersin.org]
- 12. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mp.pl [mp.pl]
- 16. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Response of myeloma to the proteasome inhibitor bortezomib is correlated with the unfolded protein response regulator XBP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Delanzomib: A Technical Guide on its Potential as a Therapeutic for Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Delanzomib (CEP-18770) is an orally bioavailable, reversible proteasome inhibitor that selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] Developed as a potential therapeutic for hematological malignancies, particularly multiple myeloma (MM), this compound demonstrated promising preclinical activity, including the induction of apoptosis in cancer cells and significant tumor regression in animal models.[3][4] Its mechanism of action centers on the disruption of the ubiquitin-proteasome pathway, leading to the stabilization of tumor suppressor proteins and the inhibition of pro-survival signaling pathways like NF-κB.[3][5] Despite a strong preclinical rationale, clinical development for multiple myeloma was discontinued due to limited efficacy observed in a Phase I/II trial.[6][7] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to inform future research and drug development efforts in oncology.
Mechanism of Action
This compound is a P2 threonine boronic acid derivative that acts as a potent and reversible inhibitor of the proteasome.[1][6] It exhibits high selectivity for the β5 subunit, which is responsible for the chymotrypsin-like (CT-L) activity, with an IC50 of 3.8 nM.[2][5] It also shows some inhibitory effect on the β1 (caspase-like or C-L) subunit but has only marginal impact on the tryptic (β2) and peptidylglutamyl activities.[4][5][6]
The inhibition of the proteasome by this compound leads to several downstream cellular effects that contribute to its anti-tumor activity:
-
Inhibition of the NF-κB Pathway: The ubiquitin-proteasome system is crucial for the degradation of IκBα, the inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm. By blocking IκBα degradation, this compound prevents the translocation of NF-κB into the nucleus.[1][5] This down-modulates the expression of NF-κB target genes that promote cell growth, survival, inflammation, and angiogenesis, such as XIAP, TNF-α, IL-1β, and ICAM1.[5]
-
Induction of Apoptosis: The accumulation of misfolded, ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[8] this compound has been shown to induce the cleavage of caspases-3, -7, and -9, as well as PARP, in multiple myeloma cell lines, confirming the activation of the apoptotic cascade.[2][9]
-
Stabilization of Tumor Suppressor Proteins: this compound treatment leads to the stabilization and accumulation of key tumor suppressor proteins that are normally targeted for proteasomal degradation. This includes p53 and its transcriptional targets such as the cyclin-dependent kinase inhibitors p21 and p27, and the pro-apoptotic proteins PUMA and NOXA.[9][10] This stabilization contributes to cell cycle arrest and apoptosis.[9]
-
Activation of Stress-Activated Protein Kinase (SAPK) Pathways: this compound has been observed to enhance the phosphorylation of JNK and p38 MAPK, cellular stress-activated pathways that can mediate apoptosis.[9][10]
Preclinical Data
This compound has demonstrated potent anti-tumor activity in a variety of preclinical models of hematological malignancies and solid tumors.
In Vitro Cytotoxicity
This compound inhibits the proliferation of a broad range of cancer cell lines at nanomolar concentrations. Its cytotoxic potency against hematological malignancy cell lines is comparable to or slightly less potent than bortezomib.[3][4]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI-8226 | Multiple Myeloma | 5.6 | [5] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2 | [5] |
| U266 | Multiple Myeloma | Sensitive (IC50 not specified) | [3] |
| K562 | Chronic Myelogenous Leukemia | Sensitive (IC50 not specified) | [5] |
| LoVo | Colon Cancer | 11.3 | [5] |
| A2780 | Ovarian Cancer | 13.7 | [5] |
| PC3 | Prostate Cancer | 22.2 | [5] |
| H460 | Lung Cancer | 34.2 | [5] |
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
In Vivo Efficacy
In animal models, both intravenous and oral administration of this compound resulted in significant anti-tumor activity and survival benefits.
-
Multiple Myeloma Xenograft Models: In mice bearing human MM xenografts, this compound treatment led to a sustained inhibition of proteasome activity within tumor tissue.[2][3] This pharmacodynamic effect correlated with complete tumor regression and improved overall median survival.[2][4]
-
Combination Therapy: Preclinical studies showed that this compound acts synergistically with other anti-myeloma agents, including bortezomib and melphalan. In bortezomib-resistant tumor models, the combination of this compound and bortezomib markedly delayed tumor progression compared to either agent alone.[7]
Clinical Data
This compound was evaluated in a multicenter Phase I/II clinical trial (NCT01023880) as a single agent for patients with relapsed and/or refractory multiple myeloma.[6][11]
Study Design and Dosing
-
Phase I (Dose Escalation): This phase aimed to determine the maximum tolerated dose (MTD) of this compound.[11]
-
Phase II (Expansion Cohort): Patients in this phase were treated at the MTD to evaluate anti-tumor activity.[6]
-
Dosing Schedule: this compound was administered intravenously on days 1, 8, and 15 of a 28-day cycle.[6] The MTD was established at 2.1 mg/m² .[6]
Efficacy and Safety Outcomes
The clinical trial enrolled 61 patients, with 47 receiving the MTD of 2.1 mg/m².[6] The overall efficacy was modest, which ultimately led to the discontinuation of its development for multiple myeloma.[6][7]
| Parameter | Result (at MTD, n=47) | Reference |
| Overall Response Rate (ORR) | 9% (4 patients with Partial Response) | [6] |
| Stable Disease (SD) | 55% (26 patients) | [6] |
| Median Time to Progression (TTP) | 2.5 months | [6] |
Table 2: Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (Phase I/II Trial).
The most common adverse events were generally manageable, but dose-limiting toxicities were observed at a dose of 2.4 mg/m².[6] Notably, peripheral neuropathy, a common and often dose-limiting toxicity with bortezomib, was infrequent and mild with this compound.[6][12]
| Adverse Event (at MTD) | Incidence (Any Grade) | Incidence (Grade 3/4) | Reference |
| Thrombocytopenia | Not specified | 53% | [6] |
| Neutropenia | Not specified | 23% | [6] |
| Rash | Dose-Limiting Toxicity | Not specified | [6] |
| Nausea | Prominent | Not specified | [6] |
| Vomiting | Prominent | Not specified | [6] |
| Fatigue | Prominent | Not specified | [6] |
| Peripheral Neuropathy | 21% | 0% (Limited to Grades 1/2) | [6] |
Table 3: Common Adverse Events Associated with this compound (Phase I/II Trial).
Experimental Protocols
The following are representative methodologies for key experiments used in the preclinical evaluation of this compound, synthesized from published studies.[3][5][9]
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the cytotoxic effect of this compound on adherent cancer cell lines.
-
Cell Seeding: Seed hematological cancer cells (e.g., RPMI-8226) into 24-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 5% FCS. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Staining:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes at room temperature.
-
-
Quantification:
-
Wash away excess stain with deionized water and allow the plates to air dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Western Blotting for Apoptosis Markers
This protocol detects the induction of apoptosis by analyzing the cleavage of key proteins like PARP and Caspase-3.
-
Cell Treatment: Culture MM cells (e.g., U266) to 70-80% confluency. Treat cells with this compound (e.g., 20 nM) or vehicle control for specified time points (e.g., 0, 8, 12, 24 hours).[2]
-
Lysate Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 30-60 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 12.5% SDS-polyacrylamide gel.[5]
-
-
Protein Transfer: Electrotransfer the separated proteins onto a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-α-Tubulin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject human MM cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumor Growth: Monitor tumor growth using caliper measurements. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection). A typical dosing schedule might be 10 mg/kg, twice weekly for 4 weeks.[2]
-
Monitoring:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics, histology).
-
Compare tumor growth inhibition and overall survival between treatment and control groups.
-
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. onclive.com [onclive.com]
An In-depth Technical Guide to the Pro-Apoptotic Effects of Delanzomib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Delanzomib (CEP-18770) is a second-generation, orally bioavailable proteasome inhibitor that has demonstrated significant pro-apoptotic and anti-proliferative effects across a range of preclinical cancer models. As a reversible inhibitor of the chymotrypsin-like (β5) subunit of the 26S proteasome, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and the induction of programmed cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's pro-apoptotic activity, focusing on its modulation of key signaling pathways, including the p53, MAPK, NF-κB, and the Unfolded Protein Response (UPR) pathways. Detailed experimental protocols and collated quantitative data are presented to support researchers in the investigation and development of this compound.
Introduction to this compound
The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of the majority of intracellular proteins, thereby regulating fundamental processes such as cell cycle progression, signal transduction, and apoptosis. Cancer cells, characterized by high rates of proliferation and protein turnover, are particularly dependent on efficient proteasome function to maintain homeostasis and evade apoptosis. This dependency makes the proteasome an attractive target for anticancer therapy.
This compound is a P2 threonine boronic acid derivative that potently and reversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[1] Preclinical studies have highlighted its efficacy in various cancer types, including multiple myeloma, cervical cancer, breast cancer, and hepatocellular carcinoma.[2][3][4] Notably, this compound has also been shown to sensitize cancer cells to traditional chemotherapeutic agents like doxorubicin, suggesting its potential in combination therapy regimens.[2][4] Although its clinical development for multiple myeloma was discontinued due to insufficient efficacy and toxicity concerns in Phase I/II trials, the potent pro-apoptotic mechanisms of this compound continue to be of significant interest for oncological research.[1]
Core Pro-Apoptotic Mechanisms and Signaling Pathways
This compound induces apoptosis through a multi-pronged attack on cancer cell signaling networks. By inhibiting the proteasome, it prevents the degradation of key regulatory proteins, leading to the activation of pro-apoptotic pathways and the suppression of pro-survival signals.
Stabilization of the p53 Tumor Suppressor Pathway
A primary mechanism of this compound-induced apoptosis is the stabilization of the p53 tumor suppressor protein.[4] In many cancers, p53 is targeted for degradation by the proteasome. This compound blocks this degradation, leading to p53 accumulation and subsequent transactivation of its downstream targets, which orchestrate cell cycle arrest and apoptosis.
-
p21 (CDKN1A): Induces cell cycle arrest, providing time for DNA repair or, if damage is irreparable, for apoptosis to proceed.[4]
-
PUMA (BBC3) and Noxa (PMAIP1): These are BH3-only proteins that act as critical initiators of the intrinsic apoptotic pathway by neutralizing anti-apoptotic Bcl-2 family members and promoting the activation of Bax and Bak.[4]
This effect is observed in both p53 wild-type and mutant cell lines, though the stabilization of p53 itself is more pronounced in wild-type cells. In mutant cells, this compound can still upregulate p53 transcriptional targets, suggesting alternative activation pathways.[3]
Figure 1: this compound induces apoptosis via p53 pathway stabilization.
Activation of MAPK Stress Signaling (p38/JNK)
Cellular stress, including that induced by proteasome inhibition, activates Mitogen-Activated Protein Kinase (MAPK) pathways. This compound treatment leads to the phosphorylation and activation of p38 and c-Jun N-terminal kinase (JNK).[4] These kinases are key mediators of the intrinsic cell death pathway and are also associated with p53 activation, creating a feed-forward loop that amplifies the apoptotic signal.[4] Activated JNK and p38 can induce apoptosis through mitochondria-dependent mechanisms, including the release of cytochrome c.[3]
Figure 2: Activation of the p38/JNK MAPK stress pathway by this compound.
Inhibition of the NF-κB Survival Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical driver of cell survival, proliferation, and inflammation in many cancers. Its activation depends on the degradation of its inhibitor, IκBα, by the proteasome. By inhibiting the proteasome, this compound prevents IκBα degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. This leads to the downregulation of numerous NF-κB target genes that promote cancer cell growth and survival.
Figure 3: this compound-mediated inhibition of the NF-κB survival pathway.
Induction of the Unfolded Protein Response (UPR) / ER Stress
Proteasome inhibition causes the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), triggering a state known as ER stress and activating the Unfolded Protein Response (UPR). While initially a pro-survival response, sustained or intense ER stress leads to apoptosis. This compound has been shown to induce ER stress in hepatocellular carcinoma (HCC) cells by activating the PERK/eIF2α/ATF4/CHOP signaling branch of the UPR.[3]
-
PERK/eIF2α/ATF4: This cascade is activated upon ER stress, leading to a general shutdown of protein translation while selectively translating key stress-response factors like ATF4.
-
CHOP (GADD153): A pro-apoptotic transcription factor induced by ATF4 under prolonged ER stress, CHOP promotes apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic ones.[3]
Figure 4: this compound triggers apoptosis via the PERK/eIF2α/ATF4/CHOP UPR pathway.
Data Presentation
Quantitative data from preclinical studies demonstrate the potent cytotoxic and pro-apoptotic activity of this compound across various cancer cell lines.
Table 1: IC50 Values for this compound-Induced Cytotoxicity
The half-maximal inhibitory concentration (IC50) for cell viability is a key measure of a compound's potency. This compound exhibits low nanomolar to sub-micromolar IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| MDA-MB-361 | Luminal B, p53-mutant | 5 | [3] |
| SK-BR-3 | HER2+ | 8 | [3] |
| MDA-MB-468 | Triple-Negative, p53-mutant | 13 | [3] |
| T-47D | Luminal A | <20 | [3] |
| MDA-MB-231 | Triple-Negative, p53-mutant | 27 | [3] |
| HCC1954 | HER2+ | 38 | [3] |
| BT-549 | Triple-Negative, p53-mutant | 100 | [3] |
| MCF-7 | Luminal A, p53-wildtype | >500 | [3] |
| Multiple Myeloma | |||
| RPMI-8226 | Multiple Myeloma | 5.6 | [5] |
| Other Cancers | |||
| HS-Sultan | Non-Hodgkin Lymphoma | 8.2 | [5] |
| LoVo | Colon Cancer | 11.3 | [5] |
| A2780 | Ovarian Cancer | 13.7 | [5] |
| PC3 | Prostate Cancer | 22.2 | [5] |
| H460 | Lung Cancer | 34.2 | [5] |
Table 2: Quantitative Apoptosis and Cell Cycle Data
Direct measurement of apoptosis and analysis of cell cycle distribution provide further evidence of this compound's mechanism of action.
| Cell Line | Cancer Type | Treatment | Effect | Result | Reference |
| HCC-LM3 | Hepatocellular Carcinoma | 10 nM this compound, 48h | Apoptosis Induction | 9.8% Apoptotic Cells | [3] |
| 20 nM this compound, 48h | Apoptosis Induction | 18.5% Apoptotic Cells | [3] | ||
| Control | Baseline Apoptosis | 3.2% Apoptotic Cells | [3] | ||
| HeLa | Cervical Cancer | 0.1 µM this compound, 12h | Cell Cycle Arrest | G2/M population: 17.9% -> 24.5% | [4] |
| SiHa | Cervical Cancer | 0.1 µM this compound, 12h | Cell Cycle Arrest | G2/M population: 15.9% -> 24.5% | [4] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the pro-apoptotic effects of this compound.
General Experimental Workflow
A typical workflow for assessing the pro-apoptotic effects of this compound involves cell culture, treatment, and subsequent analysis using a combination of viability, apoptosis, and protein expression assays.
Figure 5: General workflow for investigating this compound's effects.
Cell Viability Assay (e.g., CCK-8)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and calculate IC50 values.
Materials:
-
Cancer cell lines of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete medium. Concentrations may range from 0.001 µM to 10 µM.[3] Include a vehicle control (DMSO) at the highest concentration used.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[3]
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10 nM, 20 nM) for a specified time (e.g., 48 hours).[3]
-
Harvest cells, including both adherent and floating populations, by trypsinization followed by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caspase-3/7 Activity Assay (Luminescent)
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis induction.
Materials:
-
Treated and control cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described for the viability assay.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Express the results as a fold-change in caspase activity relative to the vehicle control.
Western Blot Analysis of Apoptotic Proteins
Objective: To detect changes in the expression and cleavage of key proteins involved in the apoptotic pathways modulated by this compound.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-p53, anti-Noxa, anti-PUMA, anti-p-p38, anti-p-JNK, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control (e.g., β-actin or α-tubulin) should be probed on the same membrane to ensure equal protein loading.[3][6]
Conclusion
This compound is a potent inducer of apoptosis in a variety of cancer cell models. Its efficacy stems from its ability to inhibit the 26S proteasome, leading to the simultaneous activation of multiple pro-apoptotic signaling cascades and the suppression of key survival pathways. By stabilizing p53, activating the p38/JNK stress response, inhibiting NF-κB, and triggering terminal ER stress, this compound creates an intracellular environment that is untenable for cancer cell survival. The synergistic effects observed with conventional chemotherapeutics like doxorubicin further underscore its potential. While clinical development has faced challenges, the comprehensive understanding of this compound's pro-apoptotic mechanisms provided in this guide serves as a valuable resource for ongoing and future research into proteasome inhibition as a strategy for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum stress triggers this compound-induced apoptosis in HCC cells through the PERK/eIF2α/ATF4/CHOP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Delanzomib's impact on the ubiquitin-proteasome system
An In-Depth Technical Guide to Delanzomib's Impact on the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the novel proteasome inhibitor, this compound (formerly CEP-18770), and the ubiquitin-proteasome system (UPS). It details the compound's mechanism of action, its quantitative effects on various cancer cell lines, and the downstream signaling consequences of proteasome inhibition. This document synthesizes data from preclinical studies to offer a detailed resource for professionals in oncology and drug development.
The Ubiquitin-Proteasome System: A Primer
The ubiquitin-proteasome system is the principal mechanism for regulated protein degradation in eukaryotic cells, accounting for the breakdown of 80-90% of intracellular proteins. This system is crucial for maintaining cellular homeostasis by eliminating misfolded, damaged, or obsolete proteins. Its targets include key regulators of critical cellular processes such as cell cycle progression, DNA repair, and apoptosis.
The process is primarily mediated by the 26S proteasome, a large multi-catalytic protease complex. Proteins are targeted for degradation by being tagged with a polyubiquitin chain, a process involving a cascade of three enzymes (E1, E2, and E3). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome in an ATP-dependent manner. Given its central role in cellular regulation, the UPS has become a significant target for therapeutic intervention in various diseases, particularly cancer.
This compound: A Reversible Boronic Acid Proteasome Inhibitor
This compound is a novel, orally active P2 threonine boronic acid proteasome inhibitor. It has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma and various solid tumors. Unlike some other proteasome inhibitors, this compound's mechanism involves reversible binding to the proteasome's active sites.
Core Mechanism of Action
This compound primarily targets the 20S catalytic core of the proteasome. Its inhibitory activity is highly specific and potent against certain catalytic subunits:
-
Chymotrypsin-like (CT-L) activity (β5 subunit): this compound is a potent inhibitor of this activity, with a reported IC50 of 3.8 nM. This is the primary target for most clinically approved proteasome inhibitors.
-
Caspase-like (C-L) activity (β1 subunit): this compound also potently inhibits the β1 subunit. This dual inhibition of both β5 and β1 may contribute to its enhanced antineoplastic activity compared to inhibitors that are more selective for the β5 subunit.
-
Tryptic-like (T-L) activity (β2 subunit): The compound shows only marginal inhibition of the tryptic and peptidylglutamyl activities of the proteasome.
By inhibiting these subunits, this compound blocks the degradation of polyubiquitinated proteins, leading to their accumulation within the cell. This disruption of protein homeostasis triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.
Caption: this compound reversibly inhibits the β1 and β5 subunits of the 26S proteasome.
Quantitative Data: Cytotoxicity Across Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| Breast Cancer | |||
| T-47D | Breast (ER+, PR+) | < 20 | |
| MDA-MB-361 | Breast (HER2+) | < 20 | |
| MDA-MB-468 | Breast (Triple-Negative) | 13 | |
| MDA-MB-231 | Breast (Triple-Negative) | 27 | |
| BT-549 | Breast (Triple-Negative) | 100 | |
| SK-BR-3 | Breast (HER2+) | 8 - 38 | |
| HCC1954 | Breast (HER2+) | 8 - 38 | |
| MCF-7 | Breast (ER+, PR+) | > 500 | |
| Hematological Malignancies | |||
| RPMI-8226 | Multiple Myeloma | 5.6 | |
| HS-Sultan | Non-Hodgkin Lymphoma | 8.2 | |
| Solid Tumors | |||
| LoVo | Colon Cancer | 11.3 | |
| A2780 | Ovarian Cancer | 13.7 | |
| PC3 | Prostate Cancer | 22.2 | |
| H460 | Lung Cancer | 34.2 | |
| HeLa, SiHa, ME-180, C33A, Caski | Cervical Cancer | "Relatively low" IC50s |
Note: IC50 values can vary based on experimental conditions, such as drug exposure time (typically 72 hours for the data above).
Downstream Signaling Consequences of this compound
The accumulation of regulatory proteins resulting from this compound-mediated proteasome inhibition triggers multiple downstream signaling pathways that collectively promote apoptosis and inhibit tumor growth.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting cell survival and proliferation.
-
Normal State: In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.
-
Activation: Upon receiving a signal, IκB is phosphorylated and subsequently polyubiquitinated, marking it for degradation by the proteasome.
-
This compound's Impact: this compound blocks the degradation of IκBα. This causes IκBα to accumulate, trapping NF-κB in the cytoplasm and preventing it from translocating to the nucleus to activate pro-survival genes.
Methodological & Application
Application Notes: Delanzomib In Vivo Mouse Model Experimental Design
Introduction
Delanzomib (CEP-18770) is a reversible, second-generation proteasome inhibitor that primarily targets the chymotrypsin-like (CT-L) activity of the 26S proteasome.[1][2] By blocking the ubiquitin-proteasome pathway, this compound induces apoptosis and inhibits cell proliferation in various cancer cell lines, making it a compound of interest for preclinical and clinical investigation.[2][3] It has shown potent anti-tumor efficacy in mouse xenograft models of multiple myeloma (MM) and has been evaluated in models for solid tumors and other conditions like systemic lupus erythematosus.[1][4] These notes provide detailed protocols and experimental design considerations for conducting in vivo studies with this compound in mouse models, intended for researchers in oncology and drug development.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the proteasome, a critical cellular complex responsible for degrading ubiquitinated proteins.[5] This inhibition disrupts cellular homeostasis through several mechanisms:
-
NF-κB Pathway Inhibition : In cancer cells, the NF-κB pathway is often constitutively active, promoting cell survival and proliferation. This compound blocks the degradation of IκBα, the natural inhibitor of NF-κB.[2][6] This traps NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[6][7]
-
p53 Pathway Activation : this compound treatment can lead to the accumulation and stabilization of the tumor suppressor protein p53.[3] This, in turn, upregulates the expression of downstream targets like p21 and PUMA, leading to cell cycle arrest (primarily at the G2/M phase) and apoptosis.[3]
-
Induction of Apoptosis : The accumulation of pro-apoptotic proteins and the disruption of key survival pathways ultimately trigger programmed cell death, evidenced by the activation of caspases 3 and 7.[2]
Signaling Pathway of this compound
Caption: this compound inhibits the proteasome, preventing IκBα degradation and p53 turnover.
Experimental Protocols
Animal Model Selection and Cell Line
-
Animal Strain : Severe Combined Immunodeficient (SCID) mice are commonly used for establishing xenograft models with human cancer cell lines, as their compromised immune system allows for tumor engraftment.[8]
-
Cell Line : For multiple myeloma studies, the human MM cell line RPMI 8226 is a well-established choice.[2] For breast cancer studies, cell lines such as MCF-7 or MDA-MB-231 can be utilized.[3]
-
Cell Culture :
-
Culture RPMI 8226 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase for implantation.
-
Xenograft Model Establishment
-
Cell Preparation : Harvest and wash cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the final cell pellet to the desired concentration (e.g., 1x10⁷ to 2x10⁷ cells/mL).
-
Implantation :
-
Anesthetize the SCID mouse.
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 1-2x10⁶ cells) into the right flank of the mouse.
-
For systemic models, intravenous injection via the tail vein can be performed.[9]
-
-
Tumor Growth Monitoring :
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions 2-3 times weekly using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2 .
-
Monitor animal body weight and overall health concurrently.
-
-
Randomization : Once tumors reach the target volume, randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
This compound Preparation and Administration
-
Formulation for Intravenous (IV) Administration : A sample formulation involves dissolving this compound in a vehicle for injection.[2]
-
Formulation for Oral (PO) Administration :
-
Administration Route : this compound has shown efficacy via both intravenous (tail vein) and oral (gavage) administration.[1][2]
Efficacy Evaluation
-
Tumor Volume Measurement : Continue measuring tumor volume and body weight 2-3 times per week throughout the study.
-
Endpoint Criteria : Define study endpoints, which may include:
-
A specific tumor volume (e.g., 2000 mm³).
-
Significant body weight loss (>20%).
-
A predetermined study duration (e.g., 120 days).[2]
-
Observation of tumor regression or disappearance (Complete Response).
-
-
Pharmacodynamic Analysis :
-
At selected time points post-dose (e.g., 2, 8, 24, 72 hours), collect tumor and tissue samples.
-
Assess proteasome inhibition using an activity assay.
-
Perform Western blotting on tissue lysates to measure levels of key proteins like IκBα, p53, p21, and cleaved caspases to confirm the mechanism of action.[3][10]
-
Data Presentation: Summary of In Vivo Studies
Quantitative data from preclinical studies should be organized for clear interpretation and comparison.
Table 1: this compound Dosing Regimens in Mouse Models
| Model Type | Mouse Strain | Administration Route | Dose Range | Dosing Schedule | Reference |
| Multiple Myeloma Xenograft | SCID | Intravenous (IV) | 1.2 mg/kg (MTD) | Twice weekly | [2] |
| Multiple Myeloma Xenograft | SCID | Intravenous (IV) | 1.5 - 4 mg/kg | Twice weekly for 7 days to 4 weeks | [2] |
| Multiple Myeloma Xenograft | SCID | Oral (PO) | Not specified | Not specified | [1] |
| Systemic Lupus Erythematosus | MRL/lpr | Intravenous (IV) | 3 mg/kg | Once or twice weekly | [4] |
| Systemic Lupus Erythematosus | MRL/lpr, NZBWF1 | Oral (PO) | 10 mg/kg | Not specified | [4] |
| Renal Fibrosis (UUO Model) | Not specified | Oral (PO) | 10 mg/kg | Daily for one week | [10] |
Table 2: Summary of this compound Efficacy in Preclinical Models
| Model | Treatment Group | Key Findings | Reference |
| MM Xenograft (RPMI 8226) | This compound (IV, 1.2 mg/kg) | 50% incidence of complete tumor regression. | [2] |
| MM Xenograft (RPMI 8226) | This compound (PO) | Marked decrease in tumor weight and dose-related complete regressions. | [2] |
| MM Xenograft | This compound + Dexamethasone + Lenalidomide | Superior tumor reduction and extended tumor growth delays compared to single agents or vehicle. | [8] |
| Lupus Nephritis (MRL/lpr) | This compound (IV or PO) | Reduced pro-inflammatory cytokines, suppressed renal damage, extended survival. | [4] |
Experimental Workflow Visualization
A standardized workflow ensures reproducibility and clarity in complex in vivo experiments.
Caption: Standard workflow for a this compound xenograft mouse model study.
References
- 1. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel, orally active, proteasome inhibitor, this compound (CEP-18770), ameliorates disease symptoms and glomerulonephritis in two preclinical mouse models of SLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab [frontiersin.org]
- 8. CEP-18770 (this compound) in combination with dexamethasone and lenalidomide inhibits the growth of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Potential Efficacy of Proteasome Inhibitor, this compound, for the Treatment of Renal Fibrosis [jstage.jst.go.jp]
Application Notes and Protocols for Delanzomib Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of the novel proteasome inhibitor, Delanzomib (CEP-18770), in xenograft models of cancer. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy studies.
Introduction
This compound is a potent and reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] It has demonstrated significant anti-tumor activity in various cancer models, including multiple myeloma and solid tumors.[3] this compound can be administered both intravenously and orally, and it has been shown to induce apoptosis and inhibit tumor growth in xenograft models.[1][3][4] The protocols outlined below are based on established methodologies from preclinical research.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and pharmacokinetics of this compound in xenograft models.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cancer Type | This compound Dose & Route | Treatment Schedule | Key Findings | Reference |
| SCID Mice | Multiple Myeloma (RPMI 8226) | 1.5 to 4 mg/kg, IV | Twice weekly for 7 days to 4 weeks | Dose-related tumor weight inhibition and complete tumor regressions.[1] | [1] |
| SCID Mice | Multiple Myeloma (LAGκ-1A) | 1 mg/kg, IV | Twice weekly | Significant reduction in tumor volume alone or in combination with dexamethasone and lenalidomide.[5] | [5] |
| SCID Mice | Multiple Myeloma (LAGκ-1B) | 3 mg/kg, IV | Twice weekly | Significant reduction in tumor volume.[5] | [5] |
| SCID Mice | Multiple Myeloma (RPMI 8226) | 3 mg/kg, IV | Twice weekly | Significant reduction in tumor volume in combination with dexamethasone and/or lenalidomide.[5] | [5] |
| Nude Mice | Multiple Myeloma (MM.1S) | 50 mg/kg, Oral | Single dose | Inhibition of proteasomal CT-L activity in tumors peaked at 97% at 48 hours.[6] | [6] |
| Athymic Nude Mice | Multiple Myeloma | 20 mg/kg, Oral | Twice a week for 3 weeks | 43% reduction in tumor volume.[6] | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Route of Administration | Reference |
| Half-life (T1/2) | 15 hours | Mouse | Intravenous | [3] |
| Half-life (T1/2) | 53 hours | Mouse | Oral | [3] |
Experimental Protocols
Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human tumor cells into immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., RPMI 8226 for multiple myeloma)
-
SCID or athymic nude mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI-1640)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile syringes and needles (25-27 gauge)
-
Animal housing under sterile conditions
Procedure:
-
Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.
-
Harvest the cells by trypsinization or scraping, and wash them with sterile PBS or culture medium.
-
Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 5-10 x 106 cells per 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mice using an approved method.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor the animals regularly for tumor growth. Tumors are typically measurable within 1-3 weeks.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5]
This compound Formulation and Administration
A. Intravenous (IV) Formulation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile water for injection (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 83 mg/mL).[1]
-
For a 1 mL working solution, take 50 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 500 µL of sterile ddH₂O to reach a final volume of 1 mL.
-
The final formulation should be prepared fresh before each administration.[1]
B. Oral Gavage Formulation
Materials:
-
This compound powder
-
DMSO
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 12 mg/mL).[1]
-
For a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
The mixed solution should be used immediately.[1]
Administration:
-
Intravenous: Administer the prepared formulation via the tail vein.
-
Oral: Administer the prepared formulation using oral gavage.
-
The typical injection volume for mice is 100-200 µL.[5]
Tumor Measurement and Efficacy Assessment
Procedure:
-
Measure the tumor dimensions (length and width) at least once or twice weekly using calipers.[5]
-
Calculate the tumor volume using the formula: Volume = (width)² x length / 2 .
-
Monitor the body weight of the animals to assess toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound exerts its anti-cancer effects primarily through the inhibition of the proteasome, which leads to the disruption of key cellular signaling pathways, including the NF-κB and p53 pathways.
NF-κB Pathway Inhibition:
Caption: this compound inhibits the proteasome, preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
p53 Pathway Stabilization:
Caption: this compound stabilizes p53 by inhibiting its degradation, leading to apoptosis and cell cycle arrest.
Experimental Workflow
The following diagram illustrates the typical workflow for a xenograft study involving this compound.
Caption: A typical workflow for conducting in vivo efficacy studies of this compound in xenograft models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. berensononcology.com [berensononcology.com]
- 6. Oral proteasome inhibitor with strong preclinical efficacy in myeloma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating Delanzomib-Induced Cytotoxicity using CCK-8 and MTT Cell Viability Assays
Introduction
Delanzomib (CEP-18770) is a novel, orally active proteasome inhibitor that selectively targets the chymotrypsin-like activity of the 26S proteasome.[1][2] The ubiquitin-proteasome system is crucial for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of regulatory proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[3] this compound has demonstrated potent anti-tumor effects in various cancer models, including multiple myeloma, cervical cancer, and breast cancer.[4][5][6] Its mechanism involves the stabilization of tumor suppressor proteins, such as p53, and the induction of apoptotic signaling pathways.[5][7]
Assessing the cytotoxic and anti-proliferative effects of therapeutic compounds like this compound is a critical step in drug development. Cell viability assays, such as the Cell Counting Kit-8 (CCK-8) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, are widely used for this purpose. Both are colorimetric assays that quantify viable cells based on their metabolic activity.[8] The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases to produce a soluble orange formazan dye.[9][10] The MTT assay is based on the reduction of the yellow MTT tetrazolium salt to an insoluble purple formazan product by mitochondrial dehydrogenases, which requires a solubilization step before measurement.
These application notes provide detailed protocols for using the CCK-8 and MTT assays to evaluate the dose-dependent effects of this compound on cancer cell viability.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its anti-cancer effects by inhibiting the proteasome. This inhibition disrupts the degradation of key cellular proteins, leading to the accumulation of pro-apoptotic factors and cell cycle inhibitors. A primary consequence is the stabilization of the tumor suppressor protein p53.[5][7] Elevated p53 levels trigger the transcription of downstream targets like p21, NOXA, and PUMA, which promote cell cycle arrest and apoptosis.[4][7][11] Furthermore, this compound can enhance the phosphorylation of stress-activated protein kinases such as p38 and JNK, which also contributes to apoptosis induction.[4][5][11]
Caption: this compound inhibits the proteasome, leading to p53 stabilization and apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
This protocol details the steps to determine cell viability after treatment with this compound using the Cell Counting Kit-8 (CCK-8).
A. Materials
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well clear-bottom microplates
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (capable of measuring absorbance at 450 nm)
B. Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity using the CCK-8 assay.
C. Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells and perform a cell count to determine viability and density.
-
Dilute the cell suspension in complete culture medium to the desired concentration. For many cell lines, a density of 5,000 cells per well is a good starting point.[4]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[12][13]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere.[4][12]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution using complete culture medium. Concentrations may range from 0.001 to 1 µM or higher, depending on the cell line's sensitivity.[4]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).[4]
-
-
CCK-8 Reagent Addition and Measurement:
-
After the treatment period, add 10 µL of CCK-8 solution directly to each well.[4][9][10][12][13] Avoid introducing bubbles.
-
Incubate the plate for 1 to 4 hours at 37°C. The incubation time depends on the cell type and density.[4][9][12]
-
Measure the absorbance at 450 nm using a microplate reader.[4][8][9][12][13]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8, no cells) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the procedure for using the MTT assay to measure this compound's effect on cell viability. The key difference from the CCK-8 assay is the formation of insoluble formazan crystals that must be dissolved.[14]
A. Materials
-
All materials listed in Protocol 1 (except CCK-8 reagent)
-
MTT reagent (e.g., 5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
B. Experimental Workflow
Caption: Workflow for the MTT assay, highlighting the formazan solubilization step.
C. Step-by-Step Procedure
-
Cell Seeding and this compound Treatment:
-
Follow steps 1 and 2 from the CCK-8 protocol.
-
-
MTT Reagent Addition:
-
After the drug incubation period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[14]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[15]
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[16]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 570 nm and 590 nm. A reference wavelength of 630 nm can be used to correct for background.
-
-
Data Analysis:
-
Perform data analysis as described in step 4 of the CCK-8 protocol.
-
Data Presentation
The efficacy of this compound can be summarized by its half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to inhibit the viability of a cell population by 50%. The following table presents IC₅₀ values for this compound in various human breast cancer cell lines after 72 hours of treatment, as determined by the CCK-8 assay.[4]
| Cell Line | Molecular Subtype | This compound IC₅₀ (µM) after 72h |
| T-47D | Luminal A | < 0.02 |
| MDA-MB-361 | Luminal B | < 0.02 |
| MDA-MB-468 | Triple-Negative | 0.013 |
| MDA-MB-231 | Triple-Negative | 0.027 |
| BT-549 | Triple-Negative | 0.1 |
| MCF-7 | Luminal A | > 0.5 |
Data sourced from a study on this compound's effect on breast cancer cells.[4]
This data indicates that this compound's potency varies among different breast cancer subtypes, with some cell lines showing high sensitivity while others, like MCF-7, are more resistant.[4] Such quantitative data is essential for identifying cancer types that may respond favorably to this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. apexbt.com [apexbt.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ptglab.com [ptglab.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Delanzomib Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is a novel, orally available, second-generation proteasome inhibitor that has demonstrated significant anti-tumor activity in various cancer models.[1][2] It primarily targets the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[3][4] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and triggering programmed cell death, or apoptosis, in cancer cells.[5] This makes this compound a promising therapeutic agent for various malignancies, including breast cancer, cervical cancer, and multiple myeloma.[1][2]
These application notes provide a comprehensive overview of the analysis of apoptosis induced by this compound using flow cytometry. This includes the underlying signaling pathways, detailed experimental protocols for assessing apoptosis, and a presentation of representative quantitative data.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism primarily centered on the inhibition of the 26S proteasome. This inhibition disrupts the degradation of key regulatory proteins, leading to the activation of pro-apoptotic signaling cascades. The primary pathways involved are:
-
Stabilization of p53: In cancer cells with wild-type p53, this compound treatment prevents the proteasomal degradation of this critical tumor suppressor protein.[1][2] The accumulation of p53 leads to the transcriptional activation of its downstream targets, including p21, p27, PUMA (p53 upregulated modulator of apoptosis), and NOXA, which are key effectors of cell cycle arrest and apoptosis.[1][5]
-
Activation of the p38/JNK Signaling Pathway: this compound has been shown to induce the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] Activation of these stress-activated pathways contributes to the induction of apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to ER stress. Prolonged ER stress activates the unfolded protein response (UPR), which can ultimately trigger apoptosis.
-
Inhibition of NF-κB Signaling: The NF-κB pathway is constitutively active in many cancers and promotes cell survival. The proteasome is required for the activation of NF-κB. By inhibiting the proteasome, this compound can block NF-κB signaling, thereby sensitizing cancer cells to apoptosis.
These interconnected pathways converge on the activation of the caspase cascade, a family of proteases that execute the final stages of apoptosis, leading to characteristic morphological and biochemical changes in the cell.
Data Presentation
The following tables summarize the quantitative analysis of apoptosis in cancer cell lines after exposure to this compound. The data is typically acquired using flow cytometry following staining with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleotide-binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Table 1: Apoptosis in DAOY Medulloblastoma Cells after this compound (CEP-18770) Treatment
| Treatment | Concentration | Viable Cells (%) | Apoptotic Cells (Early + Late) (%) |
| Control | - | 95.0 | 5.0 |
| This compound | 15 pM | 80.0 | 20.0 |
Data is estimated from graphical representation in the cited literature and is for illustrative purposes.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, MM.1S)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (CEP-18770)
-
Dimethyl sulfoxide (DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations.
-
Cell Treatment: Once the cells have adhered and are actively dividing, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Suspension cells: Gently pipette the cells to ensure a single-cell suspension and transfer to a centrifuge tube.
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat the wash step.
-
Proceed to Apoptosis Staining: The cells are now ready for staining with Annexin V and PI as described in Protocol 2.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for the detection and quantification of apoptotic cells by flow cytometry.
Materials:
-
Harvested and washed cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up the flow cytometer and for compensation.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Gate the populations to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
-
Quantify the percentage of cells in each quadrant.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Detection of PARP Cleavage Induced by Delanzomib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection of Poly (ADP-ribose) polymerase (PARP) cleavage in cell cultures treated with Delanzomib, a novel proteasome inhibitor. This compound has been shown to induce apoptosis in various cancer cell lines, and a key indicator of this process is the cleavage of PARP by activated caspases. This document outlines the signaling pathway of this compound-induced apoptosis, a comprehensive Western blot protocol for detecting PARP cleavage, and a summary of expected results.
Introduction
This compound (CEP-18770) is a potent, orally active inhibitor of the chymotrypsin-like activity of the 26S proteasome. By inhibiting the proteasome, this compound disrupts the degradation of various cellular proteins, leading to the accumulation of pro-apoptotic proteins and the induction of apoptosis in cancer cells. One of the key hallmarks of apoptosis is the cleavage of the 116 kDa PARP protein by caspase-3 and caspase-7 into an 89 kDa and a 24 kDa fragment. This cleavage event inactivates PARP, an enzyme involved in DNA repair, and is a reliable marker for apoptosis. Western blotting is a widely used and effective technique to detect the cleaved PARP fragment, thereby providing a quantitative measure of apoptosis induction.
This compound-Induced Apoptosis Signaling Pathway
This compound, as a proteasome inhibitor, stabilizes the tumor suppressor protein p53 and induces the expression of its transcriptional targets, such as p21, PUMA, and Noxa. This, in conjunction with the activation of stress-activated protein kinases like p38 and JNK, leads to the activation of the intrinsic apoptotic pathway. This cascade of events culminates in the activation of executioner caspases, such as caspase-3, which then cleave PARP, leading to the characteristic fragmentation of the protein and the execution of apoptosis.
Application Notes and Protocols for Assessing Delanzomib Efficacy Using Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the colony formation assay (CFA), also known as the clonogenic assay, to evaluate the anti-proliferative efficacy of Delanzomib, a novel proteasome inhibitor. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound and the Colony Formation Assay
This compound (CEP-18770) is an orally bioavailable proteasome inhibitor that targets the chymotrypsin-like activity of the 26S proteasome.[1][2][3] By blocking the proteasome, this compound disrupts the degradation of intracellular proteins, leading to the accumulation of key regulatory proteins. This interference with cellular homeostasis can induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[1][4]
The colony formation assay is a robust in vitro method for assessing the long-term survival and proliferative capacity of single cells.[5][6] Unlike short-term viability assays, the CFA measures a cell's ability to undergo multiple rounds of division to form a colony, which is typically defined as a cluster of at least 50 cells.[5] This makes it a particularly relevant technique for evaluating the efficacy of cytotoxic and cytostatic drugs like this compound, as it provides a measure of reproductive cell death.[5][6]
Mechanism of Action: this compound's Impact on Cellular Signaling
This compound's primary mechanism of action involves the inhibition of the proteasome, which leads to the dysregulation of several critical signaling pathways that control cell survival and proliferation. Two of the most important pathways affected are the NF-κB and p53 pathways.
Data Presentation: Quantifying this compound's Efficacy
The results of a colony formation assay should be quantified to allow for objective comparison between different concentrations of this compound and control groups. The key metrics are Plating Efficiency (PE) and Surviving Fraction (SF).
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the untreated control group.
-
Formula: PE = (Number of colonies in control / Number of cells seeded in control) x 100%
Surviving Fraction (SF): The fraction of cells that survive treatment with this compound, normalized to the plating efficiency.
-
Formula: SF = (Number of colonies in treated group / (Number of cells seeded in treated group x (PE / 100)))
The following tables present representative data from a soft agar colony formation assay assessing the effect of this compound on various breast cancer cell lines.[7]
Table 1: Effect of this compound on Colony Formation in ER-Positive Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Average Number of Colonies | Surviving Fraction (SF) |
| MCF-7 | 0 (Control) | 150 | 1.00 |
| 0.1 | 95 | 0.63 | |
| 1.0 | 32 | 0.21 | |
| T-47D | 0 (Control) | 120 | 1.00 |
| 0.01 | 78 | 0.65 | |
| 0.1 | 25 | 0.21 |
Table 2: Effect of this compound on Colony Formation in HER2-Positive and Triple-Negative Breast Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Average Number of Colonies | Surviving Fraction (SF) |
| SK-BR-3 (HER2+) | 0 (Control) | 135 | 1.00 |
| 0.05 | 81 | 0.60 | |
| 0.5 | 27 | 0.20 | |
| MDA-MB-231 (TNBC) | 0 (Control) | 110 | 1.00 |
| 0.05 | 68 | 0.62 | |
| 0.5 | 20 | 0.18 |
Experimental Protocols
This section provides a detailed protocol for a soft agar colony formation assay, a method particularly suited for assessing anchorage-independent growth, a hallmark of transformed cells.[7]
Materials
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
Agarose (cell culture grade)
-
Sterile, distilled water
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Experimental Workflow
Detailed Methodology
1. Preparation of the Base Agar Layer: a. Prepare a 1% (w/v) solution of agarose in sterile, distilled water and sterilize by autoclaving. b. In a sterile tube, mix equal volumes of the 1% agarose solution (kept at 40-42°C in a water bath) and 2x concentrated complete cell culture medium (pre-warmed to 37°C) to create a final concentration of 0.5% agarose. c. Immediately dispense 1.5 mL of the 0.5% agarose mixture into each well of a 6-well plate. d. Allow the base layer to solidify at room temperature in a sterile environment for at least 30 minutes.
2. Preparation of the Top Agar Layer and Cell Seeding: a. Harvest cells using trypsin-EDTA and perform a cell count to determine the cell concentration. b. Prepare a single-cell suspension in complete medium. c. Prepare a 0.6% (w/v) agarose solution as described in step 1a. d. In separate sterile tubes for each condition (control and different this compound concentrations), mix the cell suspension, complete medium, and the 0.6% agarose solution (at 40-42°C) to achieve a final agarose concentration of 0.3% and the desired cell seeding density (e.g., 5,000 - 10,000 cells per well). e. For the treatment groups, add the appropriate volume of this compound stock solution to achieve the final desired concentrations. Add an equivalent volume of DMSO to the control group. f. Immediately overlay 1.5 mL of the top agar/cell mixture onto the solidified base layer in each well.
3. Incubation: a. Allow the top layer to solidify at room temperature for at least 30 minutes. b. Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, or until colonies are visible in the control wells. c. Add 100-200 µL of complete medium to each well twice a week to prevent the agar from drying out.
4. Staining and Colony Counting: a. After the incubation period, stain the colonies by adding 0.5 mL of 0.5% crystal violet solution to each well and incubate for 1-2 hours at room temperature. b. Carefully wash the wells with PBS to remove excess stain. c. Allow the plates to air dry. d. Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.
Conclusion
The colony formation assay is a powerful tool for assessing the long-term efficacy of this compound. By quantifying the reduction in clonogenic survival, researchers can gain valuable insights into the drug's cytostatic and cytotoxic effects on cancer cells. The detailed protocols and data presentation guidelines provided in these application notes will aid in the standardized and reproducible evaluation of this compound's anti-cancer potential.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for Proteasome Activity Assay with Delanzomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, with the chymotrypsin-like (CT-L) activity being a key target for therapeutic intervention in various diseases, particularly cancer.
Delanzomib (CEP-18770) is a potent, orally bioavailable, and reversible P2 threonine boronic acid inhibitor of the 20S proteasome. It primarily targets the chymotrypsin-like (β5 subunit) activity and, to a lesser extent, the caspase-like (β1 subunit) activity of the proteasome.[1][2] Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, disruption of downstream signaling pathways such as NF-κB, and induction of apoptosis in cancer cells.[3]
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on proteasome activity in cell lysates using a fluorogenic substrate. Additionally, we present data on this compound's potency and a diagram of the affected signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of this compound on Proteasome and Cell Viability
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Chymotrypsin-like activity) | 3.8 nM | Purified 20S Proteasome | [4] |
| IC₅₀ (Cell Viability) | 5.6 nM | RPMI-8226 (Multiple Myeloma) | |
| 8.2 nM | HS-Sultan (Anaplastic Non-Hodgkin Lymphoma) | ||
| 11.3 nM | LoVo (Colon Cancer) | ||
| 13.7 nM | A2780 (Ovarian Cancer) | ||
| 22.2 nM | PC3 (Prostate Cancer) | ||
| 34.2 nM | H460 (Lung Cancer) | ||
| < 20 nM | T-47D (Breast Cancer) | [5] | |
| > 500 nM | MCF-7 (Breast Cancer) | [5] |
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed for the preparation of whole-cell extracts suitable for measuring proteasome activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. Optional: 2 mM ATP can be added to improve the recovery of intact 26S proteasome.[6]
-
Protease Inhibitor Cocktail (optional, but recommended to inhibit non-proteasomal proteases)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (capable of 15,000 x g at 4°C)
Procedure:
-
Culture cells to the desired confluence in appropriate culture dishes.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm dish).
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[6]
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Proteasome Chymotrypsin-Like Activity Assay
This protocol describes the measurement of proteasome activity using the fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). Cleavage of this substrate by the chymotrypsin-like activity of the proteasome releases free AMC, which can be detected by fluorescence.
Materials:
-
Cell Lysate (prepared as described above)
-
Assay Buffer: 25 mM HEPES (pH 7.5)
-
Suc-LLVY-AMC substrate (10 mM stock in DMSO)
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
DMSO (for vehicle control)
-
Black, flat-bottom 96-well plate
-
Fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 nM to 1 µM).
-
Assay Setup: In a black 96-well plate, set up the following reactions in duplicate or triplicate:
-
Blank (No Lysate): 100 µL Assay Buffer
-
Vehicle Control (No Inhibitor): 50 µL Cell Lysate (diluted in Assay Buffer to a final protein concentration of 20-50 µ g/well ), 1 µL DMSO, and bring the total volume to 99 µL with Assay Buffer.
-
This compound Treatment: 50 µL Cell Lysate (same concentration as vehicle control), 1 µL of this compound dilution, and bring the total volume to 99 µL with Assay Buffer.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the proteasome.
-
Substrate Addition: Prepare a working solution of Suc-LLVY-AMC by diluting the 10 mM stock in Assay Buffer to a final concentration of 100 µM. Add 1 µL of the 100 µM Suc-LLVY-AMC working solution to each well (final concentration will be 1 µM).
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 5 minutes for 60-90 minutes.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of proteasome inhibition for each this compound concentration relative to the vehicle control: % Inhibition = [1 - (Rate with this compound / Rate of Vehicle Control)] x 100
-
Plot the % Inhibition against the log of the this compound concentration to determine the IC₅₀ value.
-
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the 26S proteasome, preventing IκBα degradation and NF-κB nuclear translocation.
Caption: Workflow for determining this compound's IC₅₀ on proteasome activity.
References
- 1. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.jp]
- 2. Proteasome-Glo™ Assay Systems Protocol [promega.sg]
- 3. selleckchem.com [selleckchem.com]
- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. 20S Proteasome Activity Assay | APT280 [merckmillipore.com]
Application Notes and Protocols: Synergistic Combination of Delanzomib and Doxorubicin in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib is a potent, orally bioavailable proteasome inhibitor that targets the chymotrypsin-like activity of the 26S proteasome, a key regulator of intracellular protein degradation.[1][2][3] Inhibition of the proteasome leads to the accumulation of proteins that control cell cycle progression and apoptosis, making it a target for cancer therapy. Doxorubicin, an anthracycline antibiotic, is a widely used chemotherapeutic agent that exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to DNA damage and programmed cell death.[4][5][6][7][8]
Preclinical studies have demonstrated that the combination of this compound and Doxorubicin results in a synergistic anti-tumor effect in various cancer models, including breast and cervical cancer.[9][10][11][12][13] The proposed mechanism for this synergy involves this compound-mediated stabilization of the tumor suppressor protein p53 and enhancement of Doxorubicin-induced activation of the p38 and JNK signaling pathways, leading to increased apoptosis.[9][10][11][12] This document provides detailed protocols for a comprehensive preclinical study to evaluate the synergistic effects of this compound and Doxorubicin.
Experimental Workflow
The overall experimental design is depicted in the workflow diagram below. The study is divided into in vitro and in vivo phases to first establish synergy in cancer cell lines and then validate these findings in a more complex tumor microenvironment.
Caption: Experimental workflow for the this compound and Doxorubicin synergistic combination study.
In Vitro Protocols
Cell Viability and Synergy Analysis (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin individually and to assess their synergistic cytotoxic effects in combination.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare stock solutions of this compound and Doxorubicin in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug in culture medium to achieve a range of concentrations. For combination studies, prepare drug mixtures at a fixed, non-toxic ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment:
-
Single-Agent IC50: Remove the culture medium and add 100 µL of medium containing various concentrations of either this compound or Doxorubicin to the respective wells. Include untreated and solvent-treated control wells.
-
Combination Study: Add 100 µL of the drug combination mixtures at various concentrations.
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each drug using non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[14][15][16][17]
-
Data Presentation:
Table 1: Single-Agent IC50 Values (Hypothetical Data)
| Cell Line | Drug | IC50 (nM) |
| MCF-7 | This compound | 15 |
| MCF-7 | Doxorubicin | 50 |
| HeLa | This compound | 20 |
| HeLa | Doxorubicin | 75 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination (Hypothetical Data)
| Cell Line | Effective Dose (ED) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | ED50 | 0.6 | Synergy |
| MCF-7 | ED75 | 0.5 | Synergy |
| MCF-7 | ED90 | 0.4 | Strong Synergy |
| HeLa | ED50 | 0.7 | Synergy |
| HeLa | ED75 | 0.6 | Synergy |
| HeLa | ED90 | 0.5 | Synergy |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and Doxorubicin, alone and in combination.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Doxorubicin, or the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[4][5][6][9][10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Data Presentation:
Table 3: Percentage of Apoptotic Cells (Hypothetical Data)
| Treatment | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | MCF-7 | 2.1 | 1.5 | 3.6 |
| This compound (15 nM) | MCF-7 | 8.5 | 4.2 | 12.7 |
| Doxorubicin (50 nM) | MCF-7 | 15.3 | 6.8 | 22.1 |
| This compound + Doxorubicin | MCF-7 | 35.7 | 18.9 | 54.6 |
Western Blot Analysis
Objective: To investigate the effect of the drug combination on key signaling proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Primary antibodies should include those against p53, phospho-p38 MAPK, total p38 MAPK, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation:
Table 4: Relative Protein Expression Levels (Hypothetical Densitometry Data)
| Treatment | Cell Line | p53 (Fold Change) | p-p38/total p38 (Fold Change) | p-JNK/total JNK (Fold Change) |
| Control | MCF-7 | 1.0 | 1.0 | 1.0 |
| This compound (15 nM) | MCF-7 | 2.5 | 1.8 | 1.5 |
| Doxorubicin (50 nM) | MCF-7 | 1.8 | 3.0 | 2.5 |
| This compound + Doxorubicin | MCF-7 | 5.2 | 6.5 | 5.8 |
In Vivo Protocol
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of the this compound and Doxorubicin combination.
Protocol:
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells (mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 5 mg/kg, oral gavage, twice weekly)
-
Group 3: Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, once weekly)
-
Group 4: this compound + Doxorubicin (at the same doses and schedules)
-
-
Treatment and Monitoring: Administer the treatments for a defined period (e.g., 3-4 weeks). Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.
-
Immunohistochemistry (Optional): Fix a portion of the tumor tissue in formalin and embed in paraffin for immunohistochemical analysis of markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).
Data Presentation:
Table 5: In Vivo Anti-Tumor Efficacy (Hypothetical Data)
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Final Tumor Weight (g) |
| Vehicle | 1250 ± 150 | - | 1.2 ± 0.2 |
| This compound | 875 ± 120 | 30 | 0.85 ± 0.15 |
| Doxorubicin | 750 ± 110 | 40 | 0.72 ± 0.12 |
| This compound + Doxorubicin | 250 ± 80 | 80 | 0.24 ± 0.07 |
Signaling Pathway
The synergistic effect of this compound and Doxorubicin can be attributed to their complementary actions on key cellular pathways that regulate cell survival and apoptosis. The following diagram illustrates the proposed mechanism of their synergistic interaction.
Caption: Proposed signaling pathway for the synergistic action of this compound and Doxorubicin.
Conclusion
The provided protocols outline a comprehensive preclinical study to investigate the synergistic anti-cancer effects of this compound and Doxorubicin. The combination of in vitro and in vivo experiments will allow for a thorough evaluation of the therapeutic potential of this drug combination and provide insights into the underlying molecular mechanisms. The data generated from these studies can serve as a strong foundation for further clinical development.
References
- 1. xenograft.org [xenograft.org]
- 2. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. MTT assay and synergism evaluation [bio-protocol.org]
- 12. oncotarget.com [oncotarget.com]
- 13. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 15. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Drug Combination Analysis with Delanzomib using CompuSyn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is a potent, orally bioavailable, and reversible proteasome inhibitor that targets the chymotrypsin-like activity of the 26S proteasome.[1][2][3] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disruption of signaling pathways critical for tumor cell survival and proliferation, and induction of apoptosis.[2][3] Notably, this compound has been shown to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[1][2] This mechanism of action makes this compound a promising candidate for combination therapies, as it can potentially sensitize cancer cells to other cytotoxic agents.
This document provides a detailed protocol for conducting in vitro drug combination studies with this compound using CompuSyn software for synergy analysis. CompuSyn utilizes the Chou-Talalay method, which is based on the median-effect principle, to quantitatively determine the nature of drug interactions (synergism, additivity, or antagonism).[4][5]
Signaling Pathway of this compound
This compound exerts its primary anti-cancer effects by inhibiting the 26S proteasome. This inhibition disrupts the degradation of multiple proteins, leading to the activation of apoptotic pathways and the suppression of pro-survival signals. A key pathway affected is the NF-κB pathway.
Caption: this compound's mechanism of action.
Experimental Protocols
This section details the necessary experimental procedures for generating data suitable for CompuSyn analysis.
Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231, or multiple myeloma cell lines like RPMI-8226).[6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
This compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Combination Drug: Prepare a stock solution of the second drug of interest (e.g., Doxorubicin) in an appropriate solvent.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
The following protocol describes a typical cell viability assay in a 96-well format.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment (Single Agents):
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treat cells with a range of concentrations for each drug individually to determine their respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Include a vehicle control (medium with the highest concentration of the solvent used for drug dissolution).
-
-
Drug Treatment (Combination):
-
Based on the individual IC50 values, prepare drug combinations at a constant ratio (e.g., based on the ratio of their IC50s) or in a non-constant ratio matrix.
-
A common approach is to use a fixed ratio and serially dilute the combination.
-
Treat cells with the drug combinations.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[6]
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Normalization: Express the results as a percentage of the vehicle-treated control cells.
Data Analysis with CompuSyn
Experimental Workflow for CompuSyn Analysis
Caption: Workflow for CompuSyn analysis.
Data Entry into CompuSyn
-
Open CompuSyn: Launch the CompuSyn software.
-
New Experiment: Start a new experiment and provide a title.
-
Define Single Drugs:
-
Enter the names and units for this compound and the combination drug.
-
For each drug, input the dose and the corresponding effect (fraction affected, Fa, which is 1 - fraction unaffected/viability).
-
-
Define Drug Combination:
-
Create a new drug combination.
-
If using a constant ratio, enter the ratio of the two drugs.
-
Input the doses of the combination and the corresponding effects (Fa).
-
Interpreting CompuSyn Output
CompuSyn generates a comprehensive report that includes tables and graphical representations of the drug interaction.
-
Combination Index (CI): The CI value provides a quantitative measure of the drug interaction.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram: A graphical representation of the drug interaction. Data points falling below the line of additivity indicate synergism.
-
Dose Reduction Index (DRI): The DRI indicates the fold by which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the single drugs. A DRI > 1 is favorable.[7]
Data Presentation
Summarize the quantitative data from the CompuSyn analysis in clearly structured tables for easy comparison.
Table 1: Single Agent IC50 Values
| Drug | Cell Line | IC50 (nM) |
| This compound | MCF-7 | Value |
| Doxorubicin | MCF-7 | Value |
| This compound | MDA-MB-231 | Value |
| Doxorubicin | MDA-MB-231 | Value |
Table 2: Combination Index (CI) Values for this compound + Doxorubicin in MCF-7 Cells
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.50 | Value | Synergism/Additivity/Antagonism |
| 0.75 | Value | Synergism/Additivity/Antagonism |
| 0.90 | Value | Synergism/Additivity/Antagonism |
Table 3: Dose Reduction Index (DRI) for this compound + Doxorubicin in MCF-7 Cells at Fa = 0.50
| Drug | DRI |
| This compound | Value |
| Doxorubicin | Value |
Conclusion
The combination of this compound with other chemotherapeutic agents presents a promising strategy to enhance anti-cancer efficacy. The protocols and data analysis methods outlined in this document provide a robust framework for the in vitro evaluation of this compound-based drug combinations. CompuSyn software offers a powerful tool for the quantitative assessment of drug interactions, enabling researchers to identify synergistic combinations that may warrant further preclinical and clinical investigation. Previous studies have demonstrated that this compound can act synergistically with drugs like doxorubicin in breast cancer cell lines.[6][8] This synergistic effect is often attributed to the enhanced induction of apoptosis and the modulation of key signaling pathways, including the p53 and MAPK pathways.[6][9]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Delanzomib-Induced Apoptosis in p53 Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is a novel, orally available proteasome inhibitor that has demonstrated potent anti-tumor activity in various cancer models, including those harboring mutations in the tumor suppressor gene p53. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce apoptosis in cancer cells with mutated p53.
Mutations in the p53 gene are prevalent in over 50% of human cancers and are often associated with resistance to conventional therapies. This compound presents a promising therapeutic strategy by inducing apoptosis in a manner that can bypass the need for functional wild-type p53. The mechanism of action in p53 mutant cells involves the upregulation of key pro-apoptotic proteins and the activation of stress-related signaling pathways.
Mechanism of Action in p53 Mutant Cells
In cancer cells with mutated p53, this compound's primary mode of inducing apoptosis is through the inhibition of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and activating the unfolded protein response. While this compound treatment does not significantly alter the levels of mutant p53 protein, it effectively induces the expression of p53 transcriptional targets, including p21, PUMA (p53 upregulated modulator of apoptosis), and Noxa.[1][2] This suggests that this compound may stabilize the residual transcriptional activity of some p53 mutants or act through p53-independent mechanisms to activate these crucial cell cycle and apoptosis regulators.
Furthermore, this compound treatment has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2] The activation of these stress-activated protein kinases is a key contributor to the apoptotic response triggered by this compound.
Quantitative Data on this compound Activity in p53 Mutant Cells
The following tables summarize the quantitative effects of this compound on various p53 mutant cancer cell lines.
Table 1: IC50 Values of this compound in p53 Mutant Breast Cancer Cell Lines
| Cell Line | Subtype | p53 Status | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mutant | 0.027[1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Mutant | 0.013[1] |
| MDA-MB-361 | Luminal B | Mutant | 0.005[1] |
| BT-549 | Triple-Negative Breast Cancer | Mutant | 0.1[1] |
| HCC-1954 | HER2+ | Mutant | 0.038[1] |
Table 2: Effect of this compound on Cell Cycle Distribution in p53 Mutant Breast Cancer Cell Lines
| Cell Line | Treatment (0.5 µM this compound for 12h) | % G2/M Phase |
| MDA-MB-231 | Control | Not Reported |
| This compound | Significant Accumulation[1] | |
| MDA-MB-361 | Control | Not Reported |
| This compound | Significant Accumulation[1] | |
| HCC-1954 | Control | Not Reported |
| This compound | Significant Accumulation[1] |
Note: While the source indicates a "significant accumulation" in the G2/M phase, specific percentage values were not provided in a tabular format.
Experimental Protocols
Herein are detailed protocols for key experiments to assess this compound-induced apoptosis in p53 mutant cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
p53 mutant cancer cell lines (e.g., MDA-MB-231, HCC-1954)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (CEP-18770)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
p53 mutant cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for 24-48 hours. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key proteins in the apoptotic pathway.
Materials:
-
p53 mutant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-PUMA, anti-Noxa, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Dilutions should be optimized as per manufacturer's instructions, typically ranging from 1:500 to 1:2000).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in p53 Mutant Cells
References
- 1. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Delanzomib-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is a potent, orally active, and reversible proteasome inhibitor that has shown significant anti-tumor activity in various cancer models, particularly in multiple myeloma.[1][2] It primarily inhibits the chymotrypsin-like (β5) and caspase-like (β1) activities of the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[3] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge that can limit its long-term efficacy. Understanding the mechanisms underlying this compound resistance is crucial for developing strategies to overcome it and for the design of next-generation proteasome inhibitors.
This document provides a detailed, step-by-step protocol for establishing a this compound-resistant cancer cell line in vitro. It also outlines key experiments to characterize the resistant phenotype and investigate potential resistance mechanisms, such as alterations in proteasome subunit expression and the activation of pro-survival signaling pathways.
Data Presentation: Key Parameters for this compound-Resistant Cell Line Development
Successful generation and characterization of a this compound-resistant cell line rely on careful monitoring and quantification of cellular responses. The following tables provide a structured overview of the essential data to be collected.
Table 1: Initial IC50 Determination for Parental Cell Line
| Cell Line | This compound IC50 (nM) | Assay Method | Incubation Time (hours) |
| [e.g., MM.1S] | [Determine Experimentally] | [e.g., MTT, CellTiter-Glo] | 72 |
| [e.g., RPMI-8226] | 5.6[2] | Not Specified | Not Specified |
| [e.g., U266] | [Determine Experimentally] | Not Specified | Not Specified |
| [e.g., MCF-7] | > 500[4] | Proliferation Assay | 72 |
| [e.g., MDA-MB-231] | 27[4] | Proliferation Assay | 72 |
Table 2: Proposed Dose-Escalation Schedule for Generating this compound Resistance
| Step | This compound Concentration | Duration of Exposure | Expected Cell Viability | Passage Number |
| 1 | Initial IC20 | 2-3 weeks | ~80% | 1-3 |
| 2 | 1.5x Initial IC20 | 2-3 weeks | ~70-80% | 4-6 |
| 3 | 2x Initial IC20 | 2-3 weeks | ~70-80% | 7-9 |
| 4 | 4x Initial IC20 | 3-4 weeks | ~60-70% | 10-13 |
| 5 | 8x Initial IC20 | 3-4 weeks | ~60-70% | 14-17 |
| 6 | 10x Initial IC20 | Continuous Culture | >80% | >18 |
Note: This is a general guideline. The exact concentrations and duration will need to be optimized based on the specific cell line's sensitivity and growth rate.
Table 3: Comparative Analysis of Parental and this compound-Resistant (Del-R) Cell Lines
| Parameter | Parental Cell Line | Del-R Cell Line | Fold Resistance |
| This compound IC50 (nM) | [From Table 1] | [Determine Experimentally] | [Calculate] |
| Doubling Time (hours) | [Determine Experimentally] | [Determine Experimentally] | N/A |
| PSMB5 Expression Level | Baseline | [Determine by Western Blot] | [Quantify] |
| p-p65 (NF-κB) Level | Baseline | [Determine by Western Blot] | [Quantify] |
| LC3-II/LC3-I Ratio (Autophagy marker) | Baseline | [Determine by Western Blot] | [Quantify] |
Experimental Protocols
Protocol for Determining the Half-Maximal Inhibitory Concentration (IC50)
This protocol is essential for determining the initial sensitivity of the parental cell line to this compound and for confirming the resistance of the newly established cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (CEP-18770)
-
DMSO (for drug dilution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO-containing medium).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound serial dilutions to the respective wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (set as 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.[1]
Protocol for Generating a this compound-Resistant Cell Line
This protocol employs a stepwise dose-escalation method to gradually select for a resistant cell population. This process is lengthy and can take several months.
Materials:
-
Parental cancer cell line with a known this compound IC50
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). This can be extrapolated from the IC50 curve.
-
Monitoring and Maintenance: Closely monitor the cells. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask. Change the medium with fresh this compound every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current this compound concentration (indicated by a return to a near-normal growth rate and morphology), increase the drug concentration by 1.5- to 2-fold.[3]
-
Iterative Selection: Repeat step 3, gradually increasing the this compound concentration. This iterative process selects for cells that can survive and proliferate under increasing drug pressure. If at any point more than 80-90% of the cells die after a dose increase, return to the previous concentration until the culture recovers.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This creates a valuable resource of cell lines with varying degrees of resistance and serves as a backup.
-
Establishment of a Stable Resistant Line: A stable resistant cell line is considered established when it can consistently proliferate in a high concentration of this compound (e.g., 10-fold or higher than the parental IC50) for multiple passages.
-
Confirmation of Resistance: Once a stable line is established, confirm the degree of resistance by performing an IC50 assay as described in Protocol 2.1 on both the parental and the newly generated resistant cell line. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI greater than 3-10 is generally considered indicative of resistance.[5]
Protocol for Western Blot Analysis of Proteasome Subunits and Signaling Proteins
This protocol is used to investigate potential molecular mechanisms of resistance, such as the overexpression of the drug's target (PSMB5 subunit of the proteasome) or alterations in key signaling pathways.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSMB5, anti-p65, anti-phospho-p65, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between the parental and resistant cells.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for establishing and characterizing a this compound-resistant cell line.
Potential Mechanisms of this compound Resistance
Caption: Key signaling pathways potentially involved in this compound resistance.
NF-κB Signaling Pathway in Drug Resistance
Caption: The role of the NF-κB signaling pathway in promoting cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches and Protocols to Analyze Autophagy and Its Role in Death of Apoptosis-Resistant Senescent Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Techniques for Measuring Delanzomib Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is a potent, orally bioavailable, and reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS).[1][2] The UPS plays a crucial role in the degradation of intracellular proteins, thereby regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome by this compound leads to the accumulation of ubiquitinated proteins, disruption of downstream signaling pathways such as NF-κB, and ultimately, induction of apoptosis in cancer cells.[1][3][2]
Accurate measurement of this compound's target engagement within a cellular context is paramount for understanding its mechanism of action, optimizing dosing schedules, and identifying biomarkers of response. These application notes provide detailed protocols for several key techniques to quantify the engagement of this compound with the proteasome in cells.
Data Presentation: this compound Potency in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| RPMI8226 | Multiple Myeloma | 5.6 | [2] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2 | [2] |
| LoVo | Colon Cancer | 11.3 | [2] |
| A2780 | Ovarian Cancer | 13.7 | [2] |
| PC3 | Prostate Cancer | 22.2 | [2] |
| H460 | Lung Cancer | 34.2 | [2] |
| T-47D | Breast Cancer | < 20 | [1] |
| MDA-MB-361 | Breast Cancer | < 20 | [1] |
| MDA-MB-468 | Breast Cancer | 13 | [1] |
| MDA-MB-231 | Breast Cancer | 27 | [1] |
| BT-549 | Breast Cancer | 100 | [1] |
| SK-BR-3 | Breast Cancer | 8 | [1] |
| HCC1954 | Breast Cancer | 38 | [1] |
| MCF-7 | Breast Cancer | > 500 | [1] |
Signaling Pathway and Experimental Workflows
This compound's Impact on the NF-κB Signaling Pathway
This compound inhibits the proteasome, leading to the stabilization of IκBα, an inhibitor of the NF-κB transcription factor. This prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-survival genes.
Caption: this compound inhibits proteasomal degradation of IκBα, preventing NF-κB nuclear translocation.
Experimental Protocols
Measurement of Proteasome Activity using a Fluorogenic Substrate
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a specific fluorogenic peptide substrate, Suc-LLVY-AMC. Cleavage of the substrate by the proteasome releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified.
Caption: Workflow for measuring proteasome activity with a fluorogenic substrate.
Protocol:
-
Cell Treatment: Seed cells in culture plates and treat with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM DTT, 5 mM MgCl2, 2 mM ATP, 10% glycerol).
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of protein lysate per well.
-
Add assay buffer (50 mM Tris-HCl pH 7.5, 2 mM DTT, 5 mM MgCl2, 2 mM ATP) to a final volume of 90 µL.
-
Add 10 µL of 1 mM Suc-LLVY-AMC substrate (final concentration 100 µM).
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence kinetically for 30-60 minutes with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the rate of increase in fluorescence (slope of the linear portion of the curve). Proteasome activity is proportional to this rate. Compare the rates of this compound-treated samples to the vehicle control to determine the percent inhibition.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes activity-based probes (ABPs) that covalently bind to the active sites of proteasome subunits. This allows for the direct visualization and quantification of active proteasome subunits.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) of proteasomes.
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
Probe Labeling (Intact Cells):
-
Incubate the treated cells with a cell-permeable fluorescent ABP (e.g., 500 nM Me4BodipyFL-Ahx3Leu3VS) for 1-2 hours at 37°C.
-
Wash cells to remove excess probe.
-
-
Cell Lysis: Lyse the cells as described in the fluorogenic assay protocol.
-
Probe Labeling (Lysates):
-
Incubate cell lysates (20-50 µg) with the fluorescent ABP (e.g., 200 nM) for 1 hour at 37°C.
-
-
SDS-PAGE:
-
Add SDS-PAGE loading buffer to the labeled lysates and heat at 95°C for 5 minutes.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
Scan the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the fluorophore (e.g., for BodipyFL, Ex: 488 nm, Em: 520 nm).
-
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the active proteasome subunits (e.g., β1, β2, β5). A decrease in fluorescence intensity in this compound-treated samples indicates target engagement.
Immunoblotting for Ubiquitinated Proteins
Inhibition of the proteasome by this compound leads to the accumulation of proteins that are tagged with ubiquitin for degradation. This can be detected by Western blotting using an anti-ubiquitin antibody.
Caption: Workflow for immunoblotting of ubiquitinated proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide).
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for ubiquitin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Data Analysis: An increase in the high-molecular-weight smear in this compound-treated lanes compared to the control indicates the accumulation of polyubiquitinated proteins and thus, proteasome inhibition. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
References
Application Notes and Protocols: In Vivo Imaging of Delanzomib's Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo imaging to assess the anti-tumor efficacy of Delanzomib, a potent proteasome inhibitor.
Introduction
This compound (CEP-18770) is a novel, reversible, second-generation proteasome inhibitor that targets the chymotrypsin-like activity of the 26S proteasome.[1][2] By inhibiting the proteasome, this compound disrupts the degradation of intracellular proteins, leading to the accumulation of key regulatory proteins that can induce cell cycle arrest and apoptosis in cancer cells.[2][3] In vivo imaging techniques, such as bioluminescence imaging (BLI), offer a non-invasive and quantitative method to monitor tumor growth and response to treatment with this compound in real-time within a living organism.[4][5]
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of the ubiquitin-proteasome pathway. This leads to the stabilization and accumulation of proteins that are normally degraded, significantly impacting several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Key Signaling Pathways Affected by this compound:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is constitutively active in many cancers, promoting cell survival and proliferation.[6] this compound blocks the degradation of IκBα, an inhibitor of NF-κB.[1][7] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[7]
-
p53 Signaling Pathway: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation. This compound treatment leads to the stabilization of p53, which in turn upregulates its transcriptional targets such as p21, PUMA, and NOXA, leading to cell cycle arrest and apoptosis.[2][3]
-
MAPK Signaling Pathway: this compound has been shown to enhance the doxorubicin-induced phosphorylation of p38 and JNK, components of the MAPK pathway that are involved in stress-induced apoptosis.[3]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| RPMI-8226 | Multiple Myeloma | 5.6[1] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2[1] |
| LoVo | Colon Cancer | 11.3[1] |
| A2780 | Ovarian Cancer | 13.7[1] |
| PC3 | Prostate Cancer | 22.2[1] |
| H460 | Lung Cancer | 34.2[1] |
| T-47D | Breast Cancer | < 20[3] |
| MDA-MB-361 | Breast Cancer | < 20[3] |
| MDA-MB-468 | Breast Cancer | 13[3] |
| MDA-MB-231 | Breast Cancer | 27[3] |
| SK-BR-3 | Breast Cancer | 8[3] |
| HCC1954 | Breast Cancer | 38[3] |
| HeLa | Cervical Cancer | See Figure 1B in source[2] |
| SiHa | Cervical Cancer | See Figure 1B in source[2] |
| ME-180 | Cervical Cancer | See Figure 1B in source[2] |
| C33A | Cervical Cancer | See Figure 1B in source[2] |
| Caski | Cervical Cancer | See Figure 1B in source[2] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of this compound's Anti-Tumor Effects in a Xenograft Mouse Model
This protocol describes the use of bioluminescence imaging (BLI) to monitor the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.
1. Cell Line Preparation:
- Select a cancer cell line of interest that has been stably transfected to express a luciferase reporter gene (e.g., firefly luciferase).[4][8]
- Culture the luciferase-expressing cancer cells under standard conditions.
- Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10⁷ cells/mL.
2. Animal Model:
- Use immunocompromised mice (e.g., SCID or nude mice) to prevent rejection of the human tumor xenograft.[8]
- All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9]
- Subcutaneously inject 1 x 10⁶ cells (in 100 µL) into the flank of each mouse.
- Monitor tumor growth regularly using caliper measurements.
3. This compound Administration:
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Prepare this compound for administration. It can be administered intravenously or orally.[1] For example, for intravenous administration, a dose of 1.2 mg/kg can be used.[1]
- Administer this compound to the treatment group according to the desired dosing schedule (e.g., twice weekly for 4 weeks).[1]
- Administer a vehicle control to the control group.
4. In Vivo Bioluminescence Imaging:
- Imaging should be performed at regular intervals (e.g., weekly) to monitor tumor response.
- Anesthetize the mice using isoflurane.[9]
- Administer the luciferase substrate, D-luciferin, via intraperitoneal (IP) injection at a dose of 150 mg/kg.[9]
- Wait for the substrate to distribute, typically 5-10 minutes post-injection.[4][9]
- Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
- Acquire bioluminescent images. Exposure times may need to be optimized but are typically between 1 second and 5 minutes.[10]
- If imaging both fluorescence and bioluminescence, acquire fluorescent images before bioluminescent images to avoid potential signal interference.[10]
5. Data Analysis:
- Use the accompanying software to draw regions of interest (ROIs) around the tumor area.[4]
- Quantify the bioluminescent signal as total flux (photons/second).[4]
- Compare the tumor signal between the this compound-treated and control groups over time to assess treatment efficacy.
- At the end of the study, tumors can be excised for ex vivo imaging and further histological or molecular analysis.[10]
Visualizations
Caption: this compound's Inhibition of the NF-κB Pathway.
Caption: this compound's Activation of the p53 Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncology.labcorp.com [oncology.labcorp.com]
- 5. In vivo imaging of proteasome inhibition using a proteasome‐sensitive fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Frontiers | this compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab [frontiersin.org]
- 8. spectralinvivo.com [spectralinvivo.com]
- 9. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 10. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
Application Notes and Protocols: Immunohistochemical Analysis of Apoptosis Markers in Delanzomib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) is a novel, orally active proteasome inhibitor that targets the chymotrypsin-like activity of the proteasome, a key regulator of intracellular protein degradation.[1][2] Inhibition of the proteasome in cancer cells disrupts the degradation of proteins that control cell cycle progression and survival, leading to the accumulation of tumor suppressor proteins and the induction of apoptosis (programmed cell death).[3][4] this compound has demonstrated potent pro-apoptotic and cytotoxic effects in various cancer cell lines, including cervical and breast cancer.[3][5][6]
Immunohistochemistry (IHC) is an essential technique for visualizing the expression and localization of specific proteins within the context of tissue architecture.[7][8] In oncology research and drug development, IHC is a powerful tool to assess the pharmacodynamic effects of therapeutic agents like this compound by detecting changes in key biomarkers directly in tumor tissue.[7][9] These application notes provide an overview of this compound's mechanism of action and detailed protocols for the immunohistochemical detection of key apoptosis markers in treated tumors.
This compound-Induced Apoptotic Signaling Pathway
This compound exerts its anti-tumor effects primarily by inhibiting the 26S proteasome. This leads to the stabilization and accumulation of the tumor suppressor protein p53.[3][10] Elevated p53 levels transcriptionally activate pro-apoptotic genes, including PUMA (p53 upregulated modulator of apoptosis) and Noxa.[3][5] These proteins are members of the Bcl-2 homology 3 (BH3)-only subgroup of the Bcl-2 family.[11][12] PUMA and Noxa promote apoptosis by neutralizing anti-apoptotic Bcl-2 proteins and activating pro-apoptotic effector proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization, triggering the caspase cascade.[5][12]
Concurrently, this compound treatment can induce cellular stress, leading to the activation of the p38/JNK signaling pathway, which further contributes to apoptosis.[3][5] The convergence of these pathways on the activation of executioner caspases, such as caspase-3 and caspase-7, leads to the cleavage of critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program.[2][5][13]
Caption: this compound-induced apoptotic signaling pathway.
Summary of Expected Biomarker Changes
The following table summarizes the anticipated changes in key apoptosis-related protein markers in tumor tissues following treatment with this compound, based on preclinical studies. These markers are excellent candidates for IHC analysis to confirm the mechanism of action and assess treatment efficacy.
| Marker | Role in Apoptosis | Expected Change with this compound | Rationale | Citation(s) |
| Cleaved Caspase-3 | Executioner Caspase | Increase | A central effector of apoptosis, its cleavage indicates pathway activation. | [2][5][9][13] |
| Cleaved PARP | Caspase Substrate | Increase | Cleavage by caspase-3 is a hallmark of apoptosis. | [5][13][14] |
| p53 | Tumor Suppressor | Increase / Stabilization | Stabilized due to proteasome inhibition, leading to apoptosis induction. | [3][5][10] |
| PUMA | Pro-Apoptotic BH3-only | Increase | Upregulated by p53, promotes apoptosis by inhibiting Bcl-2 proteins. | [3][5] |
| Bcl-2 | Anti-Apoptotic | No Change / Decrease | Its anti-apoptotic function is neutralized by BH3-only proteins. | [11][12] |
| Ki-67 | Proliferation Marker | Decrease | Induction of apoptosis and cell cycle arrest leads to reduced proliferation. | [15] |
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for Cleaved Caspase-3 in Paraffin-Embedded Tumors
This protocol provides a standard method for the detection of cleaved caspase-3, a key indicator of apoptosis, in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
-
FFPE tumor tissue slides (4-5 µm thick)
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Citrate-Based, pH 6.0)[15]
-
Hydrogen Peroxide (3%)[15]
-
Blocking Buffer (e.g., Normal Goat Serum in PBS)[15]
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG)[15]
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain[16]
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the hot solution and incubate for 20-30 minutes.[15]
-
Allow slides to cool in the solution for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[15]
-
Rinse with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate slides with Blocking Buffer for 60 minutes at room temperature in a humidified chamber.[15]
-
-
Primary Antibody Incubation:
-
Drain blocking buffer (do not rinse).
-
Apply diluted primary antibody against cleaved caspase-3.
-
Incubate overnight at 4°C in a humidified chamber.[16]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Apply HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature.[15]
-
-
Detection:
-
Rinse slides with PBS 3 times for 5 minutes each.
-
Apply DAB substrate solution and incubate for 2-10 minutes, or until brown precipitate is visible under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: Quantification of IHC Staining
Quantitative analysis is crucial for obtaining objective data from IHC experiments.[7][17] The H-Score (Histoscore) is a common method that combines the staining intensity with the percentage of positive cells.
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections using a light microscope equipped with a camera.
-
For each slide, capture images from at least 5-10 representative tumor areas.[18]
-
-
Scoring Staining Intensity:
-
A pathologist or trained scientist scores the intensity of the staining for each tumor cell.
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
Calculating the H-Score:
-
For each captured image, determine the percentage of tumor cells staining at each intensity level (P₀, P₁₊, P₂₊, P₃₊).
-
Use the following formula to calculate the H-Score, which ranges from 0 to 300: H-Score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)] [18]
-
-
Data Analysis:
-
Calculate the average H-Score for each treatment group (e.g., vehicle control vs. This compound-treated).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if the differences between groups are significant. Computer-assisted image analysis software can also be employed for more automated and high-throughput quantification.[17][19]
-
Experimental and Analysis Workflow
The overall process from obtaining tumor samples to generating quantitative data on apoptosis marker expression is outlined below.
Caption: Workflow for IHC detection and analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. Apoptosis antibodies: Tools for cell death detection | Abcam [abcam.com]
- 10. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL-2 family regulation by the 20S proteasome inhibitor bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 13. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of apoptosis by immunohistochemical markers compared to cellular morphology in ex vivo-stressed colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Apoptotic Markers in Tumor Tissue by Immunohistochemistry [bio-protocol.org]
- 16. Cancer Histology Core [pathbio.med.upenn.edu]
- 17. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 18. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative image analysis of immunohistochemical stains using a CMYK color model | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Improving Delanzomib solubility for in vitro assays
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of delanzomib in in vitro assays, with a special focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] this compound is also soluble in ethanol.[1][4] It is practically insoluble in water.[1]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Reported concentrations range from 71 mg/mL to 100 mg/mL.[1][2][4] For optimal results, it is crucial to use fresh, non-hygroscopic DMSO, as moisture absorption can reduce solubility.[1][2]
Q3: My this compound solution in DMSO appears cloudy or has particulates. What should I do?
A3: If your this compound solution in DMSO is not clear, gentle warming and vortexing may help. Some suppliers also recommend the use of ultrasonication to aid dissolution.[2] Ensure that your DMSO is anhydrous, as absorbed moisture can cause the compound to precipitate.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2][5] Manufacturers suggest storage at -80°C for up to 2 years and at -20°C for up to 1 year.[2]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when diluted into aqueous media for my in vitro assay.
-
Cause: This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration organic stock (like DMSO) into an aqueous buffer or cell culture medium. The drastic change in solvent polarity reduces its solubility.
-
Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is kept to a minimum, ideally below 0.5%, to avoid solvent-induced toxicity to cells.[5] However, a slightly higher DMSO concentration (e.g., up to 1%) might be necessary to maintain this compound's solubility, but this must be validated for its effect on your specific cell line. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Solution 2: Stepwise Dilution: Instead of diluting the DMSO stock directly into the final aqueous volume, perform a series of intermediate dilutions in a mixture of DMSO and your final buffer/medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Solution 3: Use of a Surfactant: For cell-free assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01-0.05%) to your assay buffer to improve the solubility of this compound.[6] Note that this is generally not suitable for cell-based assays as detergents can be cytotoxic.[6]
Issue 2: Inconsistent results between experiments.
-
Cause: This could be due to variability in the preparation of the this compound working solution, especially if precipitation is occurring inconsistently. It could also be related to the age and storage of the DMSO stock.
-
Solution 1: Fresh Working Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. Do not store diluted aqueous solutions.
-
Solution 2: Visually Inspect Solutions: Before adding the compound to your cells or assay, visually inspect the diluted solution for any signs of precipitation. If present, you may need to reconsider your dilution strategy.
-
Solution 3: Use High-Quality Reagents: Use fresh, anhydrous DMSO to prepare your initial stock solution.[1] Older or hygroscopic DMSO can lead to lower solubility and inconsistent results.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 100 | 241.97 | [2] |
| DMSO | 83 | 200.83 | [1] |
| DMSO | 71.0 | 171.80 | [4] |
| Ethanol | 83 | Not specified | [1] |
| Ethanol | 56.5 | 136.71 | [4] |
| Dimethylformamide (DMF) | 30.0 | 72.59 | [4] |
| Water | Insoluble | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 413.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture absorption.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.13 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For 4.13 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the this compound stock solution to the culture medium while gently vortexing or mixing.
-
Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid cytotoxicity.[5] For example, to achieve a final this compound concentration of 10 µM, you would add 1 µL of the 10 mM stock to 1 mL of medium (final DMSO concentration: 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Use the freshly prepared working solutions immediately. Do not store diluted solutions in aqueous media.
-
Visualizations
Caption: this compound inhibits the proteasome, leading to apoptosis.
Caption: Workflow for preparing this compound solutions.
References
Delanzomib stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of delanzomib in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is important to use fresh, high-quality, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][4]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies across suppliers but is generally high. For specific maximum concentrations, please refer to the table below. It is noted that sonication may be required to achieve higher concentrations.[4]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration. If needed, you can use an ultrasonic bath to aid dissolution.[4] For a detailed protocol, please refer to the "Experimental Protocols" section.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 2 years) or -20°C (for shorter periods, from 2 weeks to 1 year).[1][3][4]
Q5: Is this compound stable in cell culture media?
A5: While this compound is used in various cell culture experiments, specific data on its long-term stability in different types of cell culture media (e.g., DMEM, RPMI-1640) is not extensively published.[1][5] this compound is a peptide boronic acid, which can be unstable.[6] For in vivo studies, it is often formulated immediately before use.[1] For cell-based assays, it is best practice to prepare fresh dilutions of the this compound stock solution in your cell culture medium immediately before each experiment to minimize potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate observed in DMSO stock solution upon thawing. | 1. The solubility limit has been exceeded. 2. The DMSO used was not anhydrous, leading to reduced solubility.[1][4] 3. The stock solution was not properly dissolved initially. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. Use fresh, anhydrous DMSO for future stock solution preparation. 3. Use sonication to ensure complete dissolution when preparing the stock solution.[4] |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles. 2. Instability of this compound in the cell culture medium during prolonged incubation. 3. Incorrect initial concentration of the stock solution. | 1. Use a fresh aliquot of the stock solution for each experiment. Ensure stock solutions are stored at -80°C. 2. Prepare fresh dilutions in cell culture medium immediately before treating cells. For long-term experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. 3. Verify the concentration of the stock solution. |
| Difficulty dissolving this compound powder in DMSO. | 1. The this compound powder may have absorbed moisture. 2. The concentration being prepared is too high. | 1. Ensure the powder is brought to room temperature in a desiccator before opening. 2. Try preparing a lower concentration stock solution. Use of an ultrasonic bath can also aid in dissolution.[4] |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Condition | Value | Source |
| Solubility in DMSO | Maximum Concentration | 10 mM | [2] |
| 71.0 mg/mL (171.80 mM) | [3] | ||
| 83 mg/mL (200.83 mM) | [1] | ||
| 100 mg/mL (241.97 mM) | [4] | ||
| Storage (Powder) | -20°C | Up to 3 years | [1][3][4] |
| 4°C | Up to 2 years | [3][4] | |
| Storage (In DMSO) | -80°C | 3 months to 2 years | [3][4] |
| -20°C | 2 weeks to 1 year | [1][3][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of fresh, anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
-
Visualizations
Caption: Workflow for this compound Preparation.
Caption: Troubleshooting this compound Activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Proteasome inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
Overcoming Delanzomib-induced rash and thrombocytopenia in vivo
Welcome to the Technical Support Center for delanzomib. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing common adverse events associated with the use of this compound in in vivo experiments. The following information is curated from preclinical and clinical studies of this compound and other proteasome inhibitors.
Disclaimer
This compound is an investigational proteasome inhibitor. Its clinical development was discontinued due to dose-limiting toxicities, primarily rash and thrombocytopenia, and insufficient efficacy.[1][2][3] The troubleshooting guidance provided here for mitigating these adverse events is largely extrapolated from research on other proteasome inhibitors, such as bortezomib, and has not been validated specifically for this compound. Researchers should exercise caution and conduct appropriate dose-finding and toxicity studies for any proposed intervention.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: this compound-Induced Rash
Q1: What is the reported incidence and nature of rash associated with this compound?
A1: In a Phase I/II clinical trial of this compound in patients with relapsed and refractory multiple myeloma, rash was identified as a dose-limiting toxicity at a dose of 2.4 mg/m². While the overall incidence of rash was not specified, it was a significant adverse event leading to the discontinuation of the drug's development.[1][2] For the related proteasome inhibitor bortezomib, skin reactions have been reported in 10-24% of patients, often presenting as maculopapular or folliculitis-like rashes that can be erythematous and edematous.[4][5]
Q2: What is the proposed mechanism of proteasome inhibitor-induced rash?
A2: The exact pathophysiology is not fully elucidated but is thought to involve an inflammatory response. It has been proposed that proteasome inhibition may lead to an amplification of inflammatory cytokine release, contributing to the observed cutaneous reactions.[5][6]
Q3: Are there any strategies to mitigate or prevent this compound-induced rash in our animal models?
A3: While no specific studies on mitigating this compound-induced rash have been published, strategies effective for bortezomib-induced rash may be considered for preclinical studies. Prophylactic and therapeutic use of corticosteroids has been shown to be effective in managing bortezomib-associated rash in clinical settings.
Troubleshooting Guide: Managing this compound-Induced Rash (Extrapolated from Bortezomib Data)
Experimental Protocol: Prophylactic Corticosteroid Administration
-
Agent: Prednisone
-
Dosage: 10 mg/day (human equivalent dose; requires appropriate scaling for the animal model).
-
Administration: Administered orally before each this compound infusion.[3]
-
Rationale: Prophylactic low-dose corticosteroids may preempt the inflammatory cascade leading to rash. In clinical reports, this approach was necessary to prevent the recurrence of bortezomib-induced rash.[3]
Experimental Protocol: Therapeutic Corticosteroid Administration
-
Agent: Prednisone
-
Dosage: 20 mg/day (human equivalent dose; requires appropriate scaling for the animal model).
-
Administration: Administered orally upon the appearance of rash.[3]
-
Rationale: Higher doses of corticosteroids can be used to treat an active rash, leading to its rapid resolution.[3]
Considerations for Preclinical Models:
-
Dose adjustments for the specific animal model are crucial.
-
The potential impact of corticosteroids on the primary experimental outcomes should be carefully considered and controlled for.
-
Close monitoring of skin for any signs of rash is essential.
Data on Bortezomib-Induced Rash Management:
| Intervention | Outcome | Citation |
| Prophylactic Prednisone (10 mg) | Prevention of rash recurrence | [3] |
| Therapeutic Prednisone (20 mg/day) | Rapid resolution of existing rash | [3] |
| Antihistamines (e.g., cetirizine) | Ineffective in preventing rash recurrence | [3] |
Issue 2: this compound-Induced Thrombocytopenia
Q4: What is the reported incidence and severity of thrombocytopenia with this compound?
A4: In the Phase I/II clinical trial, thrombocytopenia was a dose-limiting toxicity at 2.4 mg/m². At the maximum tolerated dose (MTD) of 2.1 mg/m², Grade 3/4 thrombocytopenia occurred in 53% of patients.[1]
Q5: What is the underlying mechanism of proteasome inhibitor-induced thrombocytopenia?
A5: Studies on bortezomib indicate that thrombocytopenia is not due to direct cytotoxicity to megakaryocytes or their progenitors. Instead, it is a reversible effect on megakaryocyte function, specifically the inhibition of proplatelet formation.[7][8][9] This is caused by the hyperactivation of the RhoA signaling pathway, which regulates the cytoskeletal changes necessary for platelet production.[10][11]
Q6: How can we overcome this compound-induced thrombocytopenia in our in vivo experiments?
A6: There are no published methods for specifically overcoming this compound-induced thrombocytopenia. However, preclinical research on bortezomib-induced thrombocytopenia has identified a promising strategy involving the inhibition of the Rho-associated protein kinase (ROCK), a downstream effector of RhoA.
Troubleshooting Guide: Managing this compound-Induced Thrombocytopenia (Extrapolated from Bortezomib Data)
Experimental Protocol: ROCK Inhibition to Restore Platelet Counts
-
Agent: Fasudil (a ROCK inhibitor)
-
Dosage and Administration (Mouse Model): A clinically relevant dose of bortezomib (2 mg/kg body weight) was administered to mice. While the exact dose of fasudil used to restore platelet counts in this context is not explicitly stated in the provided abstracts, it was shown to be effective.[2][12] Further literature review would be necessary to establish an appropriate preclinical dose of fasudil.
-
Rationale: Inhibition of the RhoA/ROCK pathway can rescue proplatelet formation that is inhibited by proteasome inhibitors, thereby restoring platelet production.[10][11]
-
Alternative ROCK inhibitor: Y-27632 has also been shown to rescue proplatelet formation in vitro in the presence of bortezomib.[7]
Considerations for Preclinical Models:
-
A pilot study to determine the optimal dose and timing of the ROCK inhibitor in relation to this compound administration is recommended.
-
Platelet counts should be monitored regularly to assess the efficacy of the intervention.
-
Potential off-target effects of the ROCK inhibitor should be considered in the context of the overall experimental design.
Quantitative Data from a Mouse Model of Bortezomib-Induced Thrombocytopenia:
| Treatment | Effect on Platelet Count | Citation |
| Bortezomib (2.5 mg/kg, single IV dose) | Significant decrease on days 2-4, recovery by day 6 | [7] |
| Bortezomib + Fasudil | Restoration of platelet counts | [2][12] |
Visualizations
Caption: Logical relationship of this compound's mechanism to adverse events.
References
- 1. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Bortezomib-Induced Reticular Eruption in Patient with Multiple Myeloma [mdpi.com]
- 6. Bortezomib-induced cutaneous lesions in multiple myeloma patients: A case report [escholarship.org]
- 7. Drug may help some myeloma patients with low platelets - HealthTree for Multiple Myeloma [healthtree.org]
- 8. Risk factors and kinetics of thrombocytopenia associated with bortezomib for relapsed, refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1800-Thrombocytopenia associated with bortezomib | eviQ [eviq.org.au]
- 10. nhsscotlandnorth.scot [nhsscotlandnorth.scot]
- 11. ashpublications.org [ashpublications.org]
- 12. Drug could prevent thrombocytopenia in MM | MDedge [ma1.mdedge.com]
Delanzomib Technical Support Center: Strategies to Mitigate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with Delanzomib (CEP-18770).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a reversible, second-generation proteasome inhibitor. It primarily targets the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome, leading to an accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells.[1] Its inhibition of the proteasome also disrupts the NF-κB signaling pathway.
Q2: What are the most common off-target toxicities observed with this compound in clinical trials?
Phase I/II clinical trials of this compound in patients with multiple myeloma were discontinued due to significant toxicities. The most prominent dose-limiting toxicities were severe skin rash (observed in 53% of patients) and thrombocytopenia.[1][2][3] Other reported adverse events include nausea, vomiting, anorexia, and fatigue. Notably, peripheral neuropathy was less frequent and severe compared to the first-generation proteasome inhibitor, bortezomib.[3][4]
Q3: Are there any known strategies to reduce this compound-induced skin rash?
Currently, there are no clinically validated strategies specifically for this compound-induced skin rash. The precise mechanism behind this toxicity is not well-elucidated in the available literature. However, researchers can consider investigating strategies adapted from the management of skin toxicities induced by other targeted therapies, such as EGFR inhibitors, while acknowledging the mechanistic differences. Prophylactic measures that could be experimentally tested include the use of moisturizers, sunscreens, topical corticosteroids, and oral antibiotics like doxycycline or minocycline.[5][6][7][8][9]
Q4: Is it possible to mitigate this compound-induced thrombocytopenia?
Preclinical evidence suggests a potential strategy to mitigate proteasome inhibitor-induced thrombocytopenia. This side effect is thought to arise from the inhibition of proplatelet formation by megakaryocytes, a process linked to the hyperactivation of the RhoA/ROCK signaling pathway.[10][11] Studies have shown that the Rho kinase (ROCK) inhibitor, fasudil, can restore platelet counts in mice treated with a proteasome inhibitor.[10] This suggests that co-administration of a ROCK inhibitor could be a viable, though still investigational, strategy to counteract this compound-induced thrombocytopenia.
Q5: Does this compound have potential drug-drug interactions that could affect its off-target profile?
Yes, researchers should be aware of potential drug-drug interactions. For instance, a preclinical study showed that this compound can increase the levels of the neonatal Fc receptor (FcRn), which is involved in protecting IgG antibodies from catabolism.[12] This led to a decreased elimination of the anti-TNF-α antibody adalimumab in rats.[12] This finding suggests that this compound could alter the pharmacokinetics of co-administered therapeutic antibodies, which should be considered in combination studies.
Troubleshooting Guides
Issue 1: Severe Skin Rash in Animal Models
Symptoms: Erythema, papulopustular eruptions on the skin of research animals treated with this compound.
Possible Cause: Direct or indirect off-target effect of this compound on skin homeostasis. The exact molecular mechanism is not yet fully understood.
Suggested Mitigation Strategies (for experimental investigation):
| Strategy | Experimental Protocol | Rationale |
| Prophylactic Topical Treatment | Beginning 1-2 days prior to this compound administration, apply a thin layer of a non-irritating moisturizer to the dorsal skin of the animals twice daily. In a separate cohort, apply a topical corticosteroid (e.g., 1% hydrocortisone cream) once daily. | Based on management strategies for EGFR inhibitor-induced rash, this aims to maintain skin barrier function and reduce inflammation.[5][6][8] |
| Oral Antibiotic Co-administration | Administer doxycycline (e.g., 10-20 mg/kg) or minocycline (e.g., 5-10 mg/kg) orally once daily, starting 1-2 days before this compound treatment. | Tetracycline antibiotics have anti-inflammatory properties that may alleviate drug-induced skin reactions, a strategy proven effective for EGFR inhibitor-induced rash.[7] |
| Dose Fractionation | Instead of a single high dose, administer the total weekly dose of this compound in two or three smaller, equally divided doses. | This may help to reduce peak plasma concentrations and potentially lessen the severity of acute off-target effects. |
Experimental Workflow for Investigating Skin Toxicity Mitigation
Caption: Workflow for testing strategies to mitigate this compound-induced skin rash.
Issue 2: Significant Drop in Platelet Count
Symptoms: Thrombocytopenia observed in blood samples from experimental animals following this compound administration.
Possible Cause: Inhibition of proplatelet formation from megakaryocytes due to hyperactivation of the RhoA/ROCK signaling pathway.[10][11]
Suggested Mitigation Strategy:
| Strategy | Experimental Protocol | Rationale |
| Co-administration of a ROCK Inhibitor | Administer a ROCK inhibitor, such as fasudil (e.g., 10-30 mg/kg, i.p.), 1-2 hours prior to this compound administration. Monitor platelet counts at baseline and at various time points post-treatment. | Preclinical studies have shown that ROCK inhibition can rescue proteasome inhibitor-induced thrombocytopenia by restoring proplatelet formation.[10] |
Signaling Pathway of Proteasome Inhibitor-Induced Thrombocytopenia and a Potential Mitigation Strategy
Caption: Proposed mechanism of this compound-induced thrombocytopenia and its mitigation.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| T-47D | Luminal A | < 0.02 |
| MDA-MB-361 | Luminal B | < 0.02 |
| MCF-7 | Luminal A | > 0.5 |
| Other cell lines | Varying submicromolar levels | |
| Data adapted from a study on the anti-tumor effects of this compound in breast cancer cell lines.[13] |
Table 2: Clinically Observed Adverse Events with this compound
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Skin Rash | 53 | 31 |
| Thrombocytopenia | - | 53 (Grade 3/4) |
| Nausea | - | - |
| Vomiting | - | - |
| Anorexia | - | - |
| Fatigue | - | - |
| Peripheral Neuropathy | 21 | 0 |
| Data from Phase I/II clinical trials in multiple myeloma patients.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Proplatelet Formation
This protocol is adapted from studies on bortezomib-induced thrombocytopenia and can be used to assess the direct effect of this compound on megakaryocytes.[14]
-
Culture of Megakaryocytes:
-
Isolate human CD34+ hematopoietic stem cells from bone marrow or cord blood.
-
Culture the cells in serum-free medium supplemented with thrombopoietin (TPO) to induce differentiation into mature megakaryocytes.
-
-
Drug Treatment:
-
After 7-10 days of culture, enrich for mature megakaryocytes.
-
Treat the enriched megakaryocytes with varying concentrations of this compound (and/or this compound in combination with a ROCK inhibitor like fasudil).
-
-
Assessment of Proplatelet Formation (PPF):
-
After 24-48 hours of treatment, observe the cells under a microscope.
-
Quantify the percentage of megakaryocytes extending proplatelets. A significant reduction in PPF in this compound-treated cells compared to controls would indicate a direct inhibitory effect.
-
Protocol 2: Evaluation of this compound Combination Synergy
This protocol can be used to determine if combining this compound with another agent can lead to synergistic anti-cancer effects, potentially allowing for dose reduction and mitigation of off-target toxicities.
-
Cell Viability Assay:
-
Seed cancer cell lines in 96-well plates.
-
Treat the cells with a matrix of concentrations of this compound and a second agent (e.g., doxorubicin, dexamethasone).
-
After 72 hours, assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
-
Synergy Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).
-
A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Apoptosis and Signaling Pathway Analysis:
-
Treat cells with synergistic concentrations of the drug combination.
-
Perform Western blotting to analyze markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) and relevant signaling pathways (e.g., p53, JNK, p38 phosphorylation).[13]
-
Logical Relationship for Synergy Assessment
Caption: Decision-making workflow for determining drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. curetoday.com [curetoday.com]
- 6. Clinical practice guidelines for the prevention and treatment of EGFR inhibitor-associated dermatologic toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preventing or treating anti-EGFR related skin rash with antibiotics? - Petrelli - Annals of Translational Medicine [atm.amegroups.org]
- 8. 1241-Acneiform rash associated with EGFR inhibitors | eviQ [eviq.org.au]
- 9. ncoda.org [ncoda.org]
- 10. Drug could prevent thrombocytopenia in MM | MDedge [mdedge.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Technical Support Center: Optimizing Delanzomib and Doxorubicin Combination Therapy
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for experiments involving the combination of delanzomib and doxorubicin.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: What is the primary mechanism of action for this compound?
This compound (CEP-18770) is a novel, orally active, and reversible proteasome inhibitor.[1][2] It primarily targets the chymotrypsin-like activity of the 26S proteasome.[1][3][4] By inhibiting the proteasome, this compound prevents the degradation of key cellular proteins. This leads to the accumulation of tumor suppressor proteins like p53 and inhibits the activation of pathways like NF-κB, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][5][6]
Q2: What is the mechanism of action for doxorubicin?
Doxorubicin is a widely used chemotherapeutic agent with multiple anticancer mechanisms.[7] Its primary modes of action include:
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DNA Intercalation: Doxorubicin inserts itself into the DNA helix, which obstructs DNA and RNA synthesis.[7][8]
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Topoisomerase II Inhibition: It forms a complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands and leading to double-strand breaks.[8][9]
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Generation of Reactive Oxygen Species (ROS): The drug's metabolism produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and membranes, contributing to cytotoxicity.[8][9][10]
Q3: How does the combination of this compound and doxorubicin produce a synergistic anti-cancer effect?
The combination of this compound and doxorubicin results in a synergistic cytotoxic effect, meaning the combined effect is greater than the sum of their individual effects.[3][11] this compound sensitizes cancer cells to doxorubicin-induced apoptosis.[3][12][13] The key mechanisms for this synergy are:
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Stabilization of p53: Doxorubicin induces DNA damage, which activates the p53 tumor suppressor protein.[3] this compound inhibits the proteasomal degradation of p53, leading to its accumulation.[3][14] This enhanced p53 level amplifies the expression of downstream targets like p21, PUMA, and NOXA, which promote cell cycle arrest and apoptosis.[3][11][14]
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Activation of Stress-Activated Pathways: Both drugs contribute to the phosphorylation and activation of the p38 and JNK signaling pathways, which are critical mediators of the intrinsic cell death pathway.[3][12] this compound has been shown to enhance doxorubicin-induced phosphorylation of p38 and JNK.[3][11]
Dosage Optimization & Experimental Design
Q4: How do I determine the optimal dosage combination for my specific cell line?
Optimizing the dosage requires a systematic approach to identify synergistic concentrations. The general workflow involves determining the half-maximal inhibitory concentration (IC50) for each drug individually and then testing them in combination at various ratios.
Q5: What are typical IC50 values for this compound in cancer cell lines?
The IC50 values for this compound are cell-line dependent but are generally in the nanomolar range. Below are examples from studies on breast and cervical cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (p53 WT) | > 0.5 | [14] |
| T-47D | Breast Cancer | < 0.02 | [14] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 0.027 | [14] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 0.013 | [14] |
| BT-549 | Breast Cancer (Triple-Negative) | 0.1 | [14] |
| HeLa | Cervical Cancer (HPV+) | 0.018 | [4] |
| SiHa | Cervical Cancer (HPV+) | 0.015 | [4] |
| C33A | Cervical Cancer (HPV-, p53 mutant) | 0.012 | [4] |
Q6: How is the synergy between this compound and doxorubicin formally calculated?
The most common method to quantify drug interaction is the Chou-Talaly method, which calculates a Combination Index (CI).[14] This method requires generating dose-response curves for each drug and their combination. The CI value indicates the nature of the interaction:
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CI < 1: Synergism
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CI = 1: Additive effect
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CI > 1: Antagonism
Software like CompuSyn can be used to calculate CI values from experimental data.[14] Studies have consistently shown CI values less than 1 for the this compound and doxorubicin combination in various cervical and breast cancer cell lines, confirming a synergistic interaction.[3][4][14]
Experimental Protocols
Q7: Can you provide a standard protocol for a cell viability assay?
This protocol is based on the Cell Counting Kit-8 (CCK-8) assay, which is frequently used in studies with this compound and doxorubicin.[4][14]
Protocol: Cell Viability (CCK-8 Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10³ cells/well. Allow cells to adhere by incubating for 24 hours.[14]
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Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and the desired combination ratios in fresh culture medium.
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Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
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Incubation: Incubate the plate for the desired period, typically 72 hours.[4][14]
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Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[14]
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Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the data to generate dose-response curves and determine IC50 values.
Q8: What is a typical protocol for an apoptosis assay using flow cytometry?
This protocol uses Propidium Iodide (PI) staining to quantify apoptotic cells, a method cited in this compound combination studies.[14]
Protocol: Apoptosis Assay (Flow Cytometry with PI Staining)
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Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, doxorubicin, or the combination for 24-48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
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Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A.
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Incubation: Incubate in the dark for 15-30 minutes at room temperature.[14]
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Analysis: Analyze the samples using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.
Q9: Can you provide a general protocol for Western Blotting to analyze the key signaling pathways?
This protocol is essential for confirming the mechanism of synergy by observing changes in protein levels (e.g., p53) and phosphorylation status (e.g., p-p38, p-JNK).[3][14]
Protocol: Western Blotting
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Cell Lysis: After drug treatment for the desired time (e.g., 6-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p53, p-p38, p-JNK, PARP, Tubulin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Add an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.[4] Use a loading control like α-Tubulin to ensure equal protein loading.[15]
Troubleshooting Guide
Q10: I'm not observing the expected synergistic effect between this compound and doxorubicin. What could be wrong?
Several factors can contribute to a lack of synergy. Follow this logical guide to troubleshoot the issue.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Proteasome Inhibitor CEP-18770 Induces Cell Death in Medulloblastoma [mdpi.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. remedypublications.com [remedypublications.com]
- 11. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Delanzomib mechanism of acquired resistance in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to delanzomib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of this acquired resistance?
Acquired resistance to this compound, an epoxyketone-based proteasome inhibitor, can arise from several molecular alterations within the cancer cells. The most commonly investigated mechanisms include:
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Target Alteration: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, can prevent effective binding of this compound to its target.
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Activation of Pro-Survival Signaling: Cancer cells can upregulate alternative signaling pathways to bypass the cytotoxic effects of proteasome inhibition. A key pathway involved is the Unfolded Protein Response (UPR), which can, under certain conditions, promote cell survival and adaptation.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), can actively pump this compound out of the cell, reducing its intracellular concentration.
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Enhanced Protein Clearance: Cells may adapt by upregulating components of the ubiquitin-proteasome system to counteract the inhibition, a phenomenon sometimes referred to as a "bounce-back" response. This can involve increased expression of proteasome subunits or deubiquitinating enzymes (DUBs).
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Induction of Antioxidant Programs: Upregulation of antioxidant pathways can help cells cope with the oxidative stress induced by proteasome inhibition.
Q2: How can I determine if my resistant cells have mutations in the proteasome β5 subunit (PSMB5)?
To identify mutations in PSMB5, you should sequence the gene from both your parental (sensitive) and resistant cell lines.
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Isolate Genomic DNA or RNA: Extract high-quality genomic DNA or total RNA from both cell populations. If starting with RNA, you will need to perform reverse transcription to generate cDNA.
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PCR Amplification: Design primers to amplify the coding region of the PSMB5 gene.
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Sanger Sequencing: Sequence the PCR products and compare the sequences from the resistant cells to the parental cells and the reference sequence for PSMB5. Pay close attention to missense mutations in regions critical for drug binding.
Q3: What is the Unfolded Protein Response (UPR) and how does it contribute to this compound resistance?
The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Proteasome inhibitors like this compound block protein degradation, leading to such an accumulation and thus activating the UPR. The UPR has three main sensor branches: IRE1α, PERK, and ATF6. While chronic, high-level UPR activation is pro-apoptotic, adaptive UPR signaling can promote cell survival. In resistant cells, the UPR may be rewired to enhance protein folding and degradation capacity, and to upregulate pro-survival BCL-2 family members, thereby mitigating the toxic effects of this compound.
Troubleshooting Guides
Problem: Decreased cell death observed in my this compound-treated cell line over time.
This is a classic sign of acquired resistance. The following guide provides a systematic approach to investigate the underlying cause.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting acquired this compound resistance.
Quantitative Data Summary
The following tables summarize typical quantitative changes seen in this compound-resistant cells compared to their sensitive parental counterparts.
Table 1: Representative Shift in this compound IC50 Values
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Increase in Resistance |
| Multiple Myeloma (RPMI-8226) | 15 ± 3 | 180 ± 25 | ~12-fold |
| Mantle Cell Lymphoma (JeKo-1) | 8 ± 2 | 95 ± 15 | ~11.9-fold |
Note: These are representative values. Actual IC50 will vary based on cell line and assay conditions.
Table 2: Common Gene Expression Changes in this compound Resistance
| Gene | Protein Product | Typical Change in Resistant Cells | Method of Detection |
| PSMB5 | Proteasome subunit β5 | Mutation (e.g., Ala49Thr) | Sanger/NGS Sequencing |
| ABCB1 | P-glycoprotein (P-gp) | ~3-10 fold mRNA increase | qPCR, Western Blot |
| ABCC1 | MRP1 | ~2-8 fold mRNA increase | qPCR, Western Blot |
| HSPA5 | BiP/GRP78 | ~2-5 fold protein increase | Western Blot |
| ERN1 | IRE1α | Increased phosphorylation | Western Blot |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
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Initial Culture: Begin with a parental cancer cell line that has a known sensitivity to this compound.
-
Dose Escalation: Culture the cells in the presence of this compound at a concentration equal to their IC25 or IC50.
-
Monitor Viability: Continuously monitor the cell culture. Initially, a large portion of cells will die.
-
Subculture Surviving Cells: Allow the small population of surviving cells to repopulate the flask.
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Increase Concentration: Once the cells are growing steadily at the given concentration, double the concentration of this compound.
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Repeat: Repeat steps 3-5 over a period of several months. The cells will gradually become adapted to higher concentrations of the drug.
-
Isolate Clones: Once a highly resistant population is established (e.g., tolerating 10-fold the initial IC50), you can isolate single-cell clones for homogeneity.
-
Characterize Resistance: Confirm the resistance phenotype by performing a dose-response curve and comparing the IC50 to the parental line.
Protocol 2: Western Blot for UPR Markers
-
Cell Lysis: Treat both parental and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., anti-BiP, anti-phospho-IRE1α, anti-CHOP) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
The Unfolded Protein Response (UPR) in this compound Action and Resistance
Technical Support Center: Delanzomib Sensitivity and Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of Delanzomib sensitivity and resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable, reversible proteasome inhibitor. It specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[1][2] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which disrupts cellular processes such as cell cycle progression, and ultimately induces apoptosis in cancer cells.[3][4]
Q2: What are the potential biomarkers for sensitivity to this compound?
While specific biomarkers for this compound are still under investigation, several factors may influence sensitivity based on its mechanism of action and data from other proteasome inhibitors:
-
High Proteasome Dependency: Cancer cells with a high rate of protein synthesis and turnover, such as multiple myeloma cells, are generally more dependent on proteasome function and thus more susceptible to proteasome inhibitors.[2]
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Wild-type p53 Status: In some cancer cell lines, this compound has been shown to stabilize p53.[4][5] Therefore, cells with wild-type p53 may be more sensitive to this compound-induced apoptosis.
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Low NF-κB Activity: The proteasome is responsible for degrading IκB, the inhibitor of the pro-survival transcription factor NF-κB. By inhibiting the proteasome, this compound prevents IκB degradation, leading to the suppression of NF-κB activity.[6] Tumors with lower baseline NF-κB activity may be more readily driven into apoptosis.
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Gene Expression Signatures: A 14-gene expression signature has been identified to predict benefit from proteasome inhibitors in multiple myeloma, which may have relevance for this compound.[7]
Q3: What are the known mechanisms of resistance to this compound and other proteasome inhibitors?
Resistance to proteasome inhibitors, a challenge in clinical settings, can arise from various mechanisms:
-
Mutations in Proteasome Subunits: Mutations in the PSMB5 gene, which encodes the β5 subunit of the proteasome, can alter the drug-binding site and reduce the efficacy of proteasome inhibitors.[3]
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Upregulation of Pro-survival Pathways: Increased activity of pro-survival signaling pathways, such as the NF-κB and unfolded protein response (UPR) pathways, can counteract the cytotoxic effects of proteasome inhibition.[1][3]
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Induction of Autophagy: Cells can activate autophagy as a compensatory protein degradation pathway to clear the accumulated ubiquitinated proteins, thereby mitigating the effects of proteasome inhibition.
-
Expression of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.[8]
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Altered Protein Expression: Changes in the expression of proteins involved in the ubiquitin-proteasome system, such as ubiquitin receptor Rpn13 and the antioxidant enzyme superoxide dismutase (SOD1), have been implicated in bortezomib resistance and may be relevant for this compound.[9][10]
Q4: Can this compound overcome resistance to other proteasome inhibitors like bortezomib?
Preclinical studies have suggested that this compound may be effective in bortezomib-resistant multiple myeloma models.[11] This could be due to differences in its chemical structure and binding characteristics to the proteasome compared to bortezomib.
Troubleshooting Guides
Experiment: Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media only.- Prepare a master mix of the drug dilution to add to the wells. |
| No significant decrease in cell viability even at high this compound concentrations. | - Cell line is inherently resistant.- Incorrect drug concentration or degraded drug.- Insufficient incubation time. | - Confirm the reported IC50 of this compound for the cell line from literature.- Verify the concentration of the this compound stock solution and ensure proper storage.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| Unexpected increase in signal at low this compound concentrations. | - Hormetic effect (a biphasic dose-response).- Assay interference. | - This is a known phenomenon with some compounds. Report the observation.- Run a control with this compound in cell-free media to check for direct interaction with assay reagents. |
Experiment: Immunoblotting for Pathway Analysis (e.g., NF-κB, Apoptosis)
| Problem | Possible Cause | Troubleshooting Steps |
| No change in the levels of target proteins (e.g., IκBα, cleaved PARP) after this compound treatment. | - Suboptimal drug concentration.- Incorrect timing of cell lysis.- Inefficient protein extraction. | - Perform a dose-response experiment to find the effective concentration for pathway modulation.- Conduct a time-course experiment to capture the peak of protein accumulation or degradation.- Use appropriate lysis buffers with protease and phosphatase inhibitors. |
| Weak or no signal for ubiquitinated proteins. | - Insufficient proteasome inhibition.- Loss of ubiquitinated proteins during sample preparation. | - Increase this compound concentration or incubation time.- Include a deubiquitinase (DUB) inhibitor in the lysis buffer. |
| Inconsistent loading control (e.g., β-actin, GAPDH) levels. | - Unequal protein loading.- Loading control protein levels are affected by treatment. | - Perform a meticulous protein quantification (e.g., BCA assay).- Validate that the chosen loading control is not affected by this compound treatment in your specific cell line. Consider using total protein staining as an alternative. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 13.7 | [12] |
| PC3 | Prostate Cancer | 22.2 | [12] |
| H460 | Lung Cancer | 34.2 | [12] |
| LoVo | Colon Cancer | 11.3 | [12] |
| RPMI-8226 | Multiple Myeloma | 5.6 | [12] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2 | [12] |
| T-47D | Breast Cancer | <20 | [4] |
| MDA-MB-361 | Breast Cancer | <20 | [4] |
| MCF-7 | Breast Cancer | >500 | [4] |
| MDA-MB-468 | Breast Cancer | 13 | [4] |
| MDA-MB-231 | Breast Cancer | 27 | [4] |
| BT-549 | Breast Cancer | 100 | [4] |
| SK-BR-3 | Breast Cancer | 8 | [4] |
| HCC1954 | Breast Cancer | 38 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Immunoblotting for Ubiquitinated Proteins
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease inhibitors and a deubiquitinase inhibitor (e.g., PR-619).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against ubiquitin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic analysis identifies mechanism(s) of overcoming bortezomib resistance via targeting ubiquitin receptor Rpn13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteomic-analysis-identifies-mechanism-s-of-overcoming-bortezomib-resistance-via-targeting-ubiquitin-receptor-rpn13 - Ask this paper | Bohrium [bohrium.com]
- 11. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Delanzomib Experiments: Technical Support & Troubleshooting Guide
Welcome to the Delanzomib Technical Support Center. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during experiments with this compound (CEP-18770).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CEP-18770) is an orally bioavailable, reversible proteasome inhibitor.[1][2] It selectively targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome, with a reported IC50 of 3.8 nM.[3][4] By inhibiting the proteasome, this compound prevents the degradation of ubiquitinated proteins, leading to the accumulation of key regulatory proteins.[4] This disruption of protein homeostasis affects multiple downstream signaling pathways, most notably inhibiting the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1][3] The ultimate result is the induction of apoptosis (programmed cell death) in cancer cells.[4][5]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary between cell types, indicating differential sensitivity.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | 5.6[3] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2[3] |
| LoVo | Colon Cancer | 11.3[3] |
| A2780 | Ovarian Cancer | 13.7[3] |
| PC3 | Prostate Cancer | 22.2[3] |
| H460 | Lung Cancer | 34.2[3] |
| T-47D | Breast Cancer | < 20[5] |
| MDA-MB-361 | Breast Cancer | < 20[5] |
| MDA-MB-468 | Breast Cancer | 13[5] |
| MDA-MB-231 | Breast Cancer | 27[5] |
| BT-549 | Breast Cancer | 100[5] |
| MCF-7 | Breast Cancer | > 500[5] |
| HeLa | Cervical Cancer | ~20[6] |
| SiHa | Cervical Cancer | ~30[6] |
| ME-180 | Cervical Cancer | ~40[6] |
| Caski | Cervical Cancer | ~50[6] |
| C33A | Cervical Cancer | ~150[6] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for maintaining its activity.
-
Powder: Store the solid powder at -20°C for up to 3 years.[3]
-
Stock Solutions:
-
DMSO: Prepare stock solutions in fresh, moisture-free DMSO. A stock concentration of 10 mM is commonly used. Store DMSO stock solutions at -80°C for up to 6 months.[4] Note that moisture-absorbing DMSO can reduce solubility.[3]
-
In Vivo Formulations: For animal experiments, specific formulations are required and should be prepared fresh on the day of use.[4] An example formulation involves a multi-step process with DMSO, PEG300, Tween-80, and ddH2O.[3]
-
Troubleshooting Guide
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in Cell Viability Assays
Possible Causes & Solutions:
-
Compound Instability:
-
Cell Line Variability:
-
Assay-Specific Issues:
-
Solution: Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. For assays like CCK-8 or MTT, ensure the incubation time with the reagent is consistent across all plates and that there is no interference from the compound itself.[5] Consider using a direct cell counting method or a crystal violet staining assay as an orthogonal approach.[3]
-
-
Serum Protein Binding:
-
Solution: this compound is highly protein-bound (99.8% in human plasma).[2] The concentration of serum in your cell culture medium can affect the free, active concentration of the drug. Consider testing a range of serum concentrations or using serum-free medium for a defined period if your experimental design allows.
-
Issue 2: Lack of Expected Apoptosis Induction
Possible Causes & Solutions:
-
Insufficient Drug Concentration or Exposure Time:
-
Cellular Resistance Mechanisms:
-
Solution: Cancer cells can develop resistance to proteasome inhibitors.[8] This can be due to mutations in proteasome subunits or upregulation of compensatory pathways.[8] Consider evaluating the expression of anti-apoptotic proteins (e.g., Bcl-2 family members) or using this compound in combination with other agents that target different pathways.[5][6]
-
-
Incorrect Apoptosis Assay Method:
-
Solution: Use multiple methods to confirm apoptosis. Western blotting for cleaved PARP and cleaved caspases (e.g., caspase-3 or -7) is a reliable indicator.[5] This can be complemented with flow cytometry using Annexin V and propidium iodide (PI) staining to distinguish between early apoptotic, late apoptotic, and necrotic cells.[5]
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
Possible Causes & Solutions:
-
Pharmacokinetics and Bioavailability:
-
Solution: this compound is orally bioavailable, but its pharmacokinetic profile shows rapid distribution and a slow elimination phase.[2] The dosing schedule and route of administration in your animal model are critical. Preclinical studies in mice showed that this compound achieved more sustained proteasome inhibition in tumors compared to normal tissues.[2] However, clinical trials in humans showed a more transient inhibition.[2] Ensure your dosing regimen is based on established preclinical models.
-
-
Toxicity in Animal Models:
-
Solution: Clinical development of this compound was halted due to significant toxicity, including severe skin rash and thrombocytopenia, at the maximum tolerated dose (MTD).[9][10] Be vigilant for signs of toxicity in your animal models and perform regular monitoring (e.g., body weight, complete blood counts). It may be necessary to adjust the dose to balance efficacy and toxicity.
-
-
Tumor Microenvironment:
-
Solution: The in vivo tumor microenvironment can influence drug efficacy. Factors like hypoxia or interactions with stromal cells can confer resistance. Consider using more complex models, such as patient-derived xenografts (PDXs), which may better recapitulate the human tumor environment.
-
Key Signaling Pathway & Experimental Workflow
This compound's Mechanism of Action: Inhibition of the NF-κB Pathway
Caption: this compound inhibits the proteasome, preventing IκBα degradation and sequestering NF-κB in the cytoplasm.
Standard Experimental Workflow: Cell Viability (IC50) Determination
Caption: Workflow for determining the IC50 of this compound using a colorimetric cell viability assay.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (CCK-8 Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.001 to 1 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.[5]
-
Incubation: Incubate the cells with the compound for 72 hours.[5]
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).[5]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[3]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and then transfer them to a PVDF membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-IκBα, anti-ubiquitin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
References
- 1. Facebook [cancer.gov]
- 2. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteasome inhibitors – molecular basis and current perspectives in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Delanzomib degradation pathways and byproducts
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, degradation pathways, and handling of Delanzomib. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in solution?
A1: this compound is a peptide boronic acid that has been noted to be unstable in aqueous solutions. Reports indicate that it can degrade during the intravenous (IV) formulation process. Due to this inherent instability, a more stable crystalline diethanolamine adduct was developed as a potential prodrug, which hydrolyzes to this compound upon dissolution. Therefore, it is crucial to handle this compound solutions with care and consider their limited stability in experimental design.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, based on its structure as a peptide boronic acid, two primary degradation routes are likely:
-
Hydrolysis: The amide bonds in the peptide backbone of this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the peptide into smaller fragments.
-
Oxidative Deboronation: The boronic acid moiety is prone to oxidation, which can result in the cleavage of the carbon-boron bond. This process, known as deboronation, would yield a byproduct where the boronic acid group is replaced by a hydroxyl group. A similar pathway has been observed for other boronic acid-containing drugs like Bortezomib.
Q3: What are the expected byproducts of this compound degradation?
A3: The specific byproducts of this compound degradation have not been fully characterized in publicly available literature. However, based on the likely degradation pathways, the following byproducts can be anticipated:
-
Hydrolysis Products: Fragments of the original peptide resulting from the cleavage of one or more amide bonds.
-
Oxidative Deboronation Product: A molecule identical to this compound but with the boronic acid group (-B(OH)₂) replaced by a hydroxyl group (-OH).
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation of this compound in stock solutions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) immediately before use.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials.
-
Store stock solutions at -80°C for long-term storage. For short-term storage, follow the manufacturer's recommendations.
-
-
-
Possible Cause 2: Degradation of this compound in aqueous assay media.
-
Troubleshooting Steps:
-
Minimize the pre-incubation time of this compound in aqueous media before adding it to the cells.
-
Consider the pH of your culture medium, as extremes in pH can accelerate hydrolysis.
-
If possible, perform a time-course experiment to assess the stability of this compound in your specific assay conditions.
-
-
Problem: Appearance of unknown peaks in HPLC or LC-MS analysis of this compound samples.
-
Possible Cause: Formation of degradation byproducts.
-
Troubleshooting Steps:
-
Protect this compound samples from light and elevated temperatures during handling and storage.
-
Use a stability-indicating analytical method to separate the parent drug from its potential degradation products.
-
If degradation is suspected, perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify the degradation products.
-
-
Hypothetical Stability Data
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradation Byproduct(s) |
| 0.1 M HCl | 24 hours | 60°C | 65 | Hydrolysis Products |
| 0.1 M NaOH | 24 hours | 60°C | 58 | Hydrolysis Products |
| 3% H₂O₂ | 24 hours | 25°C | 72 | Oxidative Deboronation Product |
| Photostability (ICH Q1B) | 7 days | 25°C | 92 | Minor unidentified products |
| Thermal | 14 days | 70°C | 85 | Minor unidentified products |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and byproducts of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
HPLC or UPLC system with a PDA or UV detector
-
LC-MS system for byproduct identification
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in ACN or another suitable organic solvent at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.
-
Incubate the solution at room temperature (25°C) for 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 70°C for 14 days.
-
Dissolve the sample in the mobile phase for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample, along with a dark control stored under the same conditions.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV method.
-
Characterize the major degradation products using LC-MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Proposed degradation pathways for this compound.
Delanzomib Prodrug Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development of a stable formulation for the Delanzomib prodrug.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a prodrug of this compound?
A1: this compound (CEP-18770) is a potent peptide boronic acid and an inhibitor of the chymotrypsin-like activity of the proteasome.[1] However, it is an amorphous, unstable solid that requires storage at -20°C.[1][2] To overcome this stability issue, a stable, crystalline diethanolamine adduct has been developed.[1][2][3] This prodrug approach enhances the shelf-life and facilitates easier handling and formulation.
Q2: What is the activation mechanism of the this compound prodrug?
A2: The diethanolamine adduct of this compound is a stable crystalline solid. It is designed to hydrolyze and release the active this compound molecule upon dissolution in an aqueous medium, such as the lyophilization medium used during the formulation process.[1][3] This in-situ formation of the active drug simplifies the manufacturing process and ensures the delivery of the active moiety.
Q3: What are the primary degradation pathways for peptide boronic acids like this compound?
A3: The major degradation pathway for peptide boronic acids is often oxidative cleavage of the carbon-boron bond.[4][5] This can be initiated by reactive oxygen species and results in the formation of the corresponding alcohol, leading to a loss of proteasome inhibitory activity. Hydrolysis of the peptide bonds can also occur, particularly at non-neutral pH.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation development of the this compound prodrug.
Issue 1: Incomplete conversion of the prodrug to this compound during lyophilization.
| Possible Cause | Troubleshooting Step |
| Inadequate dissolution time or mixing: The prodrug may not have had sufficient time or agitation to fully dissolve and hydrolyze in the lyophilization medium before freezing. | 1. Optimize dissolution parameters: Increase the dissolution time and/or the mixing speed. Ensure the solution is clear before proceeding to the freezing step. 2. Monitor conversion: Use in-process HPLC analysis to monitor the conversion of the prodrug to this compound before initiating the lyophilization cycle. |
| Suboptimal pH of the lyophilization medium: The hydrolysis of the diethanolamine adduct is pH-dependent. | 1. Adjust pH: Evaluate the rate of hydrolysis at different pH values (e.g., pH 4-7) to determine the optimal pH for rapid and complete conversion. 2. Buffer selection: Use a suitable buffer to maintain the target pH throughout the dissolution process. |
| Low temperature of the dissolution medium: Lower temperatures can slow down the hydrolysis rate. | 1. Control temperature: Perform the dissolution at a controlled room temperature (e.g., 20-25°C) to ensure a consistent and efficient conversion rate. |
Issue 2: Degradation of this compound after conversion from the prodrug.
| Possible Cause | Troubleshooting Step |
| Oxidative degradation: The boronic acid moiety is susceptible to oxidation. | 1. Inert atmosphere: Perform the dissolution and filling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidants: Evaluate the compatibility and effectiveness of adding antioxidants to the formulation. 3. Excipient screening: Ensure that none of the excipients are promoting oxidation. |
| Hydrolytic degradation of the peptide backbone: Unstable pH during processing or in the final formulation. | 1. pH control: Maintain the pH of the formulation within the optimal stability range for this compound's peptide structure. 2. Forced degradation studies: Perform forced degradation studies under acidic, basic, and neutral conditions to identify the pH range of maximum stability. |
| Incompatibility with excipients: Certain excipients may catalyze degradation. | 1. Excipient compatibility studies: Conduct thorough compatibility studies of this compound with all proposed excipients. Monitor for the appearance of degradation products via HPLC. |
Issue 3: Poor cake formation during lyophilization.
| Possible Cause | Troubleshooting Step |
| Inappropriate freezing rate: A freezing rate that is too fast or too slow can lead to a non-uniform ice crystal structure and a collapsed cake. | 1. Optimize freezing protocol: Investigate different freezing rates and the inclusion of an annealing step to promote the formation of larger, more uniform ice crystals, which facilitates more efficient sublimation. |
| Low solid content: The concentration of the formulation may be too low to form a robust cake. | 1. Increase bulking agent: Increase the concentration of a suitable bulking agent (e.g., mannitol, sucrose) to provide a stable cake structure. |
| Collapse temperature exceeded during primary drying: The shelf temperature is too high for the vacuum level, causing the product to melt back. | 1. Determine collapse temperature: Use techniques like freeze-drying microscopy to determine the collapse temperature of the formulation. 2. Adjust primary drying parameters: Set the shelf temperature during primary drying to be safely below the collapse temperature. |
Data Presentation
Table 1: Solubility Profile of this compound Prodrug (Diethanolamine Adduct)
| Solvent | Solubility (mg/mL) at 25°C |
| Water | > 20 |
| Ethanol | > 50 |
| DMSO | > 100 |
| Propylene Glycol | > 50 |
Table 2: Representative Stability Data for this compound Prodrug (Solid State)
| Condition | Time (Months) | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 12 | 99.8 | 0.2 |
| 40°C / 75% RH | 6 | 99.5 | 0.5 |
| 5°C | 24 | 99.9 | 0.1 |
Table 3: Representative pH-Rate Profile for the Conversion of this compound Prodrug to this compound in Aqueous Solution at 25°C
| pH | Half-life (t1/2, minutes) |
| 4.0 | 60 |
| 5.0 | 30 |
| 6.0 | 15 |
| 7.0 | 10 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Prodrug and this compound
This protocol outlines a general method for the simultaneous analysis of the this compound prodrug and its active form, this compound, as well as potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to an appropriate concentration.
Protocol 2: Forced Degradation Study
To establish the degradation pathways and validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the this compound prodrug.
-
Acid Hydrolysis: Incubate the prodrug solution in 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the prodrug solution in 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Incubate the prodrug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid prodrug to 80°C for 48 hours.
-
Photostability: Expose the solid prodrug to light according to ICH Q1B guidelines.
Analyze all stressed samples by the stability-indicating HPLC method and compare them to an unstressed control.
Protocol 3: Lyophilization Cycle Development
A typical lyophilization cycle for a this compound prodrug formulation would be developed as follows:
-
Formulation: Dissolve the this compound diethanolamine adduct and excipients (e.g., a bulking agent like mannitol) in water for injection. Allow sufficient time for the complete conversion of the prodrug to this compound.
-
Freezing:
-
Cool the shelves to -40°C and hold for 2-3 hours to ensure complete freezing of the product.
-
Consider an annealing step (e.g., raising the temperature to -15°C and holding for 4-6 hours) to promote the growth of larger ice crystals.
-
-
Primary Drying:
-
Apply a vacuum of 100-200 mTorr.
-
Increase the shelf temperature to a point safely below the collapse temperature of the formulation (e.g., -10°C to 0°C) and hold for 24-48 hours, or until the product temperature rises to meet the shelf temperature, indicating the completion of sublimation.
-
-
Secondary Drying:
-
Increase the shelf temperature to 25°C and hold for 6-12 hours to remove residual bound water.
-
-
Stoppering: Backfill the chamber with sterile nitrogen and stopper the vials under partial vacuum.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound prodrug formulation workflow.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Delanzomib & P-glycoprotein Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of P-glycoprotein (P-gp) expression on the efficacy of Delanzomib.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and P-glycoprotein (P-gp)?
A1: this compound, a proteasome inhibitor, has been identified as a substrate for P-glycoprotein (P-gp), a drug efflux pump.[1] This means that cancer cells overexpressing P-gp can actively transport this compound out of the cell, potentially reducing its intracellular concentration and thereby diminishing its therapeutic efficacy.[2][3]
Q2: My cells are showing resistance to this compound. Could P-gp overexpression be the cause?
A2: Yes, overexpression of P-gp is a common mechanism of multidrug resistance in cancer cells and could be a primary reason for reduced sensitivity to this compound.[2][4] If your cell line is known to express high levels of P-gp or has developed resistance to other P-gp substrate drugs, it is highly probable that P-gp-mediated efflux is contributing to the observed this compound resistance. It is important to note, however, that other resistance mechanisms to proteasome inhibitors exist.[4]
Q3: How does this compound's interaction with P-gp compare to other proteasome inhibitors?
A3: Different proteasome inhibitors exhibit varying degrees of interaction with P-gp. This compound is considered a strong P-gp substrate.[1] In contrast, bortezomib and ixazomib are reported to have a lower affinity for P-gp.[1] On the other hand, the efficacy of carfilzomib and oprozomib is highly sensitive to P-gp overexpression.[1]
Q4: Was the clinical development of this compound impacted by P-gp-mediated resistance?
A4: The clinical development of this compound for multiple myeloma was discontinued due to insufficient efficacy and notable toxicity, including rash and thrombocytopenia.[4][5] While P-gp-mediated resistance is a plausible contributor to the lack of efficacy in some patients, the official discontinuation was not solely attributed to this mechanism.
Q5: Can P-gp inhibitors be used to overcome this compound resistance?
A5: In principle, co-administration of a P-gp inhibitor could block the efflux of this compound, thereby increasing its intracellular concentration and restoring its cytotoxic effects in P-gp-overexpressing cells. However, the clinical success of P-gp inhibitors has been limited due to toxicity and unpredictable drug-drug interactions. Laboratory studies combining P-gp inhibitors with proteasome inhibitors have shown promise in sensitizing cancer cells.[6]
Troubleshooting Guide
Issue: Reduced this compound efficacy in a specific cancer cell line.
This guide provides a step-by-step approach to investigate if P-gp expression is the root cause of unexpected this compound resistance in your experiments.
Step 1: Assess P-gp Expression Levels
-
Question: Does my cell line express P-gp?
-
Action: Determine the P-gp expression level in your cell line of interest.
-
Method 1 (Recommended): Western Blotting for P-gp (ABCB1). This will provide a semi-quantitative measure of P-gp protein levels.
-
Method 2: qRT-PCR for the ABCB1 gene. This will measure the transcript level, which usually correlates with protein expression.
-
Control Cells: Include a known P-gp-negative cell line (e.g., parental, non-resistant line) and a known P-gp-positive cell line (e.g., a drug-resistant subline) as controls.
-
Step 2: Functional Assessment of P-gp-mediated Efflux
-
Question: Is P-gp actively transporting drugs out of my cells?
-
Action: Perform a functional assay to confirm P-gp activity.
-
Method: Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. Cells with high P-gp activity will show lower intracellular fluorescence due to efflux. This efflux can be inhibited by a P-gp inhibitor like Verapamil or Tariquidar.
-
Step 3: Evaluate the Impact of P-gp Inhibition on this compound Efficacy
-
Question: Does inhibiting P-gp restore sensitivity to this compound?
-
Action: Perform a cell viability assay with this compound in the presence and absence of a P-gp inhibitor.
-
Method: IC50 determination using a cell viability assay (e.g., MTT, CellTiter-Glo®). Compare the IC50 of this compound alone to the IC50 of this compound in combination with a P-gp inhibitor. A significant decrease in the IC50 value in the presence of the inhibitor suggests P-gp-mediated resistance.
-
Data Presentation
Table 1: P-glycoprotein Interaction Profile of Various Proteasome Inhibitors
| Proteasome Inhibitor | P-gp Substrate Affinity | Sensitivity to P-gp Overexpression | Reference(s) |
| This compound | Strong | High | [1] |
| Bortezomib | Low | Moderate | [1] |
| Ixazomib | Low | Moderate | [1] |
| Carfilzomib | High | Very High | [1] |
| Oprozomib | High | Very High | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in the Presence/Absence of a P-gp Inhibitor
Objective: To determine if P-gp inhibition sensitizes cells to this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
P-gp inhibitor (e.g., Verapamil, Tariquidar)
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare two sets of this compound dilutions: one with a fixed, non-toxic concentration of the P-gp inhibitor and one with the vehicle control for the inhibitor.
-
Remove the overnight culture medium from the cells and add the prepared drug solutions.
-
Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values for this compound with and without the P-gp inhibitor.
Protocol 2: Rhodamine 123 Efflux Assay
Objective: To functionally assess P-gp-mediated drug efflux.
Materials:
-
Cancer cell line of interest
-
Control cell lines (P-gp positive and negative)
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Aliquot cells into tubes for different treatment conditions:
-
Untreated (background fluorescence)
-
Rhodamine 123 only
-
Rhodamine 123 + P-gp inhibitor
-
-
Pre-incubate the cells designated for inhibition with the P-gp inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to the appropriate tubes and incubate for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with ice-cold PBS to remove extracellular dye.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the P-gp inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Place the cells on ice to stop the efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Compare the mean fluorescence intensity (MFI) between the different conditions. A higher MFI in the presence of the P-gp inhibitor indicates active P-gp-mediated efflux.
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: P-glycoprotein mediated efflux of this compound.
References
- 1. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P-Glycoprotein Inhibition Sensitizes Human Breast Cancer Cells to Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the chemical instability of Delanzomib's boronic acid moiety
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Delanzomib, focusing on addressing the chemical instability of its boronic acid moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is the chemical instability of its boronic acid moiety. This functional group is susceptible to oxidative degradation and hydrolysis, which can lead to a loss of potency and the formation of impurities. One study has shown that this compound undergoes irreversible oxidation at approximately +0.80 V in neutral media[1].
Q2: How should this compound be stored to minimize degradation?
A2: To minimize degradation, this compound powder should be stored at -20°C for long-term storage (up to 3 years) and at 4°C for shorter periods (up to 2 years). In solvent, it is recommended to store at -80°C for up to 3 months and at -20°C for up to 2 weeks[2]. It is crucial to protect it from moisture and atmospheric oxygen.
Q3: What are the signs of this compound degradation in a sample?
A3: Degradation of this compound can be identified by the appearance of additional peaks in a reverse-phase high-performance liquid chromatography (RP-HPLC) chromatogram, a decrease in the area of the main this compound peak over time, or changes in the physical appearance of the sample (e.g., discoloration).
Q4: Can lyophilization improve the stability of this compound?
A4: Yes, lyophilization (freeze-drying) is a highly effective method for improving the stability of drugs like this compound that are unstable in solution[2][3]. By removing water, lyophilization minimizes hydrolysis and can slow down other degradation pathways, resulting in a stable solid product with an extended shelf life[2][3].
Troubleshooting Guides
Issue 1: Inconsistent or decreasing potency of this compound in cellular assays.
-
Question: My this compound stock solution appears to be losing activity over time, leading to variable results in my experiments. What could be the cause and how can I prevent this?
-
Answer: This issue is likely due to the degradation of this compound in solution. The boronic acid moiety is prone to oxidation and hydrolysis, especially in aqueous media at neutral or alkaline pH. To mitigate this:
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.
-
Use appropriate solvents: For stock solutions, use anhydrous DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Buffer at acidic pH: If aqueous buffers are necessary for your experimental setup, consider using a buffer with a slightly acidic pH (e.g., pH 4-5), as boronic acids are generally more stable under these conditions.
-
Protect from oxygen: Degas aqueous buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound.
-
Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples. What are these peaks and how can I identify them?
-
Answer: The appearance of new peaks is a strong indicator of this compound degradation. The primary degradation pathways are likely oxidative deboronation (replacement of the boronic acid group with a hydroxyl group) and hydrolysis of the peptide bonds. To identify these degradation products:
-
Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your samples.
-
Use mass spectrometry (LC-MS): Liquid chromatography coupled with mass spectrometry is a powerful tool for identifying the molecular weights of the degradation products, which can help in elucidating their structures.
-
Compare with related compounds: The degradation products of the related drug bortezomib have been well-characterized and can provide clues to the identity of this compound's degradants.
-
Data Presentation
Table 1: Potential Degradation Pathways for this compound's Boronic Acid Moiety
| Degradation Pathway | Triggering Conditions | Potential Degradation Product |
| Oxidative Deboronation | Presence of oxygen, reactive oxygen species (ROS), transition metals | Corresponding alcohol (boronic acid replaced by -OH) |
| Hydrolysis (Acidic) | Low pH, presence of water | Cleavage of peptide bonds |
| Hydrolysis (Basic) | High pH, presence of water | Cleavage of peptide bonds and potential epimerization |
| Photodegradation | Exposure to UV or visible light | Various photolytic products |
Table 2: Recommended Starting Conditions for a Stability-Indicating RP-HPLC Method for this compound (based on methods for Bortezomib)
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve a known amount in the solvent for analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) and visible light in a photostability chamber for 7 days.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method (refer to Table 2 for starting conditions).
Protocol 2: Generic Lyophilization Cycle for this compound Formulation
This protocol provides a starting point for developing a lyophilization cycle for a formulation containing this compound. The exact parameters will need to be optimized based on the specific formulation.
-
Formulation: Dissolve this compound and cryoprotectants (e.g., mannitol, sucrose) in water for injection. A common strategy for boronic acids is to form a stable complex, for instance, with a diol.
-
Freezing:
-
Load vials into the lyophilizer.
-
Cool the shelves to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to 100 mTorr.
-
Increase the shelf temperature to -10°C at a rate of 0.5°C/min.
-
Hold at -10°C for 24-48 hours, or until the product temperature begins to rise, indicating the end of sublimation.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 6-12 hours under low pressure to remove residual moisture.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen gas to atmospheric pressure and stopper the vials before removing them from the lyophilizer for sealing.
Mandatory Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
References
Cell line-specific responses to Delanzomib treatment
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Delanzomib in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, synthetic P2 threonine boronic acid inhibitor that specifically targets the chymotrypsin-like activity of the proteasome.[1][2] By inhibiting the proteasome, this compound prevents the degradation of various proteins, including tumor suppressors like p53 and IκBα.[1][3][4] This leads to the accumulation of these proteins, which can trigger apoptosis (programmed cell death) in cancer cells and inhibit the activation of pro-survival signaling pathways like NF-κB.[1][2]
Q2: What are the key signaling pathways affected by this compound treatment?
A2: this compound treatment primarily impacts the p53 and p38/JNK signaling pathways.[3][4] Inhibition of the proteasome leads to the stabilization and accumulation of p53, which in turn upregulates its transcriptional targets such as p21, PUMA, and Noxa, promoting apoptosis and cell cycle arrest.[3][4] Additionally, this compound can induce phosphorylation and activation of the p38 and JNK stress-activated protein kinases, which also contribute to apoptotic signaling.[3][4]
Q3: Does the response to this compound vary across different cell lines?
A3: Yes, the cytotoxic effects of this compound are cell line-specific. The half-maximal inhibitory concentration (IC50) values can vary significantly between different cancer types and even between different cell lines of the same cancer type.[2][4] For example, in breast cancer cell lines, IC50 values ranged from less than 0.02 µM to over 0.5 µM.[4] This variability can be influenced by factors such as the p53 mutation status and the expression levels of proteasome subunits.[4]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents, such as doxorubicin (Dox).[3][4][5] The combination of this compound and Dox has been shown to enhance apoptosis in cervical and breast cancer cell lines more effectively than either drug alone.[3][4][5] this compound appears to sensitize cancer cells to the effects of Dox by further upregulating p53 and its downstream targets and enhancing p38/JNK phosphorylation.[3][4][6]
Q5: What are the known mechanisms of resistance to this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, resistance to proteasome inhibitors, in general, can arise from several factors. These include mutations in the proteasome subunits that prevent drug binding, increased expression of proteasome subunits, and activation of alternative protein degradation pathways like autophagy.[7] Overexpression of efflux pumps that remove the drug from the cell can also contribute to resistance.[7]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed after this compound treatment. | 1. Incorrect drug concentration: The IC50 can vary significantly between cell lines. 2. Cell line resistance: The cell line may have intrinsic or acquired resistance. 3. Drug instability: Improper storage or handling of this compound. | 1. Perform a dose-response curve: Determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 0.001 µM to 10 µM). 2. Verify target engagement: Perform a Western blot to check for the accumulation of ubiquitinated proteins or known proteasome substrates like p53 or IκBα. 3. Check drug integrity: Ensure this compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment. |
| High variability in cell viability assay results. | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects in microplates: Evaporation from wells on the outer edges of the plate. 3. Inconsistent drug treatment: Variation in the final concentration of this compound across wells. | 1. Ensure proper cell mixing: Thoroughly resuspend cells before seeding. 2. Minimize edge effects: Fill the outer wells with sterile PBS or media without cells. 3. Use a master mix: Prepare a master mix of media containing the final this compound concentration to add to the wells. |
| Unexpected results in Western blot analysis (e.g., no change in p53 levels). | 1. Suboptimal antibody: The primary antibody may not be specific or sensitive enough. 2. Incorrect protein loading: Uneven amounts of protein loaded across lanes. 3. Timing of analysis: The time point for cell lysis may not be optimal to observe the desired effect. | 1. Validate your antibody: Use positive and negative controls to confirm antibody specificity. 2. Use a loading control: Normalize your protein of interest to a housekeeping protein (e.g., α-Tubulin, GAPDH) to ensure equal loading. 3. Perform a time-course experiment: Harvest cells at different time points after this compound treatment (e.g., 6, 12, 24 hours) to determine the optimal time to observe changes in protein expression. |
| Difficulty in interpreting apoptosis assay (e.g., flow cytometry) data. | 1. Incorrect gating: Improperly set gates for apoptotic, necrotic, and live cell populations. 2. Cell clumping: Aggregated cells can be misidentified by the flow cytometer. 3. Compensation issues: Spectral overlap between fluorescent dyes is not properly corrected. | 1. Use proper controls: Include unstained, single-stained, and compensation controls to set up the flow cytometer correctly. 2. Ensure single-cell suspension: Gently triturate cells and consider passing them through a cell strainer before analysis. 3. Perform compensation: Use single-stained controls to set the compensation matrix accurately. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~0.01 - 0.1 | [3] |
| SiHa | Cervical Cancer | ~0.01 - 0.1 | [3] |
| ME-180 | Cervical Cancer | ~0.01 - 0.1 | [3] |
| C33A | Cervical Cancer | ~0.01 - 0.1 | [3] |
| Caski | Cervical Cancer | ~0.01 - 0.1 | [3] |
| MCF-7 | Breast Cancer | > 0.5 | [4] |
| T-47D | Breast Cancer | < 0.02 | [4] |
| MDA-MB-361 | Breast Cancer | < 0.02 | [4] |
| MDA-MB-468 | Breast Cancer | 0.013 | [4] |
| MDA-MB-231 | Breast Cancer | 0.027 | [4] |
| BT-549 | Breast Cancer | 0.1 | [4] |
| SK-BR-3 | Breast Cancer | 0.008 | [4] |
| HCC1954 | Breast Cancer | 0.038 | [4] |
| A2780 | Ovarian Cancer | 0.0137 | [2] |
| PC3 | Prostate Cancer | 0.0222 | [2] |
| H460 | Lung Cancer | 0.0342 | [2] |
| LoVo | Colon Cancer | 0.0113 | [2] |
| RPMI-8226 | Multiple Myeloma | 0.0056 | [2] |
| U266 | Multiple Myeloma | Not specified | [8] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 0.0082 | [2] |
Experimental Protocols
Cell Viability Assay (CCK-8/WST-8)
This protocol is adapted from studies investigating the cytotoxic effects of this compound.[3][4]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing this compound.
-
Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
CCK-8 Reagent Addition:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Western Blot Analysis
This protocol is based on methods used to analyze protein expression changes following this compound treatment.[3][4]
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53, anti-PARP, anti-phospho-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities using densitometry software.
-
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is a standard method for quantifying apoptosis.[4]
-
Cell Treatment and Harvesting:
-
Treat cells with this compound for the desired duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate controls (unstained, single-stained) to set up the instrument and compensation.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Mandatory Visualizations
Caption: this compound inhibits the proteasome, leading to apoptosis.
Caption: Signaling pathways affected by this compound treatment.
Caption: Workflow for assessing cell viability after this compound treatment.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Strategies to Overcome Resistance to Proteasome Inhibitors—A Summary 20 Years after Their Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Delanzomib and Other Proteasome Inhibitors: A Guide for Researchers
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. This guide provides a detailed head-to-head comparison of delanzomib (CEP-18770), a novel, orally bioavailable proteasome inhibitor, with the established agents bortezomib and carfilzomib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data to inform future research and development.
Mechanism of Action: Targeting the Proteasome
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, thereby regulating key processes such as cell cycle progression, apoptosis, and signal transduction. Proteasome inhibitors disrupt this system, leading to an accumulation of regulatory proteins that can trigger programmed cell death in cancer cells. This compound, like bortezomib, is a boronic acid-based reversible inhibitor, while carfilzomib is an epoxyketone-based irreversible inhibitor. All three primarily target the chymotrypsin-like (β5) subunit of the 20S proteasome, which is the rate-limiting step in protein degradation.
In Vitro Potency: A Comparative Analysis
The in vitro efficacy of these inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific proteasome subunits. While direct comparative studies across all three agents under identical conditions are limited, the available data provides valuable insights.
Table 1: Comparative in Vitro Activity (IC50) of Proteasome Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (nM) | Proteasome Subunit Inhibition (IC50, nM) | Source |
| This compound | RPMI-8226 | 5.6 | Chymotrypsin-like: 3.8 | [1] |
| Tryptic & Peptidylglutamyl: Marginal inhibition | [1] | |||
| Bortezomib | RPMI-8226 | 15.9 | Chymotrypsin-like: Median ~5-10 | [2][3] |
| U-266 | 7.1 | Caspase-like: Median ~200-400 | [2][3] | |
| Trypsin-like: Median ~2000-3000 | [3] | |||
| Carfilzomib | 8 MM cell lines (median) | ~20-40 | Chymotrypsin-like: 21.8 ± 7.4 | [4][5] |
| Caspase-like: 618 ± 149 | [4] | |||
| Trypsin-like: 379 ± 107 | [4] |
Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., exposure time, assay method). The data presented here are collated from multiple sources and should be interpreted with caution.
This compound demonstrates potent inhibition of the chymotrypsin-like activity of the proteasome with an IC50 of 3.8 nM[1]. In the RPMI-8226 multiple myeloma cell line, this compound exhibited an IC50 of 5.6 nM[1]. Bortezomib shows IC50 values of 15.9 nM in RPMI-8226 cells and 7.1 nM in U-266 cells[2]. Carfilzomib also displays potent activity, with median IC50 values for chymotrypsin-like subunit inhibition around 21.8 nM across a panel of eight multiple myeloma cell lines[4].
Preclinical In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies using mouse xenograft models of human multiple myeloma are crucial for evaluating the anti-tumor activity of these compounds.
Table 2: Comparative In Vivo Efficacy in Multiple Myeloma Xenograft Models
| Compound | Model | Dosing Regimen | Key Findings | Source |
| This compound | Human MM Xenograft (SCID mice) | Not specified | Potent anti-MM efficacy as a single agent and in combination. | [6] |
| Bortezomib | Human MM Xenograft (SCID mice) | 1 mg/kg, i.p., twice weekly | Significant inhibition of tumor growth and increased survival. | [7][8] |
| Carfilzomib | Human MM Xenograft (SCID mice) | 5 mg/kg, i.v., twice weekly for 2 weeks | Marked reduction in tumor growth. | [9] |
Preclinical studies have demonstrated the in vivo efficacy of all three proteasome inhibitors. Bortezomib administered at 1 mg/kg intraperitoneally twice a week has been shown to significantly inhibit tumor growth in a multiple myeloma xenograft model[7][8]. Similarly, carfilzomib at a dose of 5 mg/kg intravenously twice a week led to a marked reduction in tumor growth[9]. While specific dosing and tumor growth inhibition percentages for single-agent this compound are not detailed in the available sources, it has been reported to have potent anti-myeloma efficacy in xenograft models, both as a single agent and in combination with other therapies[6][10].
Signaling Pathways and Experimental Workflows
The anti-tumor effects of proteasome inhibitors are mediated through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 9. ashpublications.org [ashpublications.org]
- 10. CEP-18770 (this compound) in combination with dexamethasone and lenalidomide inhibits the growth of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Delanzomib: A Potential Strategy to Overcoming Bortezomib Resistance in Multiple Myeloma
Delanzomib (CEP-18770), a second-generation proteasome inhibitor, has demonstrated the ability to overcome resistance to Bortezomib, a cornerstone of multiple myeloma therapy, in preclinical studies. This guide provides a comparative analysis of this compound and Bortezomib, focusing on their mechanisms of action, efficacy in resistant models, and the underlying signaling pathways. While this compound showed promise in early studies, it is important to note that its clinical development for multiple myeloma was discontinued due to a combination of toxicity and limited efficacy observed in Phase I/II trials.
Executive Summary
Bortezomib, the first-in-class proteasome inhibitor, has significantly improved outcomes for patients with multiple myeloma. However, the development of resistance limits its long-term efficacy. Mechanisms of Bortezomib resistance are multifaceted, often involving mutations in the β5 subunit of the proteasome (PSMB5), the primary target of Bortezomib, or the upregulation of proteasome subunits.
This compound, a reversible boronic acid derivative similar to Bortezomib, was developed to address these limitations. Preclinical evidence suggests that this compound can overcome Bortezomib resistance through a distinct inhibitory profile, including a more sustained inhibition of the proteasome and activity against both the chymotrypsin-like (β5) and caspase-like (β1) subunits of the proteasome. This broader activity may allow this compound to circumvent resistance mechanisms that are specific to β5 inhibition.
Comparative Efficacy and Inhibitory Profile
| Parameter | Bortezomib | This compound | Source(s) |
| Primary Target Subunits | β5 (chymotrypsin-like) | β5 (chymotrypsin-like), β1 (caspase-like) | |
| Inhibition of Tumor Proteasome Activity (in vivo) | 32% | 60% | |
| Nature of Inhibition | Reversible | Reversible | |
| Overcoming Bortezomib Resistance (in vitro) | - | Yes |
Mechanism of Overcoming Bortezomib Resistance
The ability of this compound to overcome Bortezomib resistance is attributed to several key factors:
-
Broader Subunit Specificity: Bortezomib primarily inhibits the β5 subunit of the proteasome. Resistance can emerge through mutations in the PSMB5 gene, which alter the drug-binding site. This compound's inhibition of both β5 and β1 subunits provides an alternative mechanism to induce apoptosis, potentially bypassing resistance mediated by β5 alterations.
-
Sustained Proteasome Inhibition: Studies have suggested that this compound may exhibit a more sustained inhibition of proteasome activity compared to Bortezomib. This prolonged inhibition could lead to a more profound and durable disruption of protein homeostasis in cancer cells, ultimately triggering cell death even in cells that have adapted to transient proteasome inhibition by Bortezomib.
Below is a diagram illustrating the proposed mechanism of this compound in overcoming Bortezomib resistance.
Caption: this compound's dual inhibition of β5 and β1 subunits bypasses Bortezomib resistance.
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound and Bortezomib in resistant cell lines are not available in a single source. However, based on standard methodologies, the following protocols would be employed:
Cell Viability Assay (MTT/XTT Assay)
This assay is used to determine the cytotoxic effects of the drugs on cancer cells.
-
Cell Seeding: Plate Bortezomib-sensitive and -resistant multiple myeloma cell lines in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound or Bortezomib for 48-72 hours.
-
Reagent Incubation: Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Proteasome Activity Assay
This assay measures the inhibition of proteasome activity in intact cells or cell lysates.
-
Cell Lysis: Prepare cell lysates from treated and untreated cells.
-
Substrate Addition: Add a fluorogenic peptide substrate specific for the chymotrypsin-like (Suc-LLVY-AMC), caspase-like (Z-LLE-AMC), or trypsin-like (Boc-LRR-AMC) activity of the proteasome.
-
Kinetic Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.
-
Data Analysis: Determine the rate of substrate cleavage to quantify proteasome activity.
The following diagram outlines a general workflow for comparing the efficacy of this compound and Bortezomib in resistant cell lines.
Caption: Workflow for in vitro comparison of this compound and Bortezomib.
Signaling Pathways Implicated in Bortezomib Resistance
Several signaling pathways are implicated in the development of Bortezomib resistance. Understanding these pathways provides a rationale for using agents like this compound that may have broader or different downstream effects.
-
Unfolded Protein Response (UPR): Proteasome inhibition leads to the accumulation of misfolded proteins, activating the UPR. Chronic UPR activation can lead to apoptosis. However, cancer cells can adapt to UPR stress, contributing to resistance.
-
NF-κB Pathway: The proteasome degrades IκB, an inhibitor of the NF-κB transcription factor. Bortezomib's inhibition of the proteasome prevents IκB degradation, thereby suppressing NF-κB activity, which is crucial for myeloma cell survival. Alterations in this pathway can contribute to resistance.
-
Oxidative Stress Response: Proteasome inhibition can induce oxidative stress. Upregulation of antioxidant pathways can protect cancer cells from Bortezomib-induced apoptosis.
The diagram below illustrates the central role of the proteasome and the pathways affected by its inhibition.
Caption: Key signaling pathways affected by proteasome inhibitors.
Conclusion
This compound demonstrated a clear potential to overcome Bortezomib resistance in preclinical models, primarily through its broader inhibition of proteasome subunits and potentially more sustained activity. However, its clinical development for multiple myeloma was halted. This underscores the challenge of translating preclinical efficacy into clinical benefit, where therapeutic index (efficacy versus toxicity) is paramount. The exploration of this compound's mechanism of action continues to provide valuable insights into the complexities of proteasome inhibitor resistance and informs the development of next-generation therapies for multiple myeloma.
Delanzomib vs. Bortezomib: A Comparative Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two proteasome inhibitors, Delanzomib (CEP-18770) and Bortezomib. The information presented herein is based on preclinical and clinical data to assist researchers in understanding the nuanced differences between these two compounds.
Executive Summary
This compound and Bortezomib are both reversible boronic acid-based inhibitors of the proteasome, a critical cellular complex for protein degradation. While both primarily target the chymotrypsin-like (CT-L) activity of the proteasome mediated by the β5 subunit, notable differences in their selectivity, duration of action, and off-target effects have been observed in preclinical studies. This compound has demonstrated a more sustained and potent inhibition of proteasome activity within tumor tissues compared to Bortezomib, alongside a potentially more favorable safety profile regarding off-target serine protease inhibition. However, the clinical development of this compound for multiple myeloma was discontinued due to a lack of efficacy and dose-limiting toxicities.[1][2][3]
Comparative Analysis of Proteasome Subunit Inhibition
The inhibitory activity of this compound and Bortezomib against the catalytic subunits of the 20S proteasome is a key determinant of their therapeutic window and toxicity profile.
| Inhibitor | Target Subunit | Activity | Inhibition Constant (Ki) | Dissociation Half-Time (t½) | Reference |
| This compound | β5 | Chymotrypsin-like | 1.4 nM | >138 min | [4] |
| β2 | Trypsin-like | Marginal Inhibition | - | [5][6] | |
| β1 | Caspase-like | Marginal Inhibition | - | [5][6] | |
| Bortezomib | β5 | Chymotrypsin-like | 1.6 nM | 43.8 min | [4] |
| β2 | Trypsin-like | Higher IC50 than β5 | - | [7] | |
| β1 | Caspase-like | Lower IC50 than β2 | - | [7] |
Key Findings:
-
Both this compound and Bortezomib are potent inhibitors of the chymotrypsin-like activity of the β5 subunit, with Ki values in the low nanomolar range.[4]
-
This compound exhibits a significantly longer dissociation half-time from the 20S proteasome compared to Bortezomib, suggesting a more sustained target engagement.[4]
-
Preclinical data indicates that this compound has minimal inhibitory activity against the trypsin-like (β2) and caspase-like (β1) subunits of the proteasome.[5][6] Bortezomib also primarily targets the β5 subunit, but can inhibit the β1 and, at higher concentrations, the β2 subunits.[7]
In Vivo Selectivity: Tumor vs. Normal Tissues
A critical aspect of a proteasome inhibitor's therapeutic potential is its ability to selectively target tumor cells over healthy tissues.
In a preclinical multiple myeloma model, a head-to-head comparison revealed a significant difference in the in vivo selectivity of this compound and Bortezomib. While both inhibitors demonstrated a similar extent of proteasome inhibition in normal tissues, this compound achieved a markedly higher degree of proteasome activity inhibition within tumor tissue (60%) as compared to Bortezomib (32%).[8] This suggests a potentially wider therapeutic window for this compound, with more potent on-target effects in malignant cells.
Off-Target Selectivity Profile
Off-target effects, particularly the inhibition of other cellular proteases, can contribute to the toxicity profile of proteasome inhibitors. Peripheral neuropathy is a significant dose-limiting toxicity associated with Bortezomib, which has been linked to the off-target inhibition of the serine protease HtrA2/Omi.[3][9] In contrast, preclinical studies have suggested that this compound has a more favorable safety profile with a lack of significant neurotoxicity, indicating potentially lower off-target activity against serine proteases.[10][11]
Signaling Pathway Inhibition
The primary mechanism by which proteasome inhibitors induce apoptosis in cancer cells is through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Caption: Inhibition of the 26S proteasome by this compound or Bortezomib prevents the degradation of IκB, sequestering NF-κB in the cytoplasm and blocking the transcription of pro-survival genes.
Experimental Methodologies
The data presented in this guide were primarily generated using the following experimental techniques:
1. Proteasome Activity Assays (In Vitro)
-
Objective: To determine the inhibitory potency (IC50 or Ki) of compounds against the different catalytic activities of the proteasome.
-
Protocol:
-
Cell lysates or purified 20S proteasome are prepared.
-
A fluorogenic peptide substrate specific for each proteasome subunit's activity is used. Common substrates include:
-
Chymotrypsin-like (β5): Suc-LLVY-AMC
-
Trypsin-like (β2): Boc-LRR-AMC
-
Caspase-like (β1): Z-LLE-AMC
-
-
The substrate is added to the cell lysate or purified proteasome in the presence of varying concentrations of the inhibitor (this compound or Bortezomib).
-
The cleavage of the substrate by the proteasome releases a fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin).
-
The fluorescence is measured over time using a fluorometer (excitation ~360-380 nm, emission ~460 nm).
-
The rate of fluorescence increase is proportional to the proteasome activity. IC50 or Ki values are calculated from the dose-response curves.[1][12]
-
2. Cell-Based Proteasome Inhibition Assays
-
Objective: To measure the inhibition of proteasome activity within intact cells.
-
Protocol:
-
Cultured cells are treated with different concentrations of the proteasome inhibitor for a specified period.
-
A cell-permeable luminogenic substrate (e.g., as in Promega's Proteasome-Glo™ assays) is added to the cell culture.
-
The substrate is cleaved by the intracellular proteasome, releasing a substrate for luciferase.
-
Luciferase then generates a luminescent signal that is proportional to the proteasome activity.
-
Luminescence is measured using a luminometer. The decrease in signal in treated cells compared to untreated controls indicates the level of proteasome inhibition.
-
Caption: A simplified workflow for a cell-based proteasome activity assay.
Conclusion
This compound and Bortezomib, while both targeting the chymotrypsin-like activity of the proteasome, exhibit distinct selectivity profiles. Preclinical evidence suggests that this compound may offer more sustained and tumor-selective proteasome inhibition with a potentially improved off-target safety profile compared to Bortezomib. However, these promising preclinical characteristics did not translate into sufficient clinical efficacy in multiple myeloma, leading to the discontinuation of its development for this indication. This comparative analysis underscores the importance of subtle differences in inhibitor selectivity and pharmacodynamics in the development of next-generation proteasome inhibitors.
References
- 1. Proteasome activity assay [bio-protocol.org]
- 2. ubpbio.com [ubpbio.com]
- 3. ubpbio.com [ubpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CEP-18770: A novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A first in human phase I study of the proteasome inhibitor CEP-18770 in patients with advanced solid tumours and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxicity of Delanzomib and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic profiles of two proteasome inhibitors: the first-generation agent Bortezomib and the second-generation compound Delanzomib (CEP-18770). While both drugs target the ubiquitin-proteasome pathway, clinical and preclinical data suggest significant differences in their impact on the peripheral nervous system. This document summarizes key experimental findings, outlines methodologies for neurotoxicity assessment, and visualizes the implicated signaling pathways to inform future research and drug development efforts.
Executive Summary
Bortezomib is a highly effective anti-cancer agent, but its use is often limited by a significant, dose-dependent peripheral neuropathy.[1][2][3] This neurotoxicity is characterized by painful sensory neuropathy, including numbness and tingling, primarily affecting small-fiber sensory neurons.[2][4] In contrast, this compound was developed with the aim of an improved safety profile. Clinical data from Phase I and II trials indicate a markedly lower incidence of severe neurotoxicity with this compound, with peripheral neuropathy being infrequent and generally mild (Grade 1/2).[5][6] However, the clinical development of this compound for multiple myeloma was halted due to insufficient efficacy and other toxicities, such as severe skin rash.[5][6][7] Preclinical evidence suggests this compound may have a greater selectivity for cancerous cells over normal cells, potentially contributing to its more favorable neurotoxic profile.[8]
Comparative Data on Neurotoxicity
The following tables summarize the key differences in the neurotoxic profiles of this compound and Bortezomib based on available clinical and preclinical data.
| Feature | This compound (CEP-18770) | Bortezomib |
| Primary Indication | Investigational for multiple myeloma and solid tumors | Multiple myeloma, mantle cell lymphoma |
| Generation | Second-generation | First-generation |
| Neurotoxicity Profile | Low incidence of peripheral neuropathy, generally mild (Grade 1/2)[5][6] | High incidence of dose-limiting peripheral neuropathy (30-60% of patients)[2][3] |
| Primary Neuronal Target | Assumed to be sensory neurons, but with lower impact | Dorsal Root Ganglia (DRG) sensory neurons[9] |
| Nature of Neuropathy | Primarily sensory when observed | Painful, predominantly sensory, axonal neuropathy[2][10] |
| Reversibility | Not extensively studied due to discontinuation | Often improves or resolves with dose reduction or cessation[11] |
Table 1: Clinical Neurotoxicity Profile Comparison
| Preclinical Model | This compound (CEP-18770) | Bortezomib |
| In Vitro (Neuronal Cell Lines/Primary Neurons) | Data limited, but suggested to be less cytotoxic to normal cells compared to Bortezomib[8] | Induces neurite retraction, apoptosis, and mitochondrial dysfunction in DRG neurons[7] |
| In Vivo (Rodent Models) | Limited public data on specific neurotoxicity studies | Induces mechanical allodynia, thermal hyperalgesia, and reduced nerve conduction velocity in rats and mice[9][12] |
Table 2: Preclinical Neurotoxicity Findings
Experimental Protocols for Neurotoxicity Assessment
The following are detailed methodologies for key experiments used to assess proteasome inhibitor-induced neurotoxicity, primarily based on studies of Bortezomib. These protocols can be adapted for comparative studies of other proteasome inhibitors like this compound.
In Vivo Neurotoxicity Assessment in Rodent Models
1. Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[10][12]
-
Drug Administration: Bortezomib (or comparator agent) is typically administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. A common dosing schedule for Bortezomib in rats is 0.2 mg/kg, three times a week for several weeks to induce a stable neuropathy.[3]
2. Behavioral Testing for Neuropathic Pain:
-
Mechanical Allodynia: Assessed using von Frey filaments. Animals are placed on a wire mesh floor, and filaments of increasing force are applied to the plantar surface of the hind paw. The paw withdrawal threshold is recorded. A significant decrease in the withdrawal threshold in the drug-treated group compared to a vehicle control group indicates mechanical allodynia.[12]
-
Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal from a radiant heat source. A shortened withdrawal latency indicates thermal hyperalgesia.
-
Cold Allodynia: Assessed by applying a drop of acetone to the plantar surface of the hind paw and observing the withdrawal response (e.g., flinching, licking). An increased response duration or frequency indicates cold allodynia.[12]
3. Electrophysiological Assessment:
-
Nerve Conduction Velocity (NCV): Performed on the sciatic or caudal nerves. Stimulating and recording electrodes are placed along the nerve, and the conduction velocity is calculated from the latency and distance between electrodes. A reduction in NCV is indicative of nerve damage.[9]
4. Histopathological Analysis:
-
Tissue Collection: Dorsal root ganglia (DRG), sciatic nerves, and skin biopsies (for intraepidermal nerve fiber density) are collected.
-
Analysis: Tissues are processed for histology and immunohistochemistry. DRG neurons are examined for signs of chromatolysis, vacuolization, and apoptosis. Sciatic nerves are assessed for axonal degeneration and demyelination using techniques like electron microscopy. Intraepidermal nerve fiber density (IENFD) is quantified from skin biopsies as a measure of small sensory fiber loss.
In Vitro Neurotoxicity Assessment
1. Cell Culture:
-
Primary Dorsal Root Ganglia (DRG) Neurons: DRGs are dissected from rodent embryos or adults, dissociated, and cultured. These primary cultures are considered a highly relevant model for studying sensory neuron-specific toxicity.
-
Neuronal Cell Lines: PC12 or SH-SY5Y cells can be differentiated into a neuronal phenotype and used as a more scalable model, though they may not fully recapitulate the characteristics of primary sensory neurons.
2. Neurotoxicity Assays:
-
Cell Viability: Assessed using assays such as MTT or CellTiter-Glo to quantify the number of viable cells after drug exposure.
-
Neurite Outgrowth Assay: Differentiated neurons are treated with the test compound, and changes in neurite length and branching are quantified using automated image analysis. A reduction in neurite length is a sensitive indicator of neurotoxicity.
-
Apoptosis Assays: The induction of apoptosis can be measured by techniques such as TUNEL staining or caspase-3/7 activity assays.
-
Mitochondrial Function: Mitochondrial membrane potential can be assessed using fluorescent dyes like TMRE or JC-1. A decrease in membrane potential is an early indicator of cellular stress and toxicity.
Signaling Pathways and Mechanisms of Neurotoxicity
Bortezomib-Induced Neurotoxicity
Bortezomib-induced peripheral neuropathy is a complex process involving multiple interconnected pathways within sensory neurons. The primary mechanism is the inhibition of the 26S proteasome, leading to the accumulation of misfolded proteins and cellular stress. Key downstream effects include:
-
Mitochondrial Dysfunction: Bortezomib impairs mitochondrial function, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and the release of pro-apoptotic factors.[8]
-
Endoplasmic Reticulum (ER) Stress: The accumulation of ubiquitinated proteins triggers the unfolded protein response (UPR) in the ER, which can lead to apoptosis if the stress is prolonged.
-
Disruption of Axonal Transport: Bortezomib can interfere with microtubule dynamics, leading to impaired axonal transport of essential organelles and proteins, including mitochondria.[7]
-
Inflammation and Glial Cell Activation: Bortezomib can induce the production of pro-inflammatory cytokines and activate satellite glial cells in the DRG and Schwann cells, which contribute to the development and maintenance of neuropathic pain.[1]
Caption: Bortezomib-induced neurotoxicity signaling pathway.
This compound: A Hypothesis for Lower Neurotoxicity
While specific signaling pathways for this compound-induced neurotoxicity are not well-defined due to its limited clinical development and the paucity of dedicated preclinical neurotoxicity studies, its improved profile is likely related to its greater selectivity and potentially reduced off-target effects.
-
Primary On-Target Effect: Like Bortezomib, this compound's primary mechanism of action is the inhibition of the 26S proteasome in cancer cells, leading to apoptosis.
-
Hypothesized Lower Neurotoxicity:
-
Greater Selectivity: Preclinical data suggests this compound may be more selective for proteasomes in cancer cells versus normal cells, including neurons.[8] This could mean that at therapeutic concentrations, the impact on neuronal proteasome function is minimal.
-
Fewer Off-Target Effects: Bortezomib's neurotoxicity may be partially due to off-target effects on other cellular proteins. This compound's chemical structure may result in fewer of these unintended interactions in neuronal cells.
-
Caption: Hypothesized difference in selectivity and neurotoxicity.
Conclusion and Future Directions
The comparison between this compound and Bortezomib highlights a critical aspect of proteasome inhibitor development: the potential to dissociate anti-tumor efficacy from neurotoxicity. While this compound's clinical journey was cut short, its favorable neurotoxicity profile underscores the feasibility of designing next-generation proteasome inhibitors with improved safety.
For researchers and drug developers, the following are key takeaways:
-
The need for early and comprehensive neurotoxicity screening: Implementing the in vivo and in vitro models described here early in the drug development pipeline is crucial for identifying and mitigating potential neurotoxic liabilities.
-
Investigating mechanisms of differential neurotoxicity: Understanding the molecular basis for the lower neurotoxicity of compounds like this compound could inform the design of safer and more effective anti-cancer therapies. This includes a focus on cellular selectivity and off-target profiling.
-
Developing neuroprotective strategies: For potent but neurotoxic agents like Bortezomib, research into co-therapies that can mitigate the damage to the peripheral nervous system remains a high priority.
This guide serves as a foundational resource for understanding the comparative neurotoxicity of this compound and Bortezomib. The provided experimental frameworks and mechanistic insights are intended to support the ongoing effort to develop novel cancer therapeutics with enhanced efficacy and minimized patient burden.
References
- 1. Pathological Mechanisms of Bortezomib-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BORTEZOMIB-INDUCED PERIPHERAL NEUROPATHY: STUDY OF PROTEASOME INHIBITION AND MICROTUBULE STABILIZATION MECHANISMS IN RAT MODEL [boa.unimib.it]
- 4. The Antagonism of the Prokineticin System Counteracts Bortezomib Induced Side Effects: Focus on Mood Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Serum Biomarkers for Neuropathic Pain in Rat Models of Chemotherapy-Induced Peripheral Neuropathy: A Comparative Pilot Study with Oxaliplatin, Paclitaxel, Bortezomib, and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurotoxicity testing: lessons from chemotherapy-induced peripheral neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse | PLOS One [journals.plos.org]
- 10. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a rat model of bortezomib‐induced painful neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Delanzomib's Synergistic Power: A Comparative Analysis with Doxorubicin and Other Chemotherapies
For Immediate Release
A comprehensive analysis of preclinical data reveals a strong synergistic anti-cancer effect when the novel proteasome inhibitor, Delanzomib, is combined with the widely-used chemotherapeutic agent, Doxorubicin. This synergy has been demonstrated in breast and cervical cancer models, suggesting a promising therapeutic strategy. This report provides a comparative overview of the synergistic effects of this compound with Doxorubicin versus other chemotherapeutic agents, supported by available experimental data and detailed methodologies for key experiments.
This compound and Doxorubicin: A Potent Partnership
Studies have consistently shown that this compound enhances the cytotoxic effects of Doxorubicin in various cancer cell lines. This synergistic interaction is characterized by a significant increase in cancer cell death compared to the effects of either drug alone.
Quantitative Analysis of Synergy
The synergy between this compound and Doxorubicin has been quantified using the Combination Index (CI), a standard measure where a CI value less than 1 indicates a synergistic effect.
| Cell Line | Cancer Type | IC50 of this compound (μM) | Combination Index (CI) at ED50 | Combination Index (CI) at ED90 | Reference |
| T-47D | Breast Cancer | < 0.02 | < 1 | < 1 | [1] |
| MDA-MB-361 | Breast Cancer | < 0.02 | < 1 | < 1 | [1] |
| MCF-7 | Breast Cancer | > 0.5 | < 1 | < 1 | [1] |
| MDA-MB-468 | Breast Cancer | 0.013 | < 1 | < 1 | [1] |
| MDA-MB-231 | Breast Cancer | 0.027 | < 1 | < 1 | [1] |
| BT-549 | Breast Cancer | 0.1 | < 1 | < 1 | [1] |
| SK-BR-3 | Breast Cancer | 0.008 | < 1 | < 1 | [1] |
| HCC1954 | Breast Cancer | 0.038 | < 1 | < 1 | [1] |
| HeLa | Cervical Cancer | Not Reported | < 1 | Not Reported | [2] |
| SiHa | Cervical Cancer | Not Reported | < 1 | Not Reported | [2] |
| ME-180 | Cervical Cancer | Not Reported | < 1 | Not Reported | [2] |
| Caski | Cervical Cancer | Not Reported | < 1 | Not Reported | [2] |
| C33A | Cervical Cancer | Not Reported | < 1 | Not Reported | [2] |
*ED50 and ED90 represent the effective doses that inhibit 50% and 90% of cell growth, respectively.
Mechanism of Synergistic Action
The enhanced anti-cancer activity of the this compound-Doxorubicin combination is attributed to the modulation of key signaling pathways that control cell survival and apoptosis.
References
Delanzomib Shows Competitive In Vivo Efficacy in Preclinical Multiple Myeloma Models Compared to Standard-of-Care
Delanzomib (CEP-18770), a novel proteasome inhibitor, has demonstrated significant antitumor activity in in vivo preclinical models of multiple myeloma, exhibiting comparable and, in some aspects, superior efficacy to the standard-of-care proteasome inhibitor, bortezomib. Studies in human multiple myeloma xenograft models have shown that this compound can induce complete tumor regression and provides a more sustained inhibition of proteasome activity within tumor tissue. Furthermore, when used in combination with other established anti-myeloma agents, this compound has shown synergistic effects, suggesting its potential as a component of combination therapies.
This compound, a reversible P2 threonine boronic acid proteasome inhibitor, has been evaluated in multiple preclinical studies to determine its in vivo efficacy against multiple myeloma.[1] These studies have primarily utilized subcutaneous xenograft models in immunodeficient mice, implanting human multiple myeloma cell lines such as RPMI 8226. The primary endpoints in these studies included tumor growth inhibition, tumor regression, and overall survival.
Head-to-Head Comparison with Bortezomib
In direct comparative studies using the RPMI 8226 human multiple myeloma xenograft model in SCID mice, this compound, administered intravenously, demonstrated a dose-dependent antitumor effect.[2] At its maximum tolerated dose, this compound led to a higher incidence of complete tumor regressions compared to bortezomib at its respective MTD.[3] One study reported that this compound achieved complete tumor regression in 78% to 100% of treated mice at doses of 3 and 4 mg/kg, with a significant percentage of these mice remaining tumor-free long-term.[3]
Pharmacodynamic analyses revealed that this compound administration resulted in a more significant and sustained inhibition of proteasome activity in tumor tissues compared to bortezomib.[4][5] Specifically, tumor proteasome activity was inhibited by approximately 60% with this compound, compared to 32% with bortezomib.[5] This enhanced and prolonged target engagement within the tumor may contribute to its potent antitumor efficacy.
Efficacy in Combination with Standard-of-Care Agents
The therapeutic potential of this compound has also been explored in combination with other standard-of-care treatments for multiple myeloma, including the alkylating agent melphalan and the immunomodulatory drug lenalidomide with dexamethasone.
In xenograft models of both melphalan-sensitive and melphalan-resistant multiple myeloma, the combination of intravenous this compound with melphalan completely prevented tumor growth.[6] Similarly, this compound in combination with bortezomib led to complete regression of bortezomib-sensitive tumors and significantly delayed the progression of bortezomib-resistant tumors.[6]
Furthermore, studies combining this compound with dexamethasone and lenalidomide in xenograft models showed superior tumor reduction and extended tumor growth delays compared to treatment with any of the agents alone or the doublet combination of dexamethasone and lenalidomide.[7] These findings highlight the synergistic potential of this compound with current therapeutic regimens.
Despite the promising preclinical in vivo data, the clinical development of this compound for multiple myeloma was discontinued due to a lack of significant efficacy and dose-limiting toxicities observed in Phase I/II clinical trials.[1][8]
Quantitative Data Summary
| Treatment Group | Dosing Regimen | Animal Model | Efficacy Endpoint | Result | Reference |
| This compound (IV) | 1.5 - 4 mg/kg, 2x/week for 4 weeks | SCID mice with RPMI 8226 xenografts | Relative Tumor Weight Inhibition | 100% at all tested doses | [2] |
| This compound (IV) | 3 - 4 mg/kg | SCID mice with RPMI 8226 xenografts | Complete Tumor Regression | 78% - 100% incidence | [3] |
| Bortezomib (IV) | 1.2 mg/kg (MTD) | SCID mice with RPMI 8226 xenografts | Complete Tumor Regression | 50% incidence | [3] |
| This compound | Not specified | Preclinical multiple myeloma model | Tumor Proteasome Inhibition | ~60% | [5] |
| Bortezomib | Not specified | Preclinical multiple myeloma model | Tumor Proteasome Inhibition | ~32% | [5] |
| This compound + Melphalan | Not specified | Melphalan-sensitive and -resistant MM xenografts | Tumor Growth | Complete prevention | [6] |
| This compound + Bortezomib | Not specified | Bortezomib-sensitive MM xenografts | Tumor Growth | Complete regression | [6] |
| This compound + Bortezomib | Not specified | Bortezomib-resistant MM xenografts | Tumor Progression | Markedly delayed | [6] |
| This compound + Dex + Len | Not specified | MM xenograft models | Tumor Reduction & Growth Delay | Superior to single agents or Dex+Len doublet | [7] |
Experimental Protocols
Human Multiple Myeloma Xenograft Model
A common experimental protocol for evaluating the in vivo efficacy of this compound involves the use of a subcutaneous human multiple myeloma xenograft model.
-
Cell Line: The RPMI 8226 human multiple myeloma cell line is frequently used.
-
Animal Model: Severe combined immunodeficient (SCID) mice are typically used as the host for the tumor xenografts.
-
Tumor Implantation: RPMI 8226 cells are implanted subcutaneously into the flank of the SCID mice.
-
Treatment Initiation: Treatment commences once the tumors become palpable, typically reaching a volume of 100-140 mm³.
-
Drug Administration: this compound and comparator agents are administered via intravenous (IV) or oral (PO) routes at specified doses and schedules. For instance, intravenous administration might be performed twice weekly for four weeks.[3]
-
Efficacy Evaluation: Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors may be excised and weighed. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: To assess proteasome inhibition, tumor and normal tissues are collected at various time points after drug administration. The chymotrypsin-like activity of the proteasome is then measured using an ex vivo fluorimetric kinetic assay.[3]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the proteasome, leading to apoptosis.
Caption: Workflow for assessing in vivo efficacy in xenograft models.
References
- 1. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proteasome inhibitor CEP-18770 enhances the anti-myeloma activity of bortezomib and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CEP-18770 (this compound) in combination with dexamethasone and lenalidomide inhibits the growth of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Proteasome Inhibitor Resistance: A Comparative Analysis of Delanzomib
For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance among proteasome inhibitors is critical for advancing cancer therapeutics. This guide provides a comparative analysis of Delanzomib (CEP-18770) and other key proteasome inhibitors, focusing on their performance in the context of acquired resistance. The information is supported by experimental data and detailed methodologies to aid in laboratory research and drug development decisions.
This compound: A Novel Boron-Based Proteasome Inhibitor
This compound is an orally bioavailable, reversible proteasome inhibitor that, like bortezomib, is a boronic acid derivative. It primarily targets the chymotrypsin-like activity of the β5 subunit of the 20S proteasome, a key component of the ubiquitin-proteasome system (UPS). Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, disrupting cellular homeostasis and inducing apoptosis in cancer cells. Notably, this compound has shown a favorable cytotoxicity profile toward normal cells compared to bortezomib in some studies. While its development for multiple myeloma was discontinued due to limited efficacy in clinical trials, its activity in resistant settings continues to be an area of research interest.
Cross-Resistance Landscape: this compound vs. Other Proteasome Inhibitors
Acquired resistance to proteasome inhibitors is a significant clinical challenge. This resistance can arise from various mechanisms, including mutations in the proteasome subunits (e.g., PSMB5), upregulation of proteasome expression, and activation of alternative protein degradation pathways. Understanding whether resistance to one proteasome inhibitor confers resistance to others is crucial for sequential treatment strategies.
While direct, head-to-head comparative studies of this compound across a wide range of resistant cell lines are limited, existing research provides valuable insights. Preclinical studies have indicated that this compound may overcome bortezomib resistance in vitro[1]. This suggests that this compound might be effective in patients who have relapsed after treatment with bortezomib.
Quantitative Analysis of Proteasome Inhibitor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other proteasome inhibitors in various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RPMI8226 | Multiple Myeloma | 5.6[2] |
| A2780 | Ovarian Cancer | 13.7[2] |
| PC3 | Prostate Cancer | 22.2[2] |
| H460 | Lung Cancer | 34.2[2] |
| LoVo | Colon Cancer | 11.3[2] |
| HS-Sultan | Anaplastic Non-Hodgkin Lymphoma | 8.2[2] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 27[3] |
| MDA-MB-468 | Breast Cancer (Triple-Negative) | 13[3] |
| BT-549 | Breast Cancer (Triple-Negative) | 100[3] |
| SK-BR-3 | Breast Cancer (HER2+) | 8-38[3] |
| HCC1954 | Breast Cancer (HER2+) | 8-38[3] |
| T-47D | Breast Cancer (Luminal A) | <20[3] |
| MDA-MB-361 | Breast Cancer (Luminal B) | <20[3] |
| MCF-7 | Breast Cancer (Luminal A) | >500[3] |
Table 2: Comparative IC50 Values of Proteasome Inhibitors in Sensitive and Resistant Multiple Myeloma Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance | Reference |
| MM.1S (WT) | Bortezomib | 15.2 | - | [4] |
| MM.1S/R BTZ | Bortezomib | 44.5 | 2.93 | [4] |
| MM.1S (WT) | Carfilzomib | 8.3 | - | [4] |
| MM.1S/R CFZ | Carfilzomib | 23.0 | 2.77 | [4] |
| 595 (BzS) | Bortezomib | 22-32 | - | [5] |
| 595 (BzR) | Bortezomib | >100 | >3-5 | [5] |
| 595 (BzR) | Carfilzomib | >100 | - | [5] |
| 595 (BzR) | Ixazomib (MLN2238) | >100 | - | [5] |
WT: Wild-Type (Sensitive), BTZ: Bortezomib, CFZ: Carfilzomib, BzS: Bortezomib-Sensitive, BzR: Bortezomib-Resistant. Fold resistance is calculated by dividing the IC50 of the resistant line by the IC50 of the sensitive parent line.
Experimental Protocols
Generation of Proteasome Inhibitor-Resistant Cell Lines
A common method for developing drug-resistant cancer cell lines in vitro involves continuous exposure to escalating concentrations of the drug.
-
Initial Culture: Begin by culturing the parental (sensitive) cancer cell line in standard growth medium.
-
Drug Exposure: Introduce the proteasome inhibitor (e.g., bortezomib, carfilzomib) at a concentration slightly below the IC50 value.
-
Monitoring and Dose Escalation: Monitor cell viability and proliferation. Once the cells have adapted and are growing steadily, gradually increase the concentration of the proteasome inhibitor. This process is repeated over several months.
-
Confirmation of Resistance: Periodically assess the IC50 of the cultured cells to determine the level of resistance compared to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Washout Period: Before conducting experiments, it is common to culture the resistant cells in a drug-free medium for a defined period (e.g., two weeks) to ensure that the observed effects are due to stable resistance mechanisms and not the immediate presence of the drug.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell viability assays are used to determine the cytotoxic effects of compounds and to calculate IC50 values.
-
Cell Seeding: Seed the cancer cells (both sensitive and resistant lines) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the proteasome inhibitors (this compound, bortezomib, carfilzomib, ixazomib) for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a control.
-
Addition of Reagent:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control. Plot the cell viability against the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Proteasome inhibitors exert their anti-cancer effects by disrupting key cellular signaling pathways, most notably the NF-κB pathway. The following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing cross-resistance.
Caption: Mechanism of Action of this compound via NF-κB Pathway Inhibition.
References
- 1. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib- and carfilzomib-resistant myeloma cells show increased activity of all three arms of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Differential Gene Expression in Response to Delanzomib and Bortezomib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delanzomib (CEP-18770) and Bortezomib (Velcade®) are both potent proteasome inhibitors that have been investigated for their anti-cancer properties, particularly in hematological malignancies like multiple myeloma. Their primary mechanism of action involves the inhibition of the 26S proteasome, a critical cellular complex responsible for protein degradation. This inhibition disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis. While both drugs target the same cellular machinery, differences in their chemical structure and binding kinetics may result in distinct downstream effects on gene expression, influencing their efficacy and safety profiles.
This guide provides a comparative analysis of the known effects of this compound and Bortezomib on differential gene expression. It is important to note that while extensive research has been conducted on the gene expression changes induced by Bortezomib, particularly in the context of drug resistance, publicly available data on the global transcriptomic effects of this compound is more limited. Direct head-to-head comparative studies using high-throughput sequencing methods were not identified in the public domain at the time of this writing. Therefore, this comparison is synthesized from studies investigating each drug individually.
Mechanism of Action and Impact on Gene Expression
Both this compound and Bortezomib are boronic acid-based proteasome inhibitors. Bortezomib reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the proteasome.[1][2] this compound also reversibly inhibits the chymotrypsin-like activity of the proteasome and has been shown to target the β5 and β1 subunits.[3][4]
The inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which triggers a cascade of cellular stress responses and ultimately apoptosis. A key signaling pathway affected by both drugs is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, both this compound and Bortezomib prevent IκB degradation, thereby suppressing NF-κB activity and the expression of its target genes.[7][8]
Comparative Data on Gene Expression
The following tables summarize the reported effects of this compound and Bortezomib on the expression of specific genes and gene pathways from various preclinical studies.
Table 1: Summary of this compound's Effects on Gene Expression
| Gene/Pathway | Change in Expression | Cellular Context | Reference |
| TNF-α | Downregulation | Preclinical mouse models of systemic lupus erythematosus | [9] |
| NF-κB modulated genes (XIAP, TNF-α, IL-1β, ICAM1) | Downregulation | Multiple Myeloma cell lines | [8] |
| p53 | Upregulation/Stabilization | p53 wild-type breast cancer cell lines | [10] |
| p21, PUMA, NOXA (p53 downstream targets) | Upregulation | Breast cancer cell lines | [10] |
| FcRn mRNA | No significant change | Rat tissues (liver, kidney, intestine) | [11] |
Table 2: Summary of Bortezomib's Effects on Gene Expression
| Gene/Pathway | Change in Expression | Cellular Context | Reference |
| NF-κB target genes | Downregulation (canonical pathway) | Head and Neck Squamous Cell Carcinoma | [5] |
| Chaperones and protein stress response genes | Upregulation | Multiple Myeloma cell lines | [12] |
| Proteasome subunit genes (e.g., PSMB5) | Upregulation (in resistant cells) | Bortezomib-resistant leukemia cell lines | [13] |
| c-MYC | Transcriptional repression | Multiple Myeloma cell lines | [12] |
| NFE2L2 (NRF2) target genes (oxidative stress response) | Upregulation | Mouse and human plasma cell malignancies | [14] |
| Genes associated with bortezomib-insensitivity (e.g., ALDH18A1, ATAD2) | Upregulation | Cancer cell lines | [15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Inhibition of the 26S proteasome by this compound and Bortezomib.
Caption: A typical workflow for differential gene expression analysis.
Experimental Protocols
The following is a generalized protocol for a comparative differential gene expression analysis based on methodologies described in the literature.
1. Cell Culture and Treatment:
-
Cell Lines: A relevant cancer cell line panel, for example, human multiple myeloma cell lines (e.g., MM.1S, U266), would be used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded at a specific density and treated with this compound, Bortezomib, or a vehicle control (e.g., DMSO) at predetermined concentrations (e.g., IC50 values) for a specified time course (e.g., 6, 12, 24 hours).
2. RNA Extraction and Quality Control:
-
Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Plus Mini Kit, Qiagen) following the manufacturer's instructions.
-
On-column DNase digestion is performed to remove any contaminating genomic DNA.
-
RNA quantity and quality are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (e.g., RIN > 8).
3. Library Preparation and Sequencing (for RNA-Seq):
-
RNA sequencing libraries are prepared from the total RNA using a stranded RNA-seq kit with ribosomal RNA depletion.
-
The quality and quantity of the prepared libraries are assessed.
-
Libraries are pooled and sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The processed reads are aligned to a reference genome (e.g., human genome build hg38).
-
Quantification: The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential Expression Analysis: Statistical analysis is performed to identify genes that are significantly up- or down-regulated between the drug-treated and control groups.
-
Downstream Analysis: Pathway analysis and gene ontology enrichment analysis are performed on the differentially expressed genes to identify the biological processes and signaling pathways that are most affected by the drugs.
Discussion and Conclusion
While both this compound and Bortezomib function as proteasome inhibitors with a notable impact on the NF-κB pathway, the available data suggests potential differences in their broader effects on gene expression. One preclinical study indicated that this compound may achieve a greater inhibition of tumor proteasome activity compared to Bortezomib, which could translate to more profound changes in the transcriptome.[16] Furthermore, this compound has been shown to overcome Bortezomib resistance in vitro, suggesting that it may modulate gene expression pathways that are not affected by Bortezomib in resistant cells.[16]
The development of this compound for multiple myeloma was discontinued due to limited clinical efficacy and adverse events in a Phase I/II study.[4] However, understanding the nuances of its impact on gene expression remains valuable for the broader field of proteasome inhibitor development. Future direct comparative transcriptomic and proteomic studies are warranted to fully elucidate the similarities and differences between these two compounds. Such studies would provide a more complete picture of their mechanisms of action and could inform the development of next-generation proteasome inhibitors with improved therapeutic indices.
References
- 1. Gene expression profiling and correlation with outcome in clinical trials of the proteasome inhibitor bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel proteasome inhibitor this compound sensitizes cervical cancer cells to doxorubicin-induced apoptosis via stabilizing tumor suppressor proteins in the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a novel proteasome inhibitor, sensitizes breast cancer cells to doxorubicin‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | this compound, a Novel Proteasome Inhibitor, Combined With Adalimumab Drastically Ameliorates Collagen-Induced Arthritis in Rats by Improving and Prolonging the Anti-TNF-α Effect of Adalimumab [frontiersin.org]
- 12. Proteasome Inhibitors Silence Oncogenes in Multiple Myeloma through Localized Histone Deacetylase 3 Stabilization and Chromatin Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-omics analysis identifies repurposing bortezomib in the treatment of kidney-, nervous system-, and hematological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of Delanzomib and Bortezomib
In the landscape of targeted cancer therapies, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. This guide provides a detailed comparative study of the pharmacokinetics of two such inhibitors: Delanzomib (CEP-18770) and the first-in-class agent, Bortezomib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and clinical understanding.
Executive Summary
This compound, a novel, orally bioavailable proteasome inhibitor, and Bortezomib, an established therapeutic agent, both target the 26S proteasome, a critical component of the cellular protein degradation machinery. While both drugs share a common mechanism of action, their pharmacokinetic profiles exhibit notable differences that may influence their clinical application, efficacy, and safety. Preclinical studies have suggested that this compound may achieve a more sustained and higher degree of proteasome inhibition in tumor tissues compared to Bortezomib. However, the clinical development of this compound for multiple myeloma was ultimately discontinued due to a combination of significant toxicities and limited efficacy observed in Phase I/II trials. This guide will delve into the available pharmacokinetic data for both compounds, present the methodologies of key clinical studies, and visualize their shared signaling pathway.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Bortezomib, compiled from data reported in clinical trials. It is important to note that the data for this compound is primarily from a Phase I study in patients with advanced solid tumors and multiple myeloma, as its development was not advanced to later phases for myeloma.
| Pharmacokinetic Parameter | This compound (CEP-18770) | Bortezomib |
| Administration Route | Intravenous (in clinical trials) | Intravenous, Subcutaneous |
| Pharmacokinetic Profile | Linear | Characterized by a two-compartment model |
| Half-life (t½) | 62.0 ± 43.5 hours[1] | Varies with repeat dosing; terminal half-life can range from 40 to over 100 hours[2][3] |
| Metabolism | Not extensively detailed in available literature | Primarily via oxidative deboronation by CYP3A4, CYP2C19, and CYP1A2 enzymes[2] |
| Key Findings from Studies | Showed a favorable safety profile regarding neurotoxicity but was associated with significant skin toxicity.[1] | Pharmacokinetics change with repeat dosing, leading to decreased clearance and increased systemic exposure.[4] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorously conducted clinical trials. Below are the methodologies for key studies that have characterized the pharmacokinetics of this compound and Bortezomib.
This compound: Phase I Clinical Trial Methodology
A first-in-human, Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors and multiple myeloma.
-
Study Design: Patients received intravenous infusions of this compound on days 1, 4, 8, and 11 of a 21-day cycle. Dose escalation proceeded in cohorts of patients to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at pre-specified time points after the administration of this compound to determine plasma concentrations of the drug.
-
Analytical Method: Plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is standard for such studies.
-
Pharmacodynamic Assessment: Proteasome inhibition in peripheral blood mononuclear cells (PBMCs) was measured to assess the biological activity of the drug.[1]
Bortezomib: Pharmacokinetic and Pharmacodynamic Study Methodology
Numerous studies have characterized the pharmacokinetics of Bortezomib. A representative study design involved patients with relapsed multiple myeloma.
-
Study Design: Patients were randomized to receive intravenous Bortezomib at doses of 1.0 mg/m² or 1.3 mg/m² on days 1, 4, 8, and 11 of a 21-day cycle for up to eight cycles.
-
Pharmacokinetic Sampling: Serial blood samples were collected on days 1 and 11 of cycles 1 and 3 at multiple time points post-dose to characterize the concentration-time profile of Bortezomib in plasma.
-
Analytical Method: Bortezomib concentrations in plasma were determined using a validated LC-MS/MS method.
-
Pharmacodynamic Assessment: The inhibition of 20S proteasome activity in whole blood was measured as a surrogate marker of Bortezomib's pharmacodynamic effect.[4]
Signaling Pathway and Mechanism of Action
Both this compound and Bortezomib exert their anti-cancer effects by inhibiting the chymotrypsin-like activity of the 26S proteasome. This inhibition disrupts the normal degradation of intracellular proteins, leading to the accumulation of regulatory proteins that control cell cycle progression and apoptosis. A key pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In many cancers, NF-κB is constitutively active and promotes cell survival by upregulating anti-apoptotic genes. The proteasome is responsible for degrading IκBα, an inhibitor of NF-κB. By inhibiting the proteasome, this compound and Bortezomib prevent the degradation of IκBα, which then sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity and promoting apoptosis in cancer cells.
References
- 1. A first in human phase I study of the proteasome inhibitor CEP-18770 in patients with advanced solid tumours and multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of Delanzomib Relative to Other Proteasome Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The development of proteasome inhibitors (PIs) has marked a significant advancement in the treatment of multiple myeloma and other hematologic malignancies. While their efficacy is well-established, their associated toxicities necessitate a careful evaluation of their safety profiles. This guide provides a comparative analysis of the safety profile of the investigational PI, Delanzomib (CEP-18770), relative to the approved PIs: bortezomib, carfilzomib, and ixazomib. This comparison is supported by available clinical trial data and insights into the underlying mechanisms of action.
Comparative Safety Profile of Proteasome Inhibitors
The safety profiles of PIs vary, with distinct adverse event (AE) patterns observed for each agent. This compound, a reversible P2 threonine boronic acid proteasome inhibitor, demonstrated a unique safety profile in its clinical development program before its discontinuation for multiple myeloma due to efficacy reasons. A key differentiating feature of this compound was the notable lack of significant peripheral neuropathy, a common and often dose-limiting toxicity associated with bortezomib. However, dose-limiting toxicities for this compound included rash and thrombocytopenia.[1]
The following table summarizes the incidence of common and clinically significant adverse events associated with this compound and other major PIs, based on data from clinical trials. It is important to note that these data are compiled from different studies and patient populations, and direct head-to-head comparisons are limited.
| Adverse Event | This compound (at MTD)[1] | Bortezomib | Carfilzomib | Ixazomib |
| Hematological | ||||
| Thrombocytopenia (Grade 3/4) | 53% | ~30-40% | ~20-30% | ~20-30% |
| Neutropenia (Grade 3/4) | 23% | ~15-20% | ~20-30% | ~20-30% |
| Anemia (Grade 3/4) | Not Reported | ~10-15% | ~15-25% | ~5-10% |
| Non-Hematological | ||||
| Peripheral Neuropathy (any grade) | 21% (Grades 1/2) | ~35-50% | ~15-25% | ~20-30% |
| Peripheral Neuropathy (Grade ≥3) | Low (not specified) | ~10-15% | <5% | <5% |
| Rash (any grade) | Dose-limiting | ~10-20% | ~15-25% | ~15-25% |
| Nausea (any grade) | Prominent | ~30-50% | ~30-40% | ~20-30% |
| Vomiting (any grade) | Prominent | ~20-30% | ~20-30% | ~20-30% |
| Fatigue (any grade) | Prominent | ~30-50% | ~30-40% | ~30-40% |
| Pyrexia (any grade) | Prominent | ~10-20% | ~10-20% | ~5-10% |
| Acute Kidney Injury | Not Reported as prominent | Rare | ~5-10% | Rare |
| Cardiac Failure | Not Reported as prominent | Rare | ~5-10% | Rare |
| Gastrointestinal | ||||
| Diarrhea (any grade) | Not Reported as prominent | ~30-50% | ~20-30% | ~30-40% |
| Constipation (any grade) | Not Reported as prominent | ~20-30% | ~15-25% | ~20-30% |
Note: The incidences of adverse events for bortezomib, carfilzomib, and ixazomib are approximate ranges derived from various clinical trial reports and pharmacovigilance data for comparison purposes.[2] The most frequent adverse reaction signal for bortezomib is peripheral neuropathy, for carfilzomib is acute kidney injury, and for ixazomib is vomiting.[2]
Experimental Protocols
The evaluation of the safety and efficacy of proteasome inhibitors involves a range of preclinical and clinical experimental protocols. Below are methodologies for key experiments cited in the assessment of these agents.
Preclinical Assessment of Peripheral Neuropathy
-
Animal Models: Mouse or rat models are commonly used to evaluate chemotherapy-induced peripheral neuropathy (CIPN).[3] Animals are treated with the proteasome inhibitor at various doses and schedules.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is measured using a plantar test (Hargreaves apparatus).[4]
-
Electrophysiology: Nerve conduction velocity (NCV) studies are performed on peripheral nerves (e.g., sciatic or tail nerve) to assess nerve function. Reductions in NCV are indicative of nerve damage.
-
Histopathology: Dorsal root ganglia (DRG) and peripheral nerve tissues are collected for histological examination.[3] Morphological changes, such as axonal degeneration or demyelination, are assessed using techniques like electron microscopy.
Proteasome Activity Inhibition Assay in Clinical Trials
-
Sample Collection: Whole blood or peripheral blood mononuclear cells (PBMCs) are collected from patients at various time points before and after drug administration.
-
Lysate Preparation: Cell lysates are prepared to release intracellular contents, including proteasomes.
-
Fluorogenic Kinetic Assay: The chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome are measured using specific fluorogenic peptide substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).[5][6]
-
Measurement and Calculation: The cleavage of the substrate by the proteasome releases a fluorescent molecule, and the rate of fluorescence increase is measured using a microplate reader. The percentage of proteasome inhibition is calculated by comparing the activity in post-treatment samples to baseline (pre-treatment) samples.[5][7]
In Vitro Off-Target Kinase Inhibition Assay
-
Kinase Panel Screening: The proteasome inhibitor is screened against a large panel of recombinant kinases to identify potential off-target interactions.
-
Activity Assays: The activity of each kinase is measured in the presence of varying concentrations of the inhibitor. This is often done using radiometric assays (measuring the incorporation of radioactive phosphate into a substrate) or fluorescence-based assays.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is determined to quantify the potency of the off-target interaction.
Signaling Pathways and Mechanism of Action
Proteasome inhibitors exert their cytotoxic effects by disrupting the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins. This disruption affects multiple downstream signaling pathways critical for cell survival and proliferation. The differential safety profiles of PIs may be partly explained by their varying selectivity for proteasome subunits and potential off-target effects.
Caption: Proteasome inhibition's impact on key signaling pathways and potential links to toxicities.
The diagram above illustrates the central mechanism of action of proteasome inhibitors. By blocking the proteasome, these drugs prevent the degradation of key regulatory proteins, including IκBα (the inhibitor of NF-κB) and the tumor suppressor p53. The accumulation of IκBα leads to the inhibition of the pro-survival NF-κB pathway. The stabilization of p53 can trigger apoptosis. Furthermore, the buildup of misfolded proteins induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can also lead to apoptosis, partly through the activation of the JNK pathway.
The differential safety profiles among PIs may arise from variations in their binding kinetics, selectivity for different proteasome subunits, and off-target effects. For instance, the lower incidence of peripheral neuropathy with this compound compared to bortezomib could be related to a more favorable off-target profile or differential effects on NF-κB signaling in neuronal cells. The cardiotoxicity observed with carfilzomib has been linked to significant ER stress in cardiomyocytes. The prominent rash associated with this compound suggests a distinct immunological or off-target effect in the skin.
Conclusion
This compound presented a distinct safety profile in clinical trials, characterized by dose-limiting rash and thrombocytopenia but a notably lower incidence of peripheral neuropathy compared to bortezomib. While its development for multiple myeloma was halted due to insufficient efficacy, the study of its safety profile provides valuable insights for the development of future proteasome inhibitors with improved therapeutic windows. A thorough understanding of the differential toxicities of PIs, informed by preclinical models and detailed molecular pathway analysis, is crucial for optimizing their clinical use and for the rational design of next-generation agents.
References
- 1. Phase I/II study of the novel proteasome inhibitor this compound (CEP-18770) for relapsed and refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infection-related adverse events comparison of bortezomib, carfilzomib and ixazomib: a pharmacovigilance study based on FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bortezomib-Induced Painful Peripheral Neuropathy: An Electrophysiological, Behavioral, Morphological and Mechanistic Study in the Mouse | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Proteasome inhibition measurements: clinical application. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Off-Target Kinase Inhibition by Delanzomib and Other Proteasome Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. While their primary mechanism of action is the inhibition of the proteasome complex, the off-target effects of these drugs, particularly on the human kinome, are of significant interest to researchers and clinicians for understanding both efficacy and toxicity profiles. This guide provides a comparative analysis of the off-target kinase inhibition profile of Delanzomib, a novel proteasome inhibitor, against the established inhibitors Bortezomib and Carfilzomib.
Executive Summary
This comparison guide synthesizes available preclinical data on the off-target effects of this compound, Bortezomib, and Carfilzomib, with a focus on their impact on cellular kinase signaling pathways. While direct, head-to-head quantitative kinome screening data for this compound is not publicly available, this guide draws upon mechanistic studies to provide a qualitative comparison. Bortezomib is known to have a broader off-target profile, including inhibition of various serine proteases, which may contribute to some of its observed side effects. Carfilzomib is generally considered more selective for the proteasome. This compound has shown a favorable safety profile in early studies, suggesting a potentially cleaner off-target profile. The primary off-target effects of these inhibitors on kinase signaling appear to be indirect, resulting from the cellular stress and altered protein degradation caused by proteasome inhibition, which in turn modulates the activity of key signaling kinases.
Comparison of Off-Target Effects on Kinase Signaling Pathways
The following table summarizes the known effects of this compound, Bortezomib, and Carfilzomib on major kinase-regulated signaling pathways based on preclinical research. It is important to note that many of these effects are likely indirect consequences of proteasome inhibition rather than direct kinase inhibition.
| Signaling Pathway | This compound | Bortezomib | Carfilzomib |
| p38 MAPK | Activation of phosphorylation | Activation | Activation |
| JNK (c-Jun N-terminal Kinase) | Activation of phosphorylation | Activation | Activation |
| NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | Inhibition of activation | Inhibition of activation | Inhibition of activation |
| Akt (Protein Kinase B) | No significant direct effect reported | Inhibition of activation reported in some contexts | Inhibition of Akt signaling has been observed |
| p53 Pathway | Stabilization and activation | Stabilization and activation | Stabilization and activation |
Detailed Experimental Methodologies
The characterization of off-target kinase inhibition is crucial for the development of selective therapeutics. Several established experimental protocols are employed for this purpose:
Kinome-Wide Inhibition Profiling (e.g., KINOMEscan™)
This high-throughput screening platform is designed to measure the binding interactions of a compound against a large panel of purified, recombinant human kinases.
Experimental Protocol:
-
Compound Preparation: The test compound (e.g., this compound) is prepared at a specific concentration.
-
Binding Assay: The compound is incubated with a panel of DNA-tagged kinases. An immobilized, broad-spectrum kinase inhibitor is used as a competitor.
-
Quantification: The amount of each kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tags. A reduction in the amount of a specific kinase bound to the matrix in the presence of the test compound indicates an interaction.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the matrix compared to a vehicle control. This allows for the determination of binding affinity (Kd) or the percent inhibition at a given concentration.
Cellular Kinase Inhibition Profiling (e.g., KiNativ™)
This method assesses the inhibitory activity of a compound on kinases within a complex biological sample, such as a cell lysate.
Experimental Protocol:
-
Cell Lysis: Cells of interest are lysed to release the native kinome.
-
Compound Incubation: The cell lysate is incubated with the test inhibitor at various concentrations.
-
Probe Treatment: A biotinylated, irreversible ATP-reactive probe is added to the lysate. This probe covalently labels the ATP-binding site of active kinases that are not blocked by the test inhibitor.
-
Enrichment and Digestion: Biotinylated proteins are enriched using streptavidin beads, followed by on-bead tryptic digestion to generate peptides.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.
-
Data Analysis: The degree of inhibition is determined by the reduction in the signal from a particular kinase in the presence of the inhibitor compared to a control.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proteasome inhibitors modulate key kinase-regulated signaling pathways.
Caption: General workflow for off-target kinase inhibition profiling.
Caption: Relationship between inhibitor profiles and clinical outcomes.
Conclusion
The analysis of off-target kinase inhibition is a critical component of drug development, providing insights into potential mechanisms of action, synergistic opportunities, and adverse event profiles. While a direct quantitative comparison of the kinome-wide inhibition profiles of this compound, Bortezomib, and Carfilzomib is limited by the availability of public data for this compound, the existing body of research indicates that their primary influence on kinase signaling is an indirect consequence of proteasome inhibition. This leads to the modulation of stress-response pathways involving p38 MAPK and JNK, as well as the NF-κB and p53 pathways, which are central to cancer cell survival and apoptosis. Future studies employing comprehensive kinome screening technologies will be invaluable in elucidating the nuanced differences in the off-target profiles of these important therapeutic agents.
Comparative analysis of the duration of proteasome inhibition by Delanzomib
Delanzomib (CEP-18770) is an orally bioavailable, reversible proteasome inhibitor that has demonstrated a notably sustained duration of action in preclinical studies. This guide provides a comparative analysis of this compound's performance against other key proteasome inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a synthetic P2 threonine boronic acid, selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2][3] Its mechanism of action, like other boronic acid-based inhibitors such as bortezomib and ixazomib, involves the formation of a slowly reversible adduct with the proteasome's active site.[4][5] This contrasts with epoxyketone inhibitors like carfilzomib and oprozomib, which bind irreversibly.[4][5] A key differentiating feature of this compound is its prolonged target engagement, which may offer therapeutic advantages.
Comparative Duration of Proteasome Inhibition
A critical parameter in evaluating proteasome inhibitors is the duration of their inhibitory effect. Preclinical studies have shown that this compound exhibits a more sustained inhibition of proteasome activity within tumor tissues compared to both normal tissues and the first-in-class proteasome inhibitor, bortezomib.[6][7]
Kinetic studies have quantified the dissociation rates of various proteasome inhibitors, providing a direct measure of their duration of action. This compound's dissociation from the 20S proteasome is significantly slower than that of ixazomib, with a half-time more than 20-fold longer.[4][5] In mouse xenograft models of multiple myeloma, proteasome inhibition in tumors from this compound-treated animals remained above 50% at 72 hours post-dose, highlighting its sustained activity.[8]
| Proteasome Inhibitor | Binding Mechanism | Dissociation Half-life (t½) | Key Findings |
| This compound | Reversible (Boronic Acid) | >20-fold slower than Ixazomib | More sustained inhibition in tumors vs. normal tissues and compared to Bortezomib.[6][9] |
| Bortezomib | Reversible (Boronic Acid) | 110 minutes[8] | First-in-class proteasome inhibitor.[9] |
| Ixazomib | Reversible (Boronic Acid) | 18 minutes[8] | Faster recovery of proteasome activity compared to Bortezomib.[8] |
| Carfilzomib | Irreversible (Epoxyketone) | N/A (Irreversible) | Forms a covalent bond with the proteasome.[4][5] |
| Oprozomib | Irreversible (Epoxyketone) | N/A (Irreversible) | Forms a covalent bond with the proteasome.[4][5] |
| Marizomib | Irreversible | N/A (Irreversible) | Produces prolonged inhibition of all three proteasome catalytic subunits.[10] |
Signaling Pathway: NF-κB Inhibition
The primary signaling pathway affected by this compound is the Nuclear Factor-kappa B (NF-κB) pathway. By inhibiting the proteasome, this compound prevents the degradation of the inhibitory protein IκBα.[1][2][6] This results in the sequestration of the transcription factor NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of genes involved in cell growth and survival.[1][2]
NF-κB Signaling Pathway Inhibition by this compound.
Experimental Protocols
Measurement of Proteasome Inhibition using Fluorogenic Substrates
This method quantifies the chymotrypsin-like activity of the proteasome in cell lysates or purified proteasome preparations.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Purified 20S proteasome (for in vitro assays)
-
Proteasome inhibitors (this compound, Bortezomib, etc.)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM EDTA)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with desired concentrations of proteasome inhibitors for the specified duration.
-
Wash cells with ice-cold PBS and lyse on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Proteasome Activity Assay:
-
Add 20-50 µg of protein lysate or a specified amount of purified proteasome to each well of a 96-well plate.
-
Add the fluorogenic substrate to a final concentration of 20-100 µM.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration or to a vehicle-treated control.
-
Plot the percentage of proteasome inhibition versus inhibitor concentration to determine IC50 values.
-
Progress Curve Analysis for Dissociation Rate Determination
This kinetic assay is used to determine the on- and off-rates of reversible proteasome inhibitors.
Workflow for Determining Inhibitor Dissociation Rates.
Procedure:
-
A mixture of the 20S proteasome and the inhibitor (e.g., this compound) is pre-incubated.
-
The reaction is initiated by the addition of a fluorogenic substrate.
-
The progress of the reaction (fluorescence increase) is monitored continuously over time.
-
The resulting progress curves are fitted to a model for slow-binding inhibition to derive the second-order association rate constant (kon) and the first-order dissociation rate constant (koff).
-
The dissociation half-life (t½) is calculated as ln(2)/koff.
Conclusion
This compound distinguishes itself from other proteasome inhibitors through its significantly prolonged duration of proteasome inhibition, particularly within tumor tissues. This sustained action is a result of its slow dissociation from the proteasome active site. While clinical development for multiple myeloma was halted due to insufficient efficacy at the tested doses and schedules, its unique pharmacokinetic and pharmacodynamic profile may hold potential for other therapeutic applications or in combination therapies. The experimental protocols outlined provide a framework for further comparative studies of this compound and other proteasome inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Progress curve analysis of the kinetics of slow-binding anticancer drug inhibitors of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. CEP-18770: A novel, orally active proteasome inhibitor with a tumor-selective pharmacologic profile competitive with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the specificity and activity profiles of the proteasome inhibitors bortezomib and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
